molecular formula C17H19N3 B1671255 Esmirtazapine CAS No. 61337-87-9

Esmirtazapine

Número de catálogo: B1671255
Número CAS: 61337-87-9
Peso molecular: 265.35 g/mol
Clave InChI: RONZAEMNMFQXRA-MRXNPFEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Esmirtazapine (SCH 900265, Org 50,081) is the (S)-(+)-enantiomer of the tetracyclic antidepressant mirtazapine, developed as an investigational agent for chronic primary insomnia and vasomotor symptoms associated with menopause . Its primary research value lies in its potent inverse agonist activity at the histamine H1 receptor and 5-HT2A serotonin receptor, coupled with antagonist activity at α2-adrenergic receptors . This distinct pharmacological profile suppresses wake-generating systems, positioning this compound as a compelling compound for investigating non-GABAergic sleep mechanisms and differentiating its effects from classical benzodiazepine receptor agonists . Clinical studies have demonstrated that this compound at doses of 1.5 mg to 4.5 mg significantly improves key sleep parameters, including increased total sleep time, reduced sleep latency, and decreased wake time after sleep onset . A notable feature of this compound is its shorter elimination half-life of approximately 10 hours, compared to the 20-40 hour half-life of racemic mirtazapine, making it a particularly interesting tool for researching the kinetics of next-day residual effects . Long-term (6-month) clinical trials indicated that the compound was generally well-tolerated, with no evidence of rebound insomnia or withdrawal symptoms upon abrupt discontinuation . Although internal clinical development for pharmaceutical use was terminated in 2010 , this compound remains a highly relevant and pure reference standard for neuroscientists and pharmacologists exploring the roles of specific monoaminergic receptors in sleep regulation, mood, and related neuropsychiatric conditions. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZAEMNMFQXRA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001029320
Record name (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in methanol and chloroform mg/mL (20 °C)
Record name Esmirtazapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

61337-87-9
Record name Esmirtazapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61337-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esmirtazapine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esmirtazapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESMIRTAZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4685R51V7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Esmirtazapine's Mechanism of Action on Sleep Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of esmirtazapine on sleep architecture. This compound, the (S)-(+)-enantiomer of mirtazapine, is a tetracyclic antidepressant that has been investigated for the treatment of insomnia.[1] Its effects on sleep are primarily mediated through its potent antagonist activity at multiple receptor sites, leading to significant alterations in sleep continuity and structure.

Core Mechanism of Action

This compound's hypnotic effects are attributed to its high-affinity antagonism of histamine H1 and serotonin 5-HT2A receptors.[2][3][4] It also possesses antagonist properties at α2-adrenergic receptors, contributing to its overall pharmacological profile.[1][5]

Histamine H1 Receptor Antagonism

The sedative properties of this compound are largely driven by its potent inverse agonism at the histamine H1 receptor.[1] Histamine is a key neurotransmitter in the tuberomammillary nucleus of the hypothalamus, promoting wakefulness. By blocking the H1 receptor, this compound inhibits this wakefulness-promoting signal, leading to sedation and a reduction in sleep latency.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is another crucial component of this compound's effect on sleep architecture.[2][3] Blockade of these receptors has been linked to an increase in slow-wave sleep (SWS), also known as deep sleep.[6][7][8][9] This effect is thought to contribute to the subjective improvement in sleep quality reported by individuals taking the medication.[7] Additionally, 5-HT2A antagonism may play a role in reducing awakenings during the night.[8]

Alpha-2 Adrenergic Receptor Antagonism

This compound's antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors leads to an increase in the release of norepinephrine and serotonin.[10] While this is a primary mechanism for its antidepressant effects, it may also indirectly influence sleep. Some research suggests that this modulation of noradrenergic and serotonergic systems could impact REM sleep, although studies on this compound's direct effects on REM sleep have shown varied results.[11][12][13]

Quantitative Effects on Sleep Architecture

Clinical trials have demonstrated this compound's efficacy in improving several key sleep parameters as measured by polysomnography (PSG) and patient-reported outcomes.

Sleep ParameterDosageChange from Baseline/PlaceboStudy PopulationCitation
Total Sleep Time (TST) - PSG 1.5 mg, 3.0 mg, 4.5 mgIncreased by at least 25 minutes vs. placeboPrimary Insomnia Patients (18-65 years)[14]
Total Sleep Time (TST) - Patient-Reported 1.5 mg, 3.0 mg, 4.5 mgIncreased by 30-40 minutes vs. placeboPrimary Insomnia Patients[15]
Total Sleep Time (TST) - Self-Reported 4.5 mg48.7-minute increase vs. placebo over 4-6 monthsChronic Primary Insomnia Outpatients[16][17]
Wake Time After Sleep Onset (WASO) - PSG 3.0 mgMedian decrease of 52.0 minutes vs. 20.5 min for placeboAdults with Primary Insomnia[3]
Wake Time After Sleep Onset (WASO) - PSG 4.5 mgMedian decrease of 53.6 minutes vs. 20.5 min for placeboAdults with Primary Insomnia[3]
Wake Time After Sleep Onset (WASO) - PSG 3.0 mg, 4.5 mgSignificantly improved vs. placebo (P ≤ 0.0001)Primary Insomnia Patients (18-65 years)[14]
Latency to Persistent Sleep (LPS) - PSG 3.0 mg, 4.5 mgSignificantly improved vs. placebo (P ≤ 0.01)Primary Insomnia Patients (18-65 years)[14]
Sleep Latency (SL) - Patient-Reported 1.5 mg, 3.0 mg, 4.5 mgDecreased by ~12 minutes for all doses vs. placeboPrimary Insomnia Patients[15]
Number of Awakenings - Patient-Reported 4.5 mgSignificantly reduced vs. placeboPrimary Insomnia Patients[15]
Slow Wave Sleep (SWS) 30 mg (Mirtazapine)Significantly increasedHealthy Volunteers[12]
Stage 1 Sleep 30 mg (Mirtazapine)Significantly decreasedHealthy Volunteers[12]
REM Sleep 30 mg (Mirtazapine)No significant effectHealthy Volunteers[12]

Experimental Protocols

The following outlines a typical experimental methodology employed in clinical trials evaluating the efficacy of this compound on sleep architecture.

Study Design: A randomized, double-blind, placebo-controlled, crossover, or parallel-group study is commonly used.

Participant Population:

  • Inclusion Criteria: Adult patients (typically 18-65 years) with a diagnosis of primary insomnia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria. Participants often have specific baseline polysomnography parameters, such as a minimum Wake After Sleep Onset (WASO) and a maximum Total Sleep Time (TST).

  • Exclusion Criteria: Individuals with other sleep disorders (e.g., sleep apnea, restless legs syndrome), psychiatric comorbidities, substance abuse, or those taking medications that could affect sleep.

Intervention:

  • Participants are randomized to receive a single nightly dose of this compound (e.g., 1.5 mg, 3.0 mg, 4.5 mg) or a matching placebo.

  • Treatment duration can range from a few nights to several weeks or months.[3][14][16][17]

Data Collection:

  • Polysomnography (PSG): Objective sleep parameters are recorded in a sleep laboratory. This includes electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to monitor brain waves, eye movements, and muscle activity, respectively. Sleep stages (N1, N2, N3/SWS, REM) are scored according to standardized criteria.

  • Patient-Reported Outcomes: Subjective sleep quality, sleep latency, total sleep time, and any adverse events are collected through daily sleep diaries and questionnaires.

Outcome Measures:

  • Primary Endpoint: Often a key PSG parameter such as Wake After Sleep Onset (WASO) or Total Sleep Time (TST).[3][14]

  • Secondary Endpoints: Other PSG measures like Latency to Persistent Sleep (LPS), number of awakenings, and sleep efficiency, as well as patient-reported outcomes on sleep quality and daytime functioning.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action and a typical experimental workflow for a clinical trial.

Esmirtazapine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Alpha2 α2-Adrenergic Receptor This compound->Alpha2 Antagonism H1 H1 Receptor This compound->H1 Antagonism HT2A 5-HT2A Receptor This compound->HT2A Antagonism NE_Release Norepinephrine Release Alpha2->NE_Release Inhibits Serotonin_Release Serotonin Release Alpha2->Serotonin_Release Inhibits Wakefulness Wakefulness H1->Wakefulness Promotes SWS Slow-Wave Sleep HT2A->SWS Inhibits

Caption: Signaling pathway of this compound's action on key receptors.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Polysomnography & Questionnaires Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Administration Randomization->Placebo This compound This compound Administration (e.g., 1.5, 3.0, 4.5 mg) Randomization->this compound PSG_Recording Polysomnography Recording Placebo->PSG_Recording Subjective_Reports Daily Sleep Diaries & Questionnaires Placebo->Subjective_Reports This compound->PSG_Recording This compound->Subjective_Reports Data_Analysis Statistical Analysis of Sleep Parameters PSG_Recording->Data_Analysis Subjective_Reports->Data_Analysis

References

An In-depth Technical Guide to the Synthesis and Chiral Purity Analysis of (S)-(+)-Mirtazapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to (S)-(+)-mirtazapine and the analytical methodologies for determining its chiral purity. Mirtazapine, a tetracyclic antidepressant, is marketed as a racemic mixture. However, its enantiomers exhibit distinct pharmacological profiles, making the synthesis and analysis of the individual enantiomers, particularly the active (S)-(+)-enantiomer (esmirtazapine), a critical aspect of research and development.

Pharmacological Significance of Mirtazapine Enantiomers

Mirtazapine's therapeutic effects are attributed to its antagonist activity at various neurotransmitter receptors. The two enantiomers, (S)-(+)-mirtazapine and (R)-(−)-mirtazapine, contribute differently to the overall pharmacological profile of the racemic drug. The (S)-(+)-enantiomer is primarily responsible for the antagonism of serotonin 5-HT2A and 5-HT2C receptors, while the (R)-(−)-enantiomer is the main antagonist of the 5-HT3 receptor.[1] Both enantiomers are involved in the antagonism of H1 and α2-adrenergic receptors, though the (S)-(+)-enantiomer demonstrates stronger antihistaminic activity.[1] These differences underscore the importance of enantioselective synthesis and analysis for developing potentially more targeted and effective therapies.

Enantioselective Synthesis of (S)-(+)-Mirtazapine

The synthesis of enantiomerically pure (S)-(+)-mirtazapine hinges on establishing the correct stereochemistry at the chiral center. A common and effective strategy involves the chiral resolution of a key intermediate, followed by a series of reactions to construct the tetracyclic core of the mirtazapine molecule. A well-documented approach begins with the resolution of racemic 1-methyl-3-phenylpiperazine.

Key Synthetic Pathway

A robust method for preparing (S)-(+)-mirtazapine with a high degree of enantiomeric excess has been detailed in the patent literature.[2] This pathway involves the following key transformations:

  • Chiral Resolution of (±)-1-methyl-3-phenylpiperazine: The synthesis of the target enantiomer begins with the separation of the racemic starting material, (±)-1-methyl-3-phenylpiperazine. This is achieved through classical resolution using a chiral resolving agent. (S)-(+)-Anicyphos has been shown to be a particularly effective resolving agent for this purpose.[2] The process involves the diastereoselective crystallization of the salt formed between (S)-1-methyl-3-phenylpiperazine and (S)-(+)-Anicyphos.

  • Condensation with 2-chloro-3-cyanopyridine: The enantiomerically pure (S)-1-methyl-3-phenylpiperazine is then condensed with 2-chloro-3-cyanopyridine. This nucleophilic aromatic substitution reaction forms the crucial C-N bond, linking the piperazine and pyridine rings.

  • Hydrolysis of the Nitrile: The resulting cyanopyridine derivative is subjected to hydrolysis, typically under basic conditions, to convert the nitrile group into a carboxylic acid.

  • Intramolecular Friedel-Crafts Acylation: The carboxylic acid is then activated, for example, by conversion to its acid chloride, and subsequently undergoes an intramolecular Friedel-Crafts acylation to form a ketone. This cyclization step creates one of the rings of the tetracyclic system.

  • Reduction to (S)-(+)-Mirtazapine: The final step involves the reduction of the ketone and the pyridyl ring system to yield (S)-(+)-mirtazapine.

It is crucial to note that the final cyclization step, often carried out with strong acids like concentrated sulfuric acid, can lead to racemization. The use of polyphosphoric acid (PPA) has been found to significantly minimize this racemization, preserving the enantiomeric purity of the final product.

Experimental Protocols

The following tables summarize the experimental conditions for the key steps in the synthesis of (S)-(+)-mirtazapine, based on published procedures.[2]

Table 1: Chiral Resolution of (±)-1-methyl-3-phenylpiperazine

StepReagents and Conditions
Salt Formation (R,S)-1-methyl-3-phenylpiperazine, (S)-(+)-Anicyphos, Water
Crystallization Crystallization from water
Liberation of Free Base Treatment of the diastereomeric salt with a base (e.g., NaOH)

Table 2: Synthesis of (S)-(+)-Mirtazapine from (S)-1-methyl-3-phenylpiperazine

StepStarting MaterialReagents and ConditionsProduct
Condensation (S)-1-methyl-3-phenylpiperazine2-chloro-3-cyanopyridine2-[(2S)-4-methyl-2-phenyl-1-piperazinyl]-3-pyridinecarbonitrile
Hydrolysis 2-[(2S)-4-methyl-2-phenyl-1-piperazinyl]-3-pyridinecarbonitrileNaOH, Methanol, Reflux2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid
Cyclization (Ketone Formation) 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acidThionyl chloride, N,N-dimethylformamide, Dichloromethane; then Aluminum chlorideKetone intermediate
Reduction Ketone intermediateStrong reducing agent (e.g., Sodium borohydride in sulfuric acid)(S)-(+)-Mirtazapine

Diagram 1: Synthetic Workflow for (S)-(+)-Mirtazapine

Synthesis_Workflow cluster_resolution Chiral Resolution cluster_synthesis Enantioselective Synthesis racemate (R,S)-1-methyl-3-phenylpiperazine diastereomeric_salt Diastereomeric Salt ((S)-amine-(S)-acid) racemate->diastereomeric_salt Salt Formation resolving_agent (S)-(+)-Anicyphos resolving_agent->diastereomeric_salt s_amine (S)-1-methyl-3-phenylpiperazine diastereomeric_salt->s_amine Basification start (S)-1-methyl-3-phenylpiperazine intermediate1 Nitrile Intermediate start->intermediate1 Condensation intermediate2 Carboxylic Acid Intermediate intermediate1->intermediate2 Hydrolysis intermediate3 Ketone Intermediate intermediate2->intermediate3 Cyclization final_product (S)-(+)-Mirtazapine intermediate3->final_product Reduction

Caption: Synthetic workflow for (S)-(+)-mirtazapine via chiral resolution.

Chiral Purity Analysis of Mirtazapine

Ensuring the enantiomeric purity of (S)-(+)-mirtazapine is paramount for its development as a single-enantiomer drug. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), have been developed and validated for the enantioselective analysis of mirtazapine.

High-Performance Liquid Chromatography (HPLC)

HPLC using chiral stationary phases (CSPs) is the most widely employed method for the separation and quantification of mirtazapine enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent enantioseparation capabilities.

Table 3: HPLC Methods for Chiral Purity Analysis of Mirtazapine

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Chiralpak ADHexane-Ethanol (98:2, v/v) + 0.1% Diethylamine1.2292[3]
Chiralcel OD-HNot specifiedNot specifiedNot specified[4]
Chiralcel OJ-HNot specifiedNot specifiedNot specified[4]
Chirobiotic VNot specifiedNot specifiedMass Spectrometry[5]
CHIRALPAK IK-3Hexane-Ethanol-Diethylamine (80:20:0.1, v/v/v)Not specifiedNot specified[6]

Diagram 2: Experimental Workflow for HPLC Chiral Purity Analysis

HPLC_Workflow sample Sample Preparation (Dissolution in solvent) hplc HPLC System sample->hplc column Chiral Column (e.g., Chiralpak AD) hplc->column detector UV or MS Detector column->detector data Data Acquisition & Analysis (Peak integration, ee calculation) detector->data

Caption: General workflow for HPLC-based chiral purity analysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-resolution alternative for the enantioseparation of mirtazapine and its metabolites. The use of chiral selectors in the background electrolyte is essential for achieving separation.

Table 4: Capillary Electrophoresis Method for Chiral Purity Analysis of Mirtazapine

ParameterCondition
Capillary Uncoated fused silica (40.2 cm x 75 µM)
Background Electrolyte 6.25 mM borate–25 mM phosphate (pH 2.8)
Chiral Selector 5.5 mg/mL carboxymethyl-β-cyclodextrin
Applied Voltage 16 kV
Detection 200 nm
Reference [7]

Quantitative Data from a Validated CE Method [7]

ParameterValue
Linearity Range 0.5–50 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Diagram 3: Logical Relationship in Chiral CE Separation

CE_Logic enantiomers Mirtazapine Enantiomers ((S)-(+) and (R)-(-)) complex Diastereomeric Enantiomer-Selector Complexes enantiomers->complex selector Chiral Selector (Carboxymethyl-β-cyclodextrin) selector->complex separation Differential Migration in Electric Field complex->separation detection Separated Enantiomer Peaks separation->detection

References

The Discovery and Development of Esmirtazapine for Insomnia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esmirtazapine (ORG 50081) is the (S)-(+)-enantiomer of the tetracyclic antidepressant mirtazapine.[1] It was developed as a potential treatment for insomnia, leveraging a targeted pharmacological profile to improve sleep onset and maintenance.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound for the treatment of primary insomnia. The document details its pharmacological properties, summarizes key clinical trial data in structured tables, outlines experimental protocols, and visualizes its mechanism of action and development workflow. Although the clinical development of this compound was ultimately discontinued for strategic reasons, the data generated provides valuable insights into the role of specific receptor systems in the regulation of sleep and the potential for enantiomer-specific drug development.[1]

Introduction: The Rationale for this compound

The development of this compound was predicated on the known sleep-promoting effects of its parent compound, mirtazapine. Mirtazapine, a racemic mixture, is an effective antidepressant with notable sedative properties, often utilized off-label for insomnia.[3] These sedative effects are primarily attributed to its potent antagonism of the histamine H1 and serotonin 5-HT2A receptors.[4] However, mirtazapine's complex pharmacology, including its interaction with other receptors and its relatively long half-life, can lead to next-day sedation and other side effects.[1]

This compound, the (S)-(+)-enantiomer of mirtazapine, was isolated to capitalize on the beneficial sleep-promoting properties while potentially offering an improved pharmacokinetic and side-effect profile.[1] The rationale was that this compound retained the high affinity for H1 and 5-HT2A receptors, crucial for its hypnotic effects, but might possess a shorter half-life, potentially reducing residual daytime sleepiness.[1][5]

Mechanism of Action

This compound's primary mechanism of action for the treatment of insomnia is its potent antagonism of histamine H1 and serotonin 5-HT2A receptors.[2] It also exhibits antagonist activity at α2-adrenergic receptors.[1]

Histamine H1 Receptor Antagonism

The histaminergic system, particularly neurons originating in the tuberomammillary nucleus of the hypothalamus, plays a crucial role in maintaining wakefulness.[6] Histamine release promotes arousal by acting on H1 receptors in various brain regions. By blocking these receptors, this compound inhibits this wake-promoting signal, leading to sedation and improved sleep initiation and maintenance.[6]

Serotonin 5-HT2A Receptor Antagonism

The 5-HT2A receptor is implicated in the regulation of sleep architecture, particularly in the modulation of slow-wave sleep (SWS).[7] Antagonism of 5-HT2A receptors has been shown to increase SWS, a stage of deep, restorative sleep.[7] By blocking these receptors, this compound is thought to improve sleep quality and consolidation.[2]

Signaling Pathways

The binding of this compound to H1 and 5-HT2A receptors initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the promotion of sleep.

G cluster_0 This compound's Mechanism of Action cluster_1 Histamine H1 Receptor Pathway cluster_2 Serotonin 5-HT2A Receptor Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonism Gq11_PLC Gq/11 -> PLC activation H1R->Gq11_PLC Blocks Histamine Binding Sleep_Promotion Promotion of Sleep (Increased TST, Decreased WASO) IP3_DAG IP3 & DAG increase Gq11_PLC->IP3_DAG Ca_PKC Increased intracellular Ca2+ & PKC activation IP3_DAG->Ca_PKC Neuronal_Excitation1 Neuronal Excitation (Wakefulness) Ca_PKC->Neuronal_Excitation1 Gq_PLC Gq -> PLC activation HT2AR->Gq_PLC Blocks Serotonin Binding PIP2_hydrolysis PIP2 hydrolysis Gq_PLC->PIP2_hydrolysis IP3_DAG2 IP3 & DAG increase PIP2_hydrolysis->IP3_DAG2 Neuronal_Excitation2 Neuronal Excitation & Decreased SWS IP3_DAG2->Neuronal_Excitation2

Caption: Signaling pathways of this compound's antagonism at H1 and 5-HT2A receptors.

Pharmacological Profile

Receptor Binding Affinity

Table 1: Receptor Binding Profile of Mirtazapine (as a proxy for this compound)

Receptor Affinity (Ki) Reference
Histamine H1 High [8][9]
Serotonin 5-HT2A High [8][9]
Serotonin 5-HT2C High [8]
α2A-Adrenergic High [8]

| α2C-Adrenergic | High |[8] |

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to the racemic mixture of mirtazapine. Notably, it has a shorter elimination half-life of approximately 10 hours, compared to the 18-40 hours of racemic mirtazapine.[1] This shorter half-life was a key aspect of its development, with the potential to reduce next-day sedation.[1] The metabolism of this compound is primarily hepatic, involving cytochrome P450 enzymes, particularly CYP2D6.[1][10]

Table 2: Pharmacokinetic Parameters of Mirtazapine Enantiomers

Parameter (S)-(+)-Esmirtazapine (R)-(-)-Mirtazapine Racemic Mirtazapine Reference
Elimination Half-life (t½) ~10 hours ~18 hours 20-40 hours [1][10]

| Metabolism | Liver (CYP2D6) | Liver | Liver (CYP1A2, CYP2D6, CYP3A4) |[1][10] |

Clinical Development for Insomnia

This compound underwent several clinical trials to evaluate its efficacy and safety for the treatment of primary insomnia. These studies utilized both objective and subjective measures of sleep.

Key Clinical Trials

A key Phase 3 clinical trial (NCT00631657) was a 6-month, randomized, double-blind, placebo-controlled study in adult outpatients with chronic primary insomnia.[11][12] This was followed by an open-label extension study (NCT00750919).[11] Earlier Phase 2 studies also explored dose-ranging and short-term efficacy.[2]

Efficacy Results

Clinical trials consistently demonstrated that this compound, at doses of 1.5 mg, 3.0 mg, and 4.5 mg, was superior to placebo in improving key sleep parameters.

Table 3: Summary of Efficacy Results from a 6-Week Polysomnography Study

Parameter Placebo (Median Decrease) This compound 3.0 mg (Median Decrease) This compound 4.5 mg (Median Decrease) p-value vs. Placebo Reference

| Wake Time After Sleep Onset (WASO) | 20.5 min | 52.0 min | 53.6 min | <0.0001 |[2] |

Table 4: Summary of Efficacy Results from a 6-Month Patient-Reported Outcome Study (NCT00631657)

Parameter Placebo (Change from Baseline) This compound 4.5 mg (Change from Baseline) Treatment Effect (95% CI) p-value vs. Placebo Reference

| Total Sleep Time (TST) | - | - | 48.7 min (35.0-62.5) | <0.0001 |[11][13] |

Safety and Tolerability

This compound was generally well-tolerated in clinical trials.[2][13] The most common adverse events were somnolence and weight gain.[13][14] There was no evidence of rebound insomnia upon discontinuation.[2][13]

Table 5: Incidence of Common Adverse Events in a 6-Month Study (NCT00631657)

Adverse Event Placebo (n=115) This compound 4.5 mg (n=342) Reference
Any Adverse Event 65.2% 74.0% [11]
Drug-Related Adverse Events 31.3% 53.8% [11]
Somnolence 3.5% 14.9% [5]

| Weight Gain (≥7% of baseline) | 0.7% | 4.9% |[14] |

Experimental Protocols

Polysomnography (PSG)

Objective sleep parameters in the this compound clinical trials were assessed using standard laboratory-based polysomnography.

  • Methodology: Overnight PSG recordings were conducted in a sleep laboratory. The recordings included electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) of the chin and legs. Airflow, respiratory effort, and oxygen saturation were also monitored to rule out sleep-disordered breathing.

  • Scoring: Sleep stages were scored according to the Rechtschaffen and Kales (R&K) criteria or the updated American Academy of Sleep Medicine (AASM) manual.[12][14]

  • Key Parameters Measured:

    • Total Sleep Time (TST): The total duration of sleep during the recording period.

    • Wake After Sleep Onset (WASO): The total time spent awake after sleep has been initiated.

    • Latency to Persistent Sleep (LPS): The time from "lights out" to the first 20 consecutive epochs of sleep.

    • Sleep Efficiency (SE): The ratio of total sleep time to the total time in bed.

G cluster_0 Polysomnography (PSG) Workflow Patient_Prep Patient Preparation (Electrode Placement) Data_Acquisition Overnight Data Acquisition (EEG, EOG, EMG, etc.) Patient_Prep->Data_Acquisition Sleep_Scoring Sleep Stage Scoring (R&K or AASM Criteria) Data_Acquisition->Sleep_Scoring Data_Analysis Analysis of Sleep Parameters (TST, WASO, LPS, SE) Sleep_Scoring->Data_Analysis Results Efficacy Assessment Data_Analysis->Results

Caption: Standard workflow for polysomnography in this compound clinical trials.
Patient-Reported Outcomes (PROs)

Subjective sleep parameters were assessed using validated patient-reported outcome questionnaires, most notably the Insomnia Severity Index (ISI).

  • Insomnia Severity Index (ISI): The ISI is a 7-item self-report questionnaire that assesses the patient's perception of insomnia severity over the preceding two weeks.[11]

    • Structure: The questionnaire includes items on the severity of sleep onset, sleep maintenance, and early morning awakening difficulties; satisfaction with current sleep pattern; interference with daily functioning; noticeability of impairment by others; and worry or distress caused by the sleep problem.[11][15]

    • Scoring: Each item is rated on a 5-point Likert scale (0-4), with a total score ranging from 0 to 28. Higher scores indicate greater insomnia severity.[15]

      • 0-7: No clinically significant insomnia

      • 8-14: Subthreshold insomnia

      • 15-21: Clinical insomnia (moderate severity)

      • 22-28: Clinical insomnia (severe)

Conclusion

The development of this compound for insomnia represents a targeted approach to hypnotic drug design, focusing on the specific enantiomer responsible for the desired pharmacological effects. Clinical trials demonstrated that this compound effectively improved both objective and subjective measures of sleep in patients with primary insomnia, with a generally favorable safety profile. Although its development was halted, the research on this compound has contributed significantly to our understanding of the roles of the histaminergic and serotonergic systems in sleep regulation. The data from these studies remain a valuable resource for researchers and drug developers in the ongoing quest for novel and improved treatments for insomnia.

References

Esmirtazapine's Role in Treating Menopausal Vasomotor Symptoms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of esmirtazapine, an investigational drug, for the treatment of moderate to severe vasomotor symptoms (VMS) in postmenopausal women. It synthesizes data from key clinical trials, details experimental protocols, and elucidates the proposed mechanism of action through relevant signaling pathways.

Executive Summary

This compound, the (S)-enantiomer of mirtazapine, has been investigated for its potential to alleviate menopausal hot flashes and night sweats. Acting as a potent antagonist at serotonin 5-HT2A and histamine H1 receptors, it targets key pathways implicated in thermoregulatory dysfunction.[1][2] Phase III clinical trials have demonstrated that this compound can significantly reduce the frequency and severity of VMS compared to placebo.[3][4][5] This document provides a comprehensive overview of the available clinical data, the methodologies of the pivotal studies, and the underlying pharmacological mechanisms.

Quantitative Clinical Trial Data

Two identical 12-week, randomized, double-blind, placebo-controlled, multi-arm, parallel-group Phase III studies (Study P012, NCT00560833; Study P013, NCT00535288) evaluated the efficacy and safety of this compound.[3][5] The key efficacy and safety data from these trials are summarized below.

Efficacy Data: Reduction in Vasomotor Symptom Frequency

The co-primary efficacy endpoints included the mean daily frequency of moderate to severe VMS at weeks 4 and 12.[3]

Table 1: Mean Reduction in Daily Frequency of Moderate to Severe Vasomotor Symptoms Compared to Placebo

DoseMean Reduction at Week 4Mean Reduction at Week 12
2.25 mgNot consistently significantNot consistently significant
4.5 mg1.4 - 2.21.4 - 2.2
9.0 mgSignificant reductionSignificant reduction
18.0 mgSignificant reductionSignificant reduction

Data synthesized from Birkhaeuser et al., 2019.[3][4][5]

Efficacy Data: Reduction in Vasomotor Symptom Severity

The other co-primary efficacy endpoint was the mean daily severity of moderate to severe VMS at weeks 4 and 12.[3]

Table 2: Mean Reduction in Daily Severity of Moderate to Severe Vasomotor Symptoms Compared to Placebo

DoseMean Reduction at Week 4Mean Reduction at Week 12
2.25 mgNot consistently significantNot consistently significant
4.5 mg0.06 - 0.08Not consistently significant
9.0 mgSignificant reductionSignificant reduction (Study P012)
18.0 mgSignificant reductionSignificant reduction (Study P013)

Data synthesized from Birkhaeuser et al., 2019.[3][4][5]

Safety and Tolerability Data

The most frequently reported adverse events (AEs) were somnolence, fatigue, increased appetite, and weight gain.[4] The incidence of these AEs was generally dose-dependent.

Table 3: Incidence of Common Adverse Events (%) in Study P012

Adverse EventPlacebo2.25 mg4.5 mg9.0 mg18.0 mg
Somnolence~2%~10%>10%>10%>10%
FatigueData not specifiedData not specifiedData not specifiedData not specifiedData not specified
Increased AppetiteData not specifiedData not specifiedData not specifiedData not specifiedData not specified
Weight GainData not specifiedData not specifiedData not specifiedData not specifiedData not specified

Qualitative data from Ivgy-May et al., 2015, and Birkhaeuser et al., 2019.[4][5] Note: Specific percentages for all AEs across all doses were not available in the public search results.

Table 4: Discontinuation Due to Adverse Events (%)

StudyPlacebo2.25 mg18.0 mg
Study P0125.0%6.5%22.6%
Study P0136.4%11.7%19.0%

Data from Birkhaeuser et al., 2019.[4]

Experimental Protocols

The pivotal Phase III trials (P012 and P013) followed a standardized protocol to assess the efficacy and safety of this compound for VMS.

Study Design

The studies were 12-week, randomized, double-blind, placebo-controlled, multi-arm, parallel-group trials.[3][5] Participants were randomized to one of five arms: placebo or this compound at doses of 2.25, 4.5, 9.0, or 18.0 mg, administered once daily.[3]

Participant Population

The studies enrolled postmenopausal women who were experiencing moderate to severe VMS.[3] Key inclusion criteria typically required a minimum number of moderate to severe hot flashes per day or week.[6] Exclusion criteria included any clinically relevant abnormal findings during physical, gynecological, and breast examinations, as well as abnormal mammography or cervical smear test results.[7]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoints : The co-primary endpoints were the mean change from baseline in the average daily frequency and severity of moderate to severe VMS at Week 4 and Week 12.[7]

  • Data Collection : Participants recorded the frequency and severity of their VMS on a daily basis using an electronic diary (LogPad).[8]

  • Severity Scoring : The severity of hot flashes was defined as:

    • Mild : Sensation of heat without sweating.

    • Moderate : Sensation of heat with sweating, but able to continue activity.

    • Severe : Sensation of heat with sweating, causing cessation of activity.[8] A severity score was calculated as: (number of moderate hot flashes x 2 + number of severe hot flashes x 3) / total number of moderate and severe hot flashes.[7][8]

  • Safety Assessments : Adverse events were recorded throughout the study.[3]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in VMS

This compound's therapeutic effect on VMS is believed to be mediated primarily through its potent antagonism of the serotonin 5-HT2A receptor.[1][9] The narrowing of the thermoneutral zone in menopausal women is thought to be influenced by serotonergic pathways in the hypothalamus. By blocking 5-HT2A receptors, this compound may help to stabilize this thermoregulatory setpoint.[2][10] Additionally, its antagonism of the histamine H1 receptor is a well-established mechanism for its sedative effects, which may contribute to improved sleep in women experiencing night sweats.[1] However, this H1 antagonism is also linked to side effects such as somnolence and weight gain.[1]

Esmirtazapine_Mechanism_of_Action cluster_0 This compound cluster_1 Central Nervous System cluster_2 Thermoregulatory Center (Hypothalamus) cluster_3 Clinical Outcomes This compound This compound 5HT2A_Receptor 5-HT2A Receptor This compound->5HT2A_Receptor Antagonism H1_Receptor H1 Receptor This compound->H1_Receptor Antagonism Thermoregulation Stabilization of Thermoregulatory Setpoint 5HT2A_Receptor->Thermoregulation Modulation Somnolence Somnolence (Side Effect) H1_Receptor->Somnolence VMS_Reduction Reduction in VMS (Hot Flashes) Thermoregulation->VMS_Reduction

Caption: Proposed mechanism of action of this compound in VMS.

Phase III Clinical Trial Workflow

The execution of the Phase III clinical trials for this compound in VMS followed a structured workflow, from participant recruitment to data analysis.

Clinical_Trial_Workflow Screening Screening of Postmenopausal Women Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Yes Screen_Fail Screen Failure Inclusion_Exclusion->Screen_Fail No Placebo Placebo Randomization->Placebo Esmirtazapine_2_25 This compound 2.25 mg Randomization->Esmirtazapine_2_25 Esmirtazapine_4_5 This compound 4.5 mg Randomization->Esmirtazapine_4_5 Esmirtazapine_9_0 This compound 9.0 mg Randomization->Esmirtazapine_9_0 Esmirtazapine_18_0 This compound 18.0 mg Randomization->Esmirtazapine_18_0 Treatment_Period 12-Week Double-Blind Treatment Period Placebo->Treatment_Period Esmirtazapine_2_25->Treatment_Period Esmirtazapine_4_5->Treatment_Period Esmirtazapine_9_0->Treatment_Period Esmirtazapine_18_0->Treatment_Period Data_Collection Daily VMS Data Collection (LogPad) & AE Monitoring Treatment_Period->Data_Collection Endpoint_Analysis Co-Primary Endpoint Analysis (Weeks 4 & 12) Data_Collection->Endpoint_Analysis

Caption: Workflow of the Phase III this compound VMS clinical trials.

Conclusion

The available data from two large Phase III clinical trials indicate that this compound, at doses of 4.5 mg and higher, is effective in reducing the frequency and severity of moderate to severe menopausal vasomotor symptoms.[3][4][5] The mechanism of action is believed to involve the antagonism of 5-HT2A receptors in the central nervous system, thereby modulating thermoregulation.[1][9] While generally well-tolerated at lower doses, dose-dependent side effects, particularly somnolence, are prevalent and may impact patient adherence at higher therapeutic doses.[4] Further research could focus on optimizing the dose to balance efficacy and tolerability, and to further elucidate the downstream signaling effects of 5-HT2A receptor antagonism in the context of VMS.

References

Preclinical Profile of Esmirtazapine: An In-depth Technical Guide on its Antidepressant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmirtazapine, the (S)-(+)-enantiomer of mirtazapine, is a tetracyclic compound that was primarily under development for the treatment of insomnia and vasomotor symptoms associated with menopause.[1][2] While its clinical development for these indications was discontinued, its pharmacological profile, which is similar to its parent compound mirtazapine, suggests potential antidepressant effects.[1][3] Mirtazapine is a well-established antidepressant with a unique mechanism of action.[4][5][6] This technical guide provides a comprehensive overview of the inferred preclinical antidepressant effects of this compound, based on its pharmacology and the extensive preclinical data available for mirtazapine. Direct preclinical studies evaluating the antidepressant-like effects of this compound in established animal models are not publicly available.

Core Pharmacology and Inferred Antidepressant Mechanism

This compound is a potent antagonist at several key receptors implicated in the pathophysiology of depression.[1][2] Its primary mechanism of action is believed to involve the enhancement of both noradrenergic and serotonergic neurotransmission through a distinct mechanism compared to typical selective serotonin reuptake inhibitors (SSRIs) or tricyclic antidepressants (TCAs).[5][6]

Key Pharmacological Actions:

  • α2-Adrenergic Receptor Antagonism: this compound acts as an antagonist at presynaptic α2-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons.[1][4] This blockade inhibits the negative feedback mechanism, leading to an increased release of both norepinephrine (NE) and serotonin (5-HT).[4][5]

  • 5-HT2A and 5-HT2C Receptor Antagonism: this compound is a potent antagonist of 5-HT2A and 5-HT2C receptors.[1][2] Blockade of these receptors is associated with anxiolytic, sleep-improving, and antidepressant effects.[6] Antagonism of 5-HT2C receptors, in particular, is thought to disinhibit dopaminergic and noradrenergic activity in the prefrontal cortex.

  • Histamine H1 Receptor Antagonism: this compound is a potent H1 receptor antagonist, which contributes to its sedative properties.[1][2] This action is particularly relevant for its development in insomnia but may also be beneficial in depressed patients with sleep disturbances.

The combined effect of α2-adrenergic antagonism and 5-HT2/5-HT3 receptor blockade leads to a specific enhancement of 5-HT1A-mediated neurotransmission, which is considered crucial for its antidepressant and anxiolytic effects.[3][4]

Quantitative Data Summary (Inferred from Mirtazapine Preclinical Studies)

The following tables summarize the kind of quantitative data that would be expected from preclinical studies of this compound, based on typical findings for mirtazapine in standard antidepressant screening models.

Table 1: Inferred Efficacy in Animal Models of Depression

Animal ModelBehavioral TestKey ParameterExpected Outcome with this compound
MouseForced Swim Test (FST)Immobility TimeSignificant Decrease
MouseTail Suspension Test (TST)Immobility TimeSignificant Decrease
RatChronic Mild Stress (CMS)Anhedonia (Sucrose Preference)Reversal of Stress-Induced Decrease
RatLearned HelplessnessEscape FailuresSignificant Decrease

Table 2: Inferred Receptor Binding Profile (Ki in nM)

ReceptorExpected Affinity (Ki)Reference Compound (Mirtazapine) Ki
α2-Adrenergic< 5015-30
5-HT2A< 205-15
5-HT2C< 5020-40
Histamine H1< 51-3
5-HT3< 10050-80
Norepinephrine Transporter (NET)> 1000> 1000
Serotonin Transporter (SERT)> 1000> 1000
Dopamine Transporter (DAT)> 1000> 1000

Detailed Experimental Protocols (Hypothetical for this compound)

The following are detailed methodologies for key experiments that would be used to assess the antidepressant-like effects of this compound in a preclinical setting.

Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of this compound by measuring its effect on the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (dissolved in a suitable vehicle, e.g., 0.9% saline with 0.1% Tween 80)

  • Vehicle control

  • Positive control (e.g., Imipramine, 20 mg/kg)

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1): Mice are individually placed in the cylinders for a 15-minute pre-swim session. This is to induce a state of behavioral despair for the subsequent test.

  • Drug Administration (Day 2): Mice are randomly assigned to treatment groups (vehicle, this compound at various doses, positive control). The assigned treatment is administered intraperitoneally (i.p.) 30-60 minutes before the test session.

  • Test Session (Day 2): Each mouse is placed in the cylinder for a 6-minute test session. The entire session is video-recorded.

  • Data Analysis: An observer, blind to the treatment conditions, scores the last 4 minutes of the test session for the total duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

Tail Suspension Test (TST) in Mice

Objective: To evaluate the antidepressant-like properties of this compound by measuring its effect on the duration of immobility in mice suspended by their tails.

Materials:

  • Male CD-1 mice (8-10 weeks old)

  • This compound (dissolved in a suitable vehicle)

  • Vehicle control

  • Positive control (e.g., Desipramine, 30 mg/kg)

  • Tail suspension apparatus (a horizontal bar from which mice can be suspended by their tails using adhesive tape)

  • Automated tail suspension monitoring system or video recording equipment

Procedure:

  • Drug Administration: Mice are randomly assigned to treatment groups and administered the respective treatment (i.p.) 30-60 minutes prior to the test.

  • Test Session: Each mouse is suspended by its tail from the horizontal bar using adhesive tape, placed approximately 1 cm from the tip of the tail. The duration of the test is 6 minutes.

  • Data Analysis: The total duration of immobility during the 6-minute test period is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. Automated systems can be used for more objective scoring.

Mandatory Visualizations

Signaling Pathway of this compound's Antidepressant Action

Esmirtazapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Alpha2_Auto α2 Autoreceptor This compound->Alpha2_Auto Antagonism Alpha2_Hetero α2 Heteroreceptor This compound->Alpha2_Hetero Antagonism SHT2A 5-HT2A Receptor This compound->SHT2A Antagonism SHT2C 5-HT2C Receptor This compound->SHT2C Antagonism NE_Vesicle NE Vesicle Alpha2_Auto->NE_Vesicle Inhibits Release SHT_Vesicle 5-HT Vesicle Alpha2_Hetero->SHT_Vesicle Inhibits Release NE NE NE_Vesicle->NE Release SHT 5-HT SHT_Vesicle->SHT Release SHT1A 5-HT1A Receptor SHT->SHT1A Activation SHT->SHT2A SHT->SHT2C Antidepressant_Effect Antidepressant Effect SHT1A->Antidepressant_Effect

Caption: Inferred mechanism of this compound's antidepressant action.

Experimental Workflow for Preclinical Antidepressant Screening

Preclinical_Workflow cluster_animal_models Animal Models cluster_dosing Dosing Regimen cluster_endpoints Primary Endpoints cluster_analysis Data Analysis FST Forced Swim Test (FST) Immobility Immobility Time FST->Immobility TST Tail Suspension Test (TST) TST->Immobility CMS Chronic Mild Stress (CMS) Anhedonia Sucrose Preference CMS->Anhedonia Neurochemistry Neurotransmitter Levels CMS->Neurochemistry Acute Acute Dosing Acute->FST Acute->TST Chronic Chronic Dosing Chronic->CMS Stats Statistical Analysis Immobility->Stats Anhedonia->Stats Neurochemistry->Stats Interpretation Interpretation of Antidepressant-like Effect Stats->Interpretation

Caption: Standard workflow for preclinical antidepressant drug screening.

Although direct preclinical studies on the antidepressant effects of this compound are not available in the public domain, its pharmacological profile strongly suggests that it possesses antidepressant properties analogous to its parent compound, mirtazapine. The proposed mechanism of action, involving the enhancement of noradrenergic and specific serotonergic neurotransmission through α2-adrenergic and 5-HT2/3 receptor antagonism, provides a solid rationale for its potential efficacy in treating major depressive disorder. Further preclinical investigations using the standard behavioral models outlined in this guide would be necessary to definitively characterize its antidepressant-like activity and therapeutic potential.

References

Esmirtazapine: A Technical Examination of its Binding Affinity and Signaling at 5-HT2A and H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmirtazapine, the (S)-(+)-enantiomer of mirtazapine, is a tetracyclic compound that was under development for the treatment of insomnia and vasomotor symptoms associated with menopause.[1] Its therapeutic potential is largely attributed to its potent antagonist activity at serotonin 2A (5-HT2A) and histamine H1 (H1) receptors.[2][3] This technical guide provides an in-depth analysis of the receptor binding affinity of this compound at these two key receptors, details the experimental protocols for determining such affinities, and illustrates the associated downstream signaling pathways.

While specific quantitative binding data for the isolated (S)-(+)-enantiomer (this compound) is not widely available in public literature, it has been reported that this compound possesses a stronger and more selective affinity for the 5-HT2A and H1 receptors compared to its (R)-(-)-enantiomer.[3][4] Furthermore, studies on the racemic mixture, mirtazapine, provide valuable insight into the high-affinity binding of its enantiomers.

Quantitative Receptor Binding Affinity

The binding affinity of a compound to a receptor is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following tables summarize the available quantitative binding data for racemic mirtazapine at the human 5-HT2A and H1 receptors. This data serves as a strong indicator of the high affinity of this compound for these targets.

Table 1: Receptor Binding Affinity of Racemic Mirtazapine at the 5-HT2A Receptor

CompoundReceptorRadioligandAssay TypeKi (nM)Reference
MirtazapineHuman 5-HT2A[3H]ketanserinRadioligand Binding8.2[5]
MirtazapineHuman 5-HT2A[125I]R91150Radioligand Binding69[5]

Table 2: Receptor Binding Affinity of Racemic Mirtazapine at the H1 Receptor

CompoundReceptorRadioligandAssay TypeKi (nM)Reference
MirtazapineHuman H1[3H]pyrilamineRadioligand Binding1.6[5]

Experimental Protocols

The determination of receptor binding affinity is predominantly conducted through in vitro radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from a receptor by a test compound.

5-HT2A Receptor Binding Assay

A standard experimental protocol for determining the binding affinity of a compound at the 5-HT2A receptor involves a competitive radioligand binding assay using [3H]ketanserin.

1. Materials and Reagents:

  • Receptor Source: Membranes from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin or spiperone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

2. Procedure:

  • Prepare serial dilutions of the test compound (this compound).

  • In a 96-well plate, set up triplicate wells for total binding (membranes, [3H]ketanserin, and assay buffer), non-specific binding (membranes, [3H]ketanserin, and excess unlabeled antagonist), and competitive binding (membranes, [3H]ketanserin, and varying concentrations of the test compound).

  • Initiate the binding reaction by adding the cell membrane preparation to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

H1 Receptor Binding Assay

A similar protocol is employed for determining binding affinity at the H1 receptor, commonly using [3H]pyrilamine or [3H]mepyramine as the radioligand.

1. Materials and Reagents:

  • Receptor Source: Membranes from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

  • Radioligand: [3H]pyrilamine or [3H]mepyramine (specific activity ~20-30 Ci/mmol).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin or diphenhydramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).

2. Procedure: The procedure is analogous to the 5-HT2A receptor binding assay, with the substitution of the H1 receptor preparation and the corresponding radioligand and non-specific binding control.

3. Data Analysis: The data analysis follows the same principles as the 5-HT2A assay to determine the IC50 and subsequently the Ki value for the test compound at the H1 receptor.

Signaling Pathways

Both the 5-HT2A and H1 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Antagonism of these receptors by this compound blocks the initiation of their respective signaling cascades.

5-HT2A and H1 Receptor Signaling Pathway

Upon agonist binding, both 5-HT2A and H1 receptors activate the Gq/11 protein. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (Serotonin or Histamine) Receptor 5-HT2A or H1 Receptor Agonist->Receptor Binds & Activates Gq Gq/11 Protein Receptor->Gq Activates This compound This compound (Antagonist) This compound->Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response PKC->Response Leads to

Caption: Canonical Gq/11 Signaling Pathway for 5-HT2A and H1 Receptors.
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis A1 Prepare Receptor Membranes B1 Incubate: Membranes + Radioligand (Total Binding) A1->B1 B2 Incubate: Membranes + Radioligand + Cold Ligand (Non-specific Binding) A1->B2 B3 Incubate: Membranes + Radioligand + Test Compound (Competitive Binding) A1->B3 A2 Prepare Radioligand Solution A2->B1 A2->B2 A2->B3 A3 Prepare Test Compound Dilutions A3->B3 C1 Rapid Filtration B1->C1 B2->C1 B3->C1 C2 Washing C1->C2 C3 Scintillation Counting C2->C3 D1 Calculate Specific Binding C3->D1 D2 Generate Displacement Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki D3->D4

Caption: General Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound is a potent antagonist of both 5-HT2A and H1 receptors, a characteristic that underlies its therapeutic potential. While specific quantitative binding affinities for this compound are not readily found in public literature, data from its racemic parent compound, mirtazapine, confirm high-affinity binding to these receptors. Furthermore, qualitative descriptions indicate that this compound has a superior affinity profile compared to its R(-)-enantiomer. The antagonism of these Gq/11-coupled receptors effectively blocks the downstream signaling cascade involving Phospholipase C, IP3, and DAG, thereby modulating neuronal activity. The standardized and robust nature of radioligand binding assays provides a reliable method for quantifying the receptor binding characteristics of this compound and similar compounds in drug development and research settings.

References

Enantioselective Properties of Mirtazapine and Its Clinical Implications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mirtazapine, a tetracyclic antidepressant, is a cornerstone in the management of major depressive disorder and is also utilized for various off-label indications such as insomnia and anxiety disorders.[1] Marketed as a racemic mixture, it comprises equal parts of (S)-(+)- and (R)-(-)-enantiomers. These enantiomers, while structurally mirror images, exhibit distinct pharmacological and pharmacokinetic profiles that collectively contribute to the overall therapeutic efficacy and side-effect profile of the drug. This technical guide provides an in-depth exploration of the enantioselective properties of mirtazapine, its clinical ramifications, and the experimental methodologies employed in its characterization.

Enantioselective Pharmacodynamics

The therapeutic action of mirtazapine is primarily attributed to its antagonist activity at various neurotransmitter receptors. This interaction is highly enantioselective, with each stereoisomer displaying a unique binding affinity for different receptor subtypes.

The (S)-(+)-enantiomer is predominantly responsible for the antagonism of serotonin 5-HT2A and 5-HT2C receptors.[2] In contrast, the (R)-(-)-enantiomer is the key antagonist at the 5-HT3 receptor.[2] Both enantiomers contribute to the blockade of α2-adrenergic and histamine H1 receptors, although the (S)-(+)-enantiomer demonstrates more potent antihistaminic activity.[2] This multifaceted receptor interaction profile classifies mirtazapine as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[3]

Data Presentation: Receptor Binding Affinities

The following table summarizes the enantioselective binding affinities (Ki) of mirtazapine's enantiomers for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor(S)-(+)-Mirtazapine Ki (nM)(R)-(-)-Mirtazapine Ki (nM)Racemic Mirtazapine Ki (nM)
Serotonin 5-HT2A Responsible for antagonism[2]-Potent antagonist
Serotonin 5-HT2C Responsible for antagonism[2]-Potent antagonist
Serotonin 5-HT3 -Responsible for antagonism[2]Potent antagonist
Histamine H1 Stronger antagonist[2]Contributes to antagonism[2]Potent antagonist
α2-Adrenergic Contributes to antagonism[2]Contributes to antagonism[2]Potent antagonist[3]

Signaling Pathways and Mechanism of Action

The enantioselective antagonism of mirtazapine at α2-adrenergic and various serotonin receptors initiates a cascade of downstream signaling events that underpin its antidepressant effects.

G cluster_S (S)-(+)-Mirtazapine cluster_R (R)-(-)-Mirtazapine cluster_effects Downstream Effects S_Mir (S)-Mirtazapine S_5HT2A 5-HT2A Receptor S_Mir->S_5HT2A Antagonism S_5HT2C 5-HT2C Receptor S_Mir->S_5HT2C Antagonism S_H1 Histamine H1 Receptor S_Mir->S_H1 Antagonism S_Alpha2 α2-Adrenergic Receptor S_Mir->S_Alpha2 Antagonism Mod_5HT1A Enhanced 5-HT1A Transmission S_5HT2A->Mod_5HT1A Disinhibition S_5HT2C->Mod_5HT1A Disinhibition Sedation Sedation & Appetite Stimulation S_H1->Sedation Inc_NE Increased Norepinephrine Release S_Alpha2->Inc_NE Inc_5HT Increased Serotonin Release S_Alpha2->Inc_5HT R_Mir (R)-Mirtazapine R_5HT3 5-HT3 Receptor R_Mir->R_5HT3 Antagonism R_Alpha2 α2-Adrenergic Receptor R_Mir->R_Alpha2 Antagonism Antiemetic Antiemetic Effect R_5HT3->Antiemetic R_Alpha2->Inc_NE R_Alpha2->Inc_5HT Antidepressant Antidepressant & Anxiolytic Effects Inc_NE->Antidepressant Inc_5HT->Mod_5HT1A Mod_5HT1A->Antidepressant

Mirtazapine Enantioselective Signaling Pathways

Enantioselective Pharmacokinetics

Mirtazapine's pharmacokinetics are stereoselective, with notable differences in the absorption, metabolism, and elimination half-life of its enantiomers.[4][5]

Data Presentation: Pharmacokinetic Parameters
Parameter(S)-(+)-Mirtazapine(R)-(-)-Mirtazapine
Absorption Rate Constant 0.2 min-1[6]0.08 min-1[6]
Elimination Half-life (t1/2) 9.9 ± 3.1 hours[4][5]18.0 ± 2.5 hours[4][5]
Metabolism Primarily via CYP2D6 and CYP1A2[7][8]Less dependent on CYP2D6[6][9]
Plasma Concentration Lower steady-state concentrations[4][5]Higher steady-state concentrations[4][5]

The metabolism of mirtazapine is primarily hepatic, involving cytochrome P450 enzymes. The (S)-(+)-enantiomer is preferentially metabolized by CYP2D6, leading to a shorter half-life and lower plasma concentrations compared to the (R)-(-)-enantiomer.[6][9] This stereoselective metabolism can be influenced by an individual's CYP2D6 genotype, with poor metabolizers exhibiting higher plasma levels of the (S)-(+)-enantiomer.[4][5]

Clinical Implications

The distinct pharmacodynamic and pharmacokinetic profiles of mirtazapine's enantiomers have significant clinical implications, influencing both its therapeutic effects and its side-effect profile.

  • Antidepressant and Anxiolytic Effects : The antagonism of α2-adrenergic receptors by both enantiomers, leading to enhanced noradrenergic and serotonergic neurotransmission, is central to mirtazapine's antidepressant and anxiolytic properties.[3][10] The (S)-(+)-enantiomer's blockade of 5-HT2A and 5-HT2C receptors is also thought to contribute to these effects.[2]

  • Sedation and Appetite Stimulation : The potent antihistaminic activity, particularly of the (S)-(+)-enantiomer, is responsible for the sedative and appetite-stimulating effects of mirtazapine.[2] These properties can be advantageous in depressed patients with insomnia and poor appetite.

  • Gastrointestinal Tolerability : The (R)-(-)-enantiomer's antagonism of the 5-HT3 receptor contributes to a lower incidence of nausea and other gastrointestinal side effects commonly associated with serotonergic antidepressants.[2]

  • Analgesic Properties : Preclinical studies suggest that the (R)-(-)-enantiomer may be primarily responsible for the antinociceptive effects of racemic mirtazapine, indicating its potential for development as an enantiomerically pure analgesic.[11]

Experimental Protocols

The characterization of mirtazapine's enantioselective properties relies on a variety of sophisticated experimental techniques.

Chiral Separation of Mirtazapine Enantiomers

A common method for the enantioselective analysis of mirtazapine in biological matrices is High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[12][13][14]

G Plasma Plasma Sample Extraction Liquid-Liquid Extraction (e.g., with Toluene) Plasma->Extraction HPLC Chiral HPLC System (e.g., Chiralpak AD column) Extraction->HPLC Detection UV Detection (e.g., at 292 nm) HPLC->Detection Quantification Quantification of (S)- and (R)-Mirtazapine Detection->Quantification

Workflow for Chiral HPLC Separation

Protocol: HPLC-Based Enantiomeric Separation [12][14]

  • Sample Preparation: Perform a liquid-liquid extraction of mirtazapine from plasma using an organic solvent such as toluene.

  • Chromatographic System: Utilize an HPLC system equipped with a chiral stationary phase column (e.g., Chiralpak AD, 250 mm x 4.6 mm, 10 µm particle size).

  • Mobile Phase: Employ an isocratic mobile phase, for instance, a mixture of hexane and ethanol (e.g., 98:2, v/v) with a small percentage of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.

  • Flow Rate: Set the flow rate to approximately 1.2 mL/min.

  • Detection: Monitor the eluent using a UV detector at a wavelength of 292 nm.

  • Quantification: Determine the concentrations of the (S)-(+)- and (R)-(-)-enantiomers by comparing their peak areas to those of known standards.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[15][16]

Protocol: Competitive Radioligand Binding Assay [17]

  • Membrane Preparation: Prepare cell membrane homogenates expressing the receptor of interest (e.g., 5-HT2A).

  • Assay Buffer: Use an appropriate assay buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (e.g., (S)-mirtazapine or (R)-mirtazapine).

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 37°C).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Future Directions and Conclusion

The distinct pharmacological and pharmacokinetic profiles of mirtazapine's enantiomers highlight the potential for the development of enantiopure drugs. Esmirtazapine, the (S)-(+)-enantiomer, has been investigated for the treatment of insomnia and vasomotor symptoms.[18][19] A deeper understanding of the specific contributions of each enantiomer to the overall therapeutic effect and side-effect profile of racemic mirtazapine could pave the way for more targeted and personalized treatment strategies in psychiatry and beyond. This technical guide underscores the critical importance of considering stereochemistry in drug development and clinical practice.

References

Esmirtazapine Half-Life in Diverse Patient Populations: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esmirtazapine, the (S)-(+)-enantiomer of mirtazapine, is a tetracyclic compound that was under investigation for the treatment of insomnia and vasomotor symptoms associated with menopause.[1] Its primary mechanism of action involves antagonism of histamine H1 and serotonin 5-HT2A receptors. A key pharmacokinetic characteristic of this compound is its relatively short half-life of approximately 10 hours in the general adult population, which is considerably shorter than that of the racemic mirtazapine (18-40 hours).[1] This shorter half-life is a potentially advantageous feature for indications like insomnia, as it may reduce the likelihood of next-day sedation. However, the metabolism of this compound is subject to genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme system, which can lead to significant inter-individual variability in its half-life.[1] This whitepaper provides a comprehensive overview of the available data on the half-life of this compound and its parent compound, mirtazapine, in various patient populations, details relevant experimental protocols, and illustrates key pathways and workflows.

Pharmacokinetic Profile: Half-Life Data

The elimination half-life of a drug is a critical parameter in determining dosing frequency and predicting the time to reach steady-state concentrations. For this compound, this parameter is influenced by several factors, including genetics and patient-specific physiological conditions.

General Adult Population

In the general adult population, this compound exhibits a half-life of approximately 10 hours.[1] This is in contrast to the racemic mixture, mirtazapine, which has a more variable and longer half-life of 20 to 40 hours.[2]

Impact of Genetic Polymorphisms

The metabolism of this compound is significantly influenced by genetic polymorphisms in the CYP2D6 enzyme. Individuals who are poor metabolizers (PMs) for CYP2D6 are expected to have a considerably longer this compound half-life.[1] Studies on the enantiomers of mirtazapine have shown that for the (S)-(+)-enantiomer (this compound), the area under the concentration-time curve (AUC) is significantly larger in CYP2D6 poor metabolizers compared to extensive metabolizers (EMs), leading to a corresponding longer half-life.[3]

Special Populations

Direct quantitative data on the half-life of this compound in special populations such as the elderly, and patients with renal or hepatic impairment, are limited in publicly available literature. However, data from studies on racemic mirtazapine can provide valuable insights into the expected pharmacokinetic alterations of this compound in these groups.

Table 1: Half-Life of this compound and Mirtazapine in Various Patient Populations

Patient PopulationDrugHalf-Life (hours)Key Considerations
General Adult Population This compound~10Shorter half-life compared to racemic mirtazapine.[1]
Mirtazapine (racemate)20 - 40
CYP2D6 Poor Metabolizers This compoundLonger than 10Expected to be significantly prolonged.[1]
(S)-(+)-mirtazapineLonger than 9.9AUC is 79% larger in PMs compared to EMs.[3]
Elderly Mirtazapine (racemate)Longer than 20-40Pharmacokinetic studies revealed a decreased clearance in the elderly.[4]
Renal Impairment (Moderate) Mirtazapine (racemate)~30% decrease in clearanceGFR = 11–39 mL/min/1.73 m².[5]
Renal Impairment (Severe) Mirtazapine (racemate)~50% decrease in clearanceGFR = <10 mL/min/1.73 m².[5]
Hepatic Impairment Mirtazapine (racemate)~30% decrease in oral clearanceFollowing a single 15-mg oral dose.[6]

Note: Data for Elderly, Renal Impairment, and Hepatic Impairment are for racemic mirtazapine and serve as a proxy for this compound due to the lack of specific data.

Experimental Protocols

The determination of a drug's half-life is a fundamental component of pharmacokinetic studies. The following sections outline typical methodologies employed in clinical trials to ascertain the half-life of compounds like this compound.

Study Design for Half-Life Determination

A common approach to determine the half-life of a drug is through a single-dose, open-label pharmacokinetic study in a cohort of healthy volunteers. A crossover design may also be used, particularly when comparing different formulations or doses.

Protocol Outline:

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria typically include a history of significant medical conditions, use of concomitant medications, and known allergies to the study drug or related compounds.

  • Dosing: A single oral dose of this compound is administered to the subjects after an overnight fast.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. A typical sampling schedule might include pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

  • Plasma Analysis: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis. The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including the elimination rate constant (kₑ) and the terminal half-life (t½). The half-life is calculated using the formula: t½ = 0.693 / kₑ .

Studies in Special Populations

To investigate the pharmacokinetics in special populations, dedicated studies are conducted.

  • Elderly Subjects: A parallel-group study comparing the pharmacokinetics of this compound in a cohort of elderly subjects (typically >65 years old) to a cohort of younger healthy adults.

  • Renal Impairment: A study involving cohorts of subjects with varying degrees of renal impairment (e.g., mild, moderate, severe) and a control group with normal renal function. Renal function is typically assessed by measuring creatinine clearance.

  • Hepatic Impairment: A study involving cohorts of subjects with varying degrees of hepatic impairment (e.g., mild, moderate, severe, often classified using the Child-Pugh score) and a control group with normal hepatic function.

Visualizations: Pathways and Workflows

This compound Signaling Pathway

This compound exerts its therapeutic effects through its interaction with several key receptors in the central nervous system. The following diagram illustrates its primary mechanism of action.

Esmirtazapine_Signaling_Pathway This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonism SHT2A_Receptor Serotonin 5-HT2A Receptor This compound->SHT2A_Receptor Antagonism Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Antagonism Sedation Sedation/ Hypnosis H1_Receptor->Sedation Anxiolysis Anxiolysis SHT2A_Receptor->Anxiolysis Increased_NE_5HT Increased Norepinephrine & Serotonin Release Alpha2_Receptor->Increased_NE_5HT

This compound's primary mechanism of action.
Experimental Workflow for Half-Life Determination

The process of determining the half-life of a drug in a clinical study follows a structured workflow, from patient recruitment to data analysis.

Half_Life_Workflow cluster_study_setup Study Setup cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Recruitment Subject Recruitment (Healthy Volunteers) Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Screening & Inclusion/Exclusion Criteria Informed_Consent->Screening Dosing Single Oral Dose of This compound Screening->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis (Quantification) Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_MS->PK_Analysis Half_Life_Calc Half-Life (t½) Calculation PK_Analysis->Half_Life_Calc

Workflow for determining drug half-life.

Conclusion

The half-life of this compound is a defining pharmacokinetic feature, suggesting a favorable profile for indications where rapid clearance is desirable. However, the significant influence of CYP2D6 genetic polymorphisms necessitates careful consideration in clinical development and patient management. While specific pharmacokinetic data for this compound in special populations remain scarce, the available information on racemic mirtazapine provides a valuable framework for predicting its behavior in the elderly and in individuals with renal or hepatic impairment. Further dedicated pharmacokinetic studies on this compound in these populations would be invaluable for optimizing its potential therapeutic use.

References

Methodological & Application

Chiral Separation of Esmirtazapine from Mirtazapine Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the chiral separation of esmirtazapine ((+)-(S)-mirtazapine) from its enantiomer, (–)-(R)-mirtazapine, using High-Performance Liquid Chromatography (HPLC). This method is crucial for researchers, scientists, and drug development professionals involved in the analysis of mirtazapine and its enantiomerically pure form, this compound.

Introduction

Mirtazapine is a tetracyclic antidepressant used in the treatment of major depressive disorder. It is a racemic mixture of two enantiomers, (+)-(S)-mirtazapine (this compound) and (–)-(R)-mirtazapine.[1] The enantiomers of mirtazapine exhibit different pharmacological profiles.[1] this compound, the (S)-enantiomer, has been investigated for its potential as a treatment for insomnia and vasomotor symptoms associated with menopause.[2] Therefore, a reliable and efficient analytical method to separate and quantify these enantiomers is essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and drug development.[3][4] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving this separation.[4] This application note details a robust HPLC method for the baseline separation of mirtazapine enantiomers.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of this compound from mirtazapine using HPLC.

HPLC Workflow for Chiral Separation of Mirtazapine cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Mirtazapine Standard or Sample Dissolution Dissolve in appropriate solvent (e.g., Ethanol) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject filtered sample Filtration->Injection HPLC_System HPLC System with Chiral Column HPLC_System->Injection Mobile_Phase Isocratic Mobile Phase (e.g., Hexane:Ethanol:DEA) Mobile_Phase->HPLC_System Detection UV Detection (e.g., 292 nm) Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Report Generate Report (Retention Time, Resolution, Purity) Quantification->Report

Caption: Experimental workflow for the HPLC-based chiral separation of mirtazapine enantiomers.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector

Chemicals and Reagents
  • Mirtazapine racemic standard

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA)

  • Methanol (HPLC grade)

Chromatographic Conditions

Several chiral stationary phases and mobile phase compositions have been successfully employed for the chiral separation of mirtazapine. Below are two effective methods summarized for comparison.

Method 1: Normal-Phase Chromatography

This method utilizes a polysaccharide-based chiral stationary phase with a normal-phase mobile phase.

Method 2: Polar Organic Mode

This method offers an alternative using a different chiral stationary phase and a polar organic mobile phase, which can sometimes provide different selectivity.

Detailed Experimental Protocol

  • Mobile Phase Preparation:

    • Method 1: Prepare the mobile phase by mixing hexane, ethanol, and diethylamine in the ratio of 98:2:0.1 (v/v/v).[3][5] Degas the mobile phase by sonication or vacuum filtration before use.

    • Method 2: Prepare the mobile phase by mixing hexane, isopropanol, and diethylamine in the ratio of 90:10:0.1 (v/v/v).[2] Degas the mobile phase.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic mirtazapine at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare working standard solutions at desired concentrations (e.g., 10 µg/mL) by diluting with the mobile phase.

  • Sample Preparation:

    • For bulk drug samples or pharmaceutical formulations, accurately weigh a portion of the sample and dissolve it in methanol to achieve a known concentration of mirtazapine.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Install the appropriate chiral column (Chiralpak AD or CHIRALPAK IK-3).

    • Set the column temperature to 25 °C.

    • Set the UV detection wavelength to 292 nm[3][5] or 230 nm[2].

    • Equilibrate the column with the chosen mobile phase at the specified flow rate (1.2 mL/min for Method 1, 1.0 mL/min for Method 2) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject a fixed volume (e.g., 10 µL) of the standard or sample solution into the HPLC system.

    • Acquire the chromatogram for a sufficient run time to allow for the elution of both enantiomers. The total analysis time is typically less than 15 minutes.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data and performance parameters for the two described HPLC methods.

ParameterMethod 1 (Normal-Phase)[3][5]Method 2 (Polar Organic)[2]
Chiral Stationary Phase Chiralpak AD (250 x 4.6 mm, 10 µm)CHIRALPAK IK-3 (150 x 4.6 mm, 3 µm)
Mobile Phase Hexane:Ethanol:Diethylamine (98:2:0.1, v/v/v)Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.2 mL/min1.0 mL/min
Detection Wavelength 292 nm230 nm
Column Temperature Ambient (e.g., 25 °C)25 °C
Retention Time ((-)-(R)-Mirtazapine) Approx. 7.5 minApprox. 4.8 min
Retention Time ((+)-(S)-Esmirtazapine) Approx. 9.5 minApprox. 5.5 min
Resolution (Rs) > 2.0Baseline separation
Linearity Range 6.25 - 625 ng/mLNot specified
Limit of Quantification (LOQ) 5 ng/mLNot specified

Results and Discussion

Both methods provide excellent baseline separation of the mirtazapine enantiomers. The choice of method may depend on the available instrumentation, desired analysis time, and specific sample matrix. Method 2, utilizing a more modern chiral stationary phase with smaller particle size, offers a significantly shorter analysis time.[2]

The elution order of the enantiomers can be influenced by the specific chiral stationary phase used. For instance, with cellulose-based CSPs, the elution order may be reversed compared to amylose-based CSPs.[4] The addition of a small amount of a basic modifier like diethylamine to the mobile phase is often crucial for achieving good peak shape and resolution for basic compounds like mirtazapine.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness of the chosen method for its intended application. The methods described have been shown to be suitable for pharmacokinetic studies and quality control of mirtazapine.[3][5]

Conclusion

The HPLC methods detailed in this application note provide effective and reliable means for the chiral separation of this compound from mirtazapine. The provided protocols and data can be readily adapted by researchers and analytical scientists for routine analysis and quality assessment of mirtazapine and its enantiomers.

References

Application Note: Quantification of Esmirtazapine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Esmirtazapine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a reversed-phase C18 column with a total run time of less than 4 minutes, making it suitable for high-throughput analysis. This method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the requirements for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

This compound, the (S)-enantiomer of mirtazapine, is a tetracyclic antidepressant that enhances noradrenergic and serotonergic neurotransmission. It acts as an antagonist at central α2-adrenergic autoreceptors and heteroreceptors and also blocks 5-HT2 and 5-HT3 receptors. Accurate and reliable quantification of this compound in human plasma is crucial for clinical and pharmacological research to ensure optimal dosing and therapeutic outcomes. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity.[1] This application note provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in human plasma is depicted in the following diagram.

This compound Quantification Workflow plasma_sample Human Plasma Sample (200 µL) add_is Add Internal Standard (e.g., Mirtazapine-d3) plasma_sample->add_is Spike protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation Precipitate vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Collect Supernatant vortex_centrifuge->supernatant_transfer Separate lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis Inject data_processing Data Processing & Quantification lc_ms_analysis->data_processing Acquire Data

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound reference standard

  • Mirtazapine-d3 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)[2]

  • Formic acid (LC-MS grade)[2]

  • Ammonium acetate (LC-MS grade)[2]

  • Ultrapure water

  • Drug-free human plasma

Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[3]

  • Reversed-phase C18 analytical column (e.g., Agilent Eclipse XDB C-18, 100 x 2.1 mm, 3.5 µm)[2]

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Protocol

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare stock solutions of this compound and Mirtazapine-d3 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.[2]

  • Calibration Standards: Spike drug-free human plasma with the this compound working solutions to obtain final concentrations ranging from 0.5 to 200 ng/mL.[2][3]

  • Quality Control Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 1.5, 75, and 150 ng/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the Mirtazapine-d3 internal standard working solution (e.g., 100 ng/mL).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 g for 5 minutes at 4°C.[1]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column Agilent Eclipse XDB C-18 (100 x 2.1 mm, 3.5 µm)[2]
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in WaterB: Acetonitrile + 0.1% Formic Acid[2]
Gradient Isocratic: 60% A / 40% B[2]
Flow Rate 0.5 mL/min[2]
Column Temp. 40°C[2]
Injection Vol. 10 µL[2]
Run Time 3.2 minutes[2]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Selected Reaction Monitoring (SRM)[2]
Capillary Voltage 4000 V[4]
Gas Temperature 350°C[4]
Gas Flow 10 L/min[4]
Nebulizer Pressure 50 psi[4]

SRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 266.2195.03025
Mirtazapine-d3 (IS) 269.2198.13025

Note: The exact cone voltage and collision energy may require optimization on the specific instrument used.

Data Analysis and Quantification

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. The linearity of the calibration curve is assessed using a weighted (1/x²) linear regression.

Method Validation Summary

The following tables summarize the performance characteristics of the described method.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range 0.50 - 200.70 ng/mL[2]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.50 ng/mL[2]
Limit of Detection (LOD) 0.17 ng/mL[2]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Low 1.51< 10%< 10%90 - 110%
Medium 76.27< 10%< 10%90 - 110%
High 150.52< 10%< 10%90 - 110%

Table 3: Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
This compound 84.9 - 93.9%[2]84.9 - 93.9%[2]84.9 - 93.9%[2]
Internal Standard 84.9 - 93.9%[2]84.9 - 93.9%[2]84.9 - 93.9%[2]

This compound Signaling Pathway

This compound's therapeutic effect is primarily mediated through its interaction with various neurotransmitter receptors in the central nervous system. The diagram below illustrates its main mechanism of action.

This compound Signaling Pathway esmirta This compound alpha2 α2-Adrenergic Receptor (Autoreceptor/Heteroreceptor) esmirta->alpha2 Antagonist ht2 5-HT2 Receptor esmirta->ht2 Antagonist ht3 5-HT3 Receptor esmirta->ht3 Antagonist ne_neuron Noradrenergic Neuron alpha2->ne_neuron Inhibits se_neuron Serotonergic Neuron alpha2->se_neuron Inhibits ne_release Increased Norepinephrine Release ne_neuron->ne_release Leads to se_release Increased Serotonin Release se_neuron->se_release Leads to

Caption: Mechanism of action of this compound.

Conclusion

The LC-MS/MS method described in this application note is a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making it a valuable tool for therapeutic drug monitoring and pharmacokinetic research in the field of drug development and clinical science.

References

Application Notes and Protocols for Testing Esmirtazapine's Hypnotic Effects in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmirtazapine, the (S)-enantiomer of mirtazapine, is a tetracyclic antidepressant with significant hypnotic properties. Its mechanism of action is primarily attributed to its antagonist activity at histamine H1 and serotonin 5-HT2A receptors.[1][2] While extensive clinical data in humans have demonstrated its efficacy in improving sleep onset, maintenance, and duration,[2][3] published preclinical data on the hypnotic effects of this compound in rodent models are limited. However, based on the well-documented effects of the racemic mixture, mirtazapine, in rodents and the established mechanism of action, it is possible to outline robust in vivo models and protocols for evaluating the hypnotic potential of this compound.

These application notes provide a comprehensive guide for researchers to design and execute in vivo studies in rodents to test the hypnotic effects of this compound. The protocols are based on established methodologies for sleep research in rodents, particularly those utilizing electroencephalography (EEG) and electromyography (EMG) for detailed sleep architecture analysis.

I. In Vivo Rodent Models

The most common and well-validated rodent models for assessing hypnotic drug efficacy involve the use of rats and mice. The selection of a specific strain may depend on the specific research question and the known characteristics of the strain.

Recommended Rodent Models:

  • Rats: Sprague-Dawley and Wistar rats are frequently used for sleep studies due to their larger size, which facilitates surgical implantation of EEG/EMG electrodes, and their well-characterized sleep patterns.[4][5]

  • Mice: C57BL/6J mice are a common inbred strain used in sleep research, offering the advantage of a wide range of available genetic models.[6]

II. Data Presentation: Summary of Effects on Sleep Parameters

Table 1: Summary of this compound Effects on Sleep Parameters in Human Clinical Trials

Sleep ParameterDirection of ChangePopulationDosageStudy DurationReference
Total Sleep Time (TST)Primary Insomnia Patients1.5, 3.0, 4.5 mg2 weeks[3]
Wake After Sleep Onset (WASO)Primary Insomnia Patients3.0, 4.5 mg6 weeks[2]
Latency to Persistent Sleep (LPS)Primary Insomnia Patients3.0, 4.5 mg2 weeks[3]
Sleep Quality (Patient Reported)Primary Insomnia Patients3.0, 4.5 mg2 weeks[3]

Table 2: Summary of Mirtazapine Effects on Sleep Parameters in Rodent Studies

Sleep ParameterDirection of ChangeAnimal ModelDosageRoute of AdministrationReference
Non-REM (NREM) SleepMice (Neuropathic Pain Model)1 mg/kgIntraperitoneal (i.p.)[6]
WakefulnessMice (Neuropathic Pain Model)1 mg/kgIntraperitoneal (i.p.)[6]
Spontaneous Locomotor ActivityRats15 mg/kgNot specified[7]

III. Experimental Protocols

The following are detailed protocols for key experiments to assess the hypnotic effects of this compound in rodents.

A. Protocol for EEG/EMG Electrode Implantation Surgery

This protocol is essential for the direct and accurate measurement of sleep stages.

1. Animals:

  • Adult male Sprague-Dawley rats (250-300g) or C57BL/6J mice (25-30g).

  • Animals should be housed individually and acclimated to the vivarium for at least one week prior to surgery.

2. Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Stainless steel screw electrodes for EEG

  • Teflon-coated stainless steel wires for EMG

  • Dental cement

  • Analgesics (for post-operative care)

  • Headmount connector

3. Surgical Procedure:

  • Anesthetize the animal and mount it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small holes in the skull for the EEG electrodes at predetermined coordinates (e.g., over the frontal and parietal cortices).

  • Gently screw the EEG electrodes into the drilled holes, ensuring they do not penetrate the dura mater.

  • For EMG, insert the flexible wire electrodes into the nuchal (neck) muscles.

  • Secure the electrodes and the headmount connector to the skull using dental cement.

  • Suture the scalp incision around the implant.

  • Administer post-operative analgesics and allow the animal to recover for at least one week.

B. Protocol for Sleep Recording and Analysis

1. Habituation:

  • Following recovery from surgery, habituate the animals to the recording chambers and the tethered recording cable for several days. This minimizes stress-induced sleep disturbances.

2. Drug Administration:

  • Prepare this compound in an appropriate vehicle (e.g., saline, distilled water with a solubilizing agent).

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). Dosing should occur at the beginning of the light phase (the typical sleep period for rodents).

  • A dose-response study is recommended to determine the optimal hypnotic dose. Based on mirtazapine studies, a range of doses could be explored (e.g., 1, 3, 10 mg/kg).

3. Data Acquisition:

  • Connect the animal's headmount to the recording system.

  • Continuously record EEG and EMG signals for a 24-hour period.

  • The EEG signal provides information on brain wave activity, while the EMG signal indicates muscle tone.

4. Sleep Stage Scoring:

  • The recorded data is typically divided into 10-second epochs.

  • Each epoch is scored as one of three stages:

    • Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

    • NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG activity.

    • REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (very low EMG activity).

  • Automated sleep scoring software can be used, followed by manual verification.

5. Data Analysis:

  • Calculate the following parameters for the light and dark phases:

    • Sleep Latency: Time from drug administration to the first continuous period of NREM sleep.

    • Total Sleep Time (TST): Total duration of NREM and REM sleep.

    • Wake After Sleep Onset (WASO): Total time spent awake after initial sleep onset.

    • Sleep Efficiency: (TST / Total Recording Time) x 100%.

    • Number and Duration of Sleep/Wake Bouts.

    • Sleep Architecture: Percentage of time spent in NREM and REM sleep relative to TST.

IV. Mandatory Visualizations

A. Signaling Pathway of this compound's Hypnotic Effect

Esmirtazapine_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism SHT2AR Serotonin 5-HT2A Receptor This compound->SHT2AR Antagonism WakePromoting Wake-Promoting Histaminergic Neurons H1R->WakePromoting Activation SleepPromoting Sleep-Promoting Neurons SHT2AR->SleepPromoting Inhibition Sedation Sedation/ Hypnosis WakePromoting->Sedation Inhibition of Wakefulness SleepPromoting->Sedation Promotion of Sleep

Caption: this compound's hypnotic signaling pathway.

B. Experimental Workflow for Assessing Hypnotic Effects

Experimental_Workflow AnimalAcclimation Animal Acclimation (1 week) Surgery EEG/EMG Electrode Implantation Surgery AnimalAcclimation->Surgery Recovery Post-Surgical Recovery (1-2 weeks) Surgery->Recovery Habituation Habituation to Recording Setup (3-4 days) Recovery->Habituation Baseline Baseline EEG/EMG Recording (24 hours) Habituation->Baseline Dosing This compound/Vehicle Administration Baseline->Dosing Recording Post-Dosing EEG/EMG Recording (24 hours) Dosing->Recording Analysis Sleep Scoring and Data Analysis Recording->Analysis

Caption: Workflow for in vivo hypnotic assessment.

References

Esmirtazapine Clinical Trials: A Guide to Polysomnography (PSG) Study Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for designing and implementing polysomnography (PSG) studies in clinical trials investigating the efficacy of Esmirtazapine for the treatment of insomnia. This compound, the (S)-(+)-enantiomer of mirtazapine, is a tetracyclic antidepressant with a pharmacological profile that includes inverse agonist activity at histamine H1 and serotonin 5-HT2A receptors, making it a candidate for promoting sleep onset and maintenance.[1][2][3][4]

Introduction to this compound and Polysomnography in Insomnia Trials

This compound's hypnotic effects are primarily attributed to its potent antagonism of 5-HT2A and H1 receptors.[2] Blockade of 5-HT2A receptors has been shown to increase slow-wave sleep (deep sleep) and reduce wakefulness after sleep onset (WASO).[5][6][7] The antagonism of H1 receptors is a well-established mechanism for inducing sedation.[8][9]

Polysomnography (PSG) is the gold-standard objective measure for assessing sleep architecture and continuity. In clinical trials for hypnotic medications like this compound, PSG provides crucial quantitative data on sleep parameters, allowing for a rigorous evaluation of a drug's efficacy and safety profile.

Quantitative Data from this compound Clinical Trials

The following tables summarize the key polysomnographic outcomes from clinical trials of this compound in patients with primary insomnia.

Table 1: Key Polysomnographic Efficacy Endpoints for this compound

ParameterPlaceboThis compound (1.5 mg)This compound (3.0 mg)This compound (4.5 mg)
Change from Baseline in Total Sleep Time (TST), min -↑ by at least 25 min↑ by at least 25 min↑ by at least 25 min
Change from Baseline in Wake After Sleep Onset (WASO), min Median ↓ 20.5-Median ↓ 52.0Median ↓ 53.6
Change from Baseline in Latency to Persistent Sleep (LPS), min -Improved vs. PlaceboImproved vs. Placebo (P ≤ 0.01)Improved vs. Placebo (P ≤ 0.01)

Note: Data compiled from multiple studies. "↑" indicates an increase, "↓" indicates a decrease. P-values are presented where available.

Table 2: Effects of this compound on Sleep Architecture

Sleep StagePlaceboThis compound (3.0 mg)This compound (4.5 mg)
Slow-Wave Sleep (SWS) / N3 Sleep No significant changeIncreasedIncreased
Stage 1 Sleep No significant changeNo significant changeNo significant change
Stage 2 Sleep No significant changeIncreasedIncreased
REM Sleep No significant changeNo significant changeNo significant change

Experimental Protocols for a Polysomnography Study of this compound

This section outlines the detailed methodologies for conducting a PSG study in an this compound clinical trial, based on the American Academy of Sleep Medicine (AASM) guidelines.

Patient Preparation and Study Environment
  • Patient Instructions: Participants should be instructed to maintain a regular sleep-wake schedule for at least one week prior to the study. They should avoid caffeine, alcohol, and napping on the day of the PSG recording.

  • Clinical Environment: The sleep laboratory should be a quiet, dark, and temperature-controlled environment to ensure optimal sleep conditions. Each participant should have a private room.

  • Pre-sleep Procedures: Upon arrival, participants will complete pre-sleep questionnaires. A trained technologist will then apply the PSG sensors.

Polysomnography Montage and Recording

The standard PSG montage for a clinical trial should include the following channels:

  • Electroencephalogram (EEG): At a minimum, F4-M1, C4-M1, and O2-M1 are recommended to accurately stage sleep.

  • Electrooculogram (EOG): E1-M2 and E2-M2 to detect eye movements, particularly the rapid eye movements characteristic of REM sleep.

  • Electromyogram (EMG): Chin EMG to assess muscle atonia during REM sleep and limb EMG (anterior tibialis) to monitor for periodic limb movements.

  • Electrocardiogram (ECG): A single-lead ECG to monitor heart rate and rhythm.

  • Respiratory Monitoring:

    • Nasal/oral airflow (thermistor or pressure transducer)

    • Thoracic and abdominal respiratory effort (respiratory inductance plethysmography)

    • Pulse oximetry (SpO2)

  • Audio and Video Recording: To document snoring, body position, and any unusual behaviors during sleep.

Data Acquisition and Scoring
  • Data Acquisition: Digital PSG data should be acquired and stored according to AASM technical specifications.

  • Sleep Scoring: A certified polysomnographic technologist, blinded to the treatment allocation, will score the sleep records in 30-second epochs according to the most recent version of the AASM Manual for the Scoring of Sleep and Associated Events.

  • Key Parameters for Analysis:

    • Sleep Continuity: Total Sleep Time (TST), Sleep Efficiency (SE), Wake After Sleep Onset (WASO), Latency to Persistent Sleep (LPS), and Number of Awakenings.

    • Sleep Architecture: Percentage and duration of each sleep stage (N1, N2, N3/Slow-Wave Sleep, and REM).

    • Respiratory Events: Apnea-Hypopnea Index (AHI) to screen for sleep-disordered breathing.

    • Arousals: Arousal Index.

Quality Control and Data Analysis
  • Quality Control: Regular checks of signal quality and inter-scorer reliability are essential to ensure data integrity.

  • Statistical Analysis: The primary and secondary PSG endpoints will be analyzed using appropriate statistical methods (e.g., ANCOVA for parallel-group designs or mixed-effects models for crossover designs) to compare the effects of this compound to placebo.

Visualizations: Diagrams of Study Design and Mechanism of Action

This compound Signaling Pathway

Esmirtazapine_Mechanism_of_Action cluster_postsynaptic Postsynaptic Neuron (Wake-Promoting) Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor Serotonin->HT2A Activates Histamine Histamine H1 H1 Receptor Histamine->H1 Activates downstream_signaling Wake-Promoting Signaling Cascade HT2A->downstream_signaling H1->downstream_signaling neuronal_activity Increased Neuronal Firing (Wakefulness) downstream_signaling->neuronal_activity This compound This compound This compound->HT2A Antagonizes This compound->H1 Antagonizes

Caption: this compound's Mechanism of Action

Experimental Workflow for an this compound PSG Clinical Trial

PSG_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_psg Polysomnography cluster_analysis Data Analysis & Reporting screening Patient Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent screening->informed_consent baseline Baseline Assessment (Sleep Diary, Questionnaires) informed_consent->baseline randomization Randomization baseline->randomization drug_admin Drug Administration (this compound or Placebo) randomization->drug_admin psg_prep Patient Preparation & Sensor Application drug_admin->psg_prep psg_recording Overnight PSG Recording psg_prep->psg_recording psg_scoring Data Scoring & Verification (Blinded) psg_recording->psg_scoring data_analysis Statistical Analysis of PSG Endpoints psg_scoring->data_analysis reporting Clinical Study Report Generation data_analysis->reporting

Caption: PSG Clinical Trial Workflow

Logical Relationships in a Crossover Study Design

Crossover_Study_Design cluster_participants Study Participants cluster_sequence1 Sequence 1 cluster_sequence2 Sequence 2 participants Enrolled Patients with Primary Insomnia randomization Randomization participants->randomization period1_seq1 Period 1: this compound washout1 Washout Period period1_seq1->washout1 psg1_seq1 PSG Assessment period1_seq1->psg1_seq1 period2_seq1 Period 2: Placebo washout1->period2_seq1 psg2_seq1 PSG Assessment period2_seq1->psg2_seq1 period1_seq2 Period 1: Placebo washout2 Washout Period period1_seq2->washout2 psg1_seq2 PSG Assessment period1_seq2->psg1_seq2 period2_seq2 Period 2: this compound washout2->period2_seq2 psg2_seq2 PSG Assessment period2_seq2->psg2_seq2 randomization->period1_seq1 randomization->period1_seq2

Caption: Crossover Clinical Trial Design

References

Application Notes and Protocols for a Dose-Response Study of Esmirtazapine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for conducting a dose-response study of Esmirtazapine in rodent models to evaluate its potential antidepressant-like effects. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound, the (S)-(+)-enantiomer of mirtazapine, is a tetracyclic compound with a pharmacological profile that suggests potential antidepressant properties.[1] Its mechanism of action involves antagonism of histamine H1, serotonin 5-HT2A, and α2-adrenergic receptors.[1][2] While clinical trials have explored its use for insomnia and vasomotor symptoms, preclinical dose-response data in animal models of depression are limited.[3][4][5][6][7] This protocol outlines a study to determine the dose-dependent efficacy of this compound in established rodent models of depression-like behavior.

Materials and Reagents

  • This compound (maleate salt or other appropriate salt)

  • Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose)

  • Positive control (e.g., Imipramine or Fluoxetine)

  • Sucrose

  • Standard laboratory rodent chow and water

  • Animal handling and dosing equipment (e.g., oral gavage needles, syringes)

  • Apparatus for behavioral tests (Forced Swim Test cylinders, Sucrose Preference Test bottles)

  • Software for behavioral tracking and analysis (optional)

Animal Models

  • Species: Male C57BL/6 mice or Male Sprague-Dawley rats are commonly used for these assays.

  • Age: 8-10 weeks at the start of the experiment.

  • Housing: Animals should be group-housed initially and then single-housed for the Sucrose Preference Test to prevent confounding social factors. A 12-hour light/dark cycle should be maintained with ad libitum access to food and water, except where specified in the protocols.

  • Acclimation: Animals should be acclimated to the facility for at least one week before the start of any experimental procedures.

Experimental Design and Drug Administration

This study will employ a randomized, placebo-controlled, dose-response design.

Dosing Groups

A minimum of four dose levels of this compound, a vehicle control group, and a positive control group are recommended. The dose range for this compound can be extrapolated from studies on its parent compound, mirtazapine, which has shown behavioral effects in rodents at doses ranging from 2.5 mg/kg to 40 mg/kg.[8][9][10][11]

Table 1: Proposed Dosing Groups for this compound Dose-Response Study

GroupTreatmentDose (mg/kg)Administration Route
1Vehicle0Oral Gavage
2This compound2.5Oral Gavage
3This compound5Oral Gavage
4This compound10Oral Gavage
5This compound20Oral Gavage
6Positive Control (e.g., Imipramine)20Oral Gavage

Note: A pilot study to determine the optimal dose range for this compound is recommended.

Drug Preparation and Administration

This compound should be dissolved or suspended in the chosen vehicle. The volume of administration should be calculated based on the animal's body weight (typically 5-10 mL/kg for rats and 10 mL/kg for mice). Administration will be performed via oral gavage.

Experimental Protocols

Pharmacokinetic Pilot Study (Recommended)

Due to the limited availability of public data on this compound pharmacokinetics in rodents, a pilot study is highly recommended to determine key parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and half-life. This information is crucial for timing the behavioral assays to coincide with maximum drug exposure. As a starting point, pharmacokinetic data for mirtazapine in rats can be used as a reference. For mirtazapine administered orally at 2 mg/kg and 10 mg/kg, plasma concentrations have been characterized.[12][13][14][15]

Table 2: Mirtazapine Pharmacokinetic Parameters in Male Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
225.3 ± 10.10.558.4 ± 20.3
10185.7 ± 55.41.0785.6 ± 234.1

Data extracted from pharmacokinetic studies of mirtazapine in rats and presented as mean ± SD.

Behavioral Testing Workflow

The following diagram illustrates the proposed workflow for the behavioral experiments.

G cluster_acclimation Acclimation Phase cluster_treatment Treatment Phase cluster_behavioral Behavioral Testing acclimation Animal Acclimation (1 week) dosing Daily Dosing with this compound/Vehicle/Positive Control (14 days) acclimation->dosing spt Sucrose Preference Test (Days 12-14) dosing->spt fst Forced Swim Test (Day 15) spt->fst

Experimental Workflow Diagram
Protocol 1: Sucrose Preference Test (SPT)

The Sucrose Preference Test is used to assess anhedonia, a core symptom of depression.

  • Habituation (2 days): Individually house the animals and provide them with two identical bottles of drinking water. Measure water consumption from each bottle daily to establish baseline drinking behavior and identify any side preferences.

  • Test Phase (3 days): Replace one of the water bottles with a 1% sucrose solution. Continue to measure the consumption from both the water and the sucrose solution bottles daily. To avoid place preference, alternate the position of the bottles each day.

  • Data Analysis: Calculate the sucrose preference as a percentage: (Sucrose solution consumed / Total fluid consumed) x 100.

Protocol 2: Forced Swim Test (FST)

The Forced Swim Test is a widely used assay to screen for antidepressant efficacy.

  • Pre-test Session (Day 14): Place each animal individually into a glass cylinder (40 cm high, 20 cm in diameter) filled with 30 cm of water (23-25°C) for 15 minutes. This session serves to induce a state of helplessness. After 15 minutes, remove the animals, dry them, and return them to their home cages.

  • Test Session (Day 15): 24 hours after the pre-test, place the animals back into the swim cylinders for a 5-minute test session. Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between the different dose groups.

Table 3: Sample Data Table for Sucrose Preference Test

Treatment GroupNSucrose Preference (%) (Mean ± SEM)
Vehicle10
This compound (2.5 mg/kg)10
This compound (5 mg/kg)10
This compound (10 mg/kg)10
This compound (20 mg/kg)10
Positive Control10

Table 4: Sample Data Table for Forced Swim Test

Treatment GroupNImmobility Time (s) (Mean ± SEM)
Vehicle10
This compound (2.5 mg/kg)10
This compound (5 mg/kg)10
This compound (10 mg/kg)10
This compound (20 mg/kg)10
Positive Control10

Signaling Pathway

This compound's mechanism of action involves the modulation of several neurotransmitter systems. The diagram below illustrates the proposed signaling pathway.

G cluster_receptors Receptor Targets cluster_effects Neurotransmitter Effects cluster_outcome Therapeutic Outcome This compound This compound alpha2 α2-Adrenergic Receptor This compound->alpha2 Antagonist h1 Histamine H1 Receptor This compound->h1 Antagonist ht2a Serotonin 5-HT2A Receptor This compound->ht2a Antagonist ne ↑ Norepinephrine Release alpha2->ne ser ↑ Serotonin Release alpha2->ser antidepressant Antidepressant-like Effects ne->antidepressant ser->antidepressant hist ↓ Histaminergic Neurotransmission hist->antidepressant Modulates

This compound Signaling Pathway

Conclusion

This protocol provides a framework for a comprehensive dose-response study of this compound in animal models. By systematically evaluating different doses in well-established behavioral assays, researchers can elucidate the potential antidepressant-like efficacy of this compound and identify an optimal dose range for further preclinical and clinical development. The inclusion of a pharmacokinetic pilot study is strongly encouraged to ensure the robust design and interpretation of the behavioral experiments.

References

Assessing Esmirtazapine's Impact on Sleep: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of Esmirtazapine on sleep latency and duration. This compound, the (S)-(+)-enantiomer of mirtazapine, has demonstrated hypnotic effects and has been studied for its potential in treating insomnia.[1] These guidelines outline objective and subjective methods for robust assessment of its clinical impact.

Introduction to this compound and Sleep

This compound is a tetracyclic compound that acts as an antagonist at histamine H1, serotonin 5-HT2A, and α2-adrenergic receptors.[1] Its primary mechanism for promoting sleep is believed to be its potent antihistaminic activity, which is more pronounced at lower doses. Blockade of 5-HT2A receptors may also contribute to an increase in slow-wave sleep. Clinical trials have shown that this compound can significantly improve total sleep time and reduce sleep latency in patients with primary insomnia.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical trials of this compound in adults with primary insomnia.

Table 1: Polysomnography (PSG) Measured Changes in Sleep Parameters

DosageChange in Total Sleep Time (TST) from BaselineChange in Latency to Persistent Sleep (LPS) from BaselineChange in Wake After Sleep Onset (WASO) from BaselineStudy Duration
1.5 mgIncreased by at least 25 minutes (p ≤ 0.001 vs placebo)Improved vs placeboImproved vs placebo (p ≤ 0.0001)2 days
3.0 mgIncreased by at least 25 minutes (p ≤ 0.001 vs placebo)Improved vs placebo (p ≤ 0.01)Improved vs placebo (p ≤ 0.0001)2 days
4.5 mgIncreased by at least 25 minutes (p ≤ 0.001 vs placebo)Improved vs placebo (p ≤ 0.01)Improved vs placebo (p ≤ 0.0001)2 days

Source: Phase 2, randomized, 4-way crossover study.[5][6]

Table 2: Patient-Reported Changes in Sleep Parameters (2-Week Study)

DosageChange in Total Sleep Time (TST) from BaselineChange in Sleep Latency (SL) from BaselineChange in Wake After Sleep Onset (WASO) from Baseline
1.5 mgIncreased by 30-40 min (p-value not specified)Decreased by ~12 min (p-value not specified)Not significantly reduced
3.0 mgIncreased by 30-40 min (p-value not specified)Decreased by ~12 min (p-value not specified)Not significantly reduced
4.5 mgIncreased by 30-40 min (p-value not specified)Decreased by ~12 min (p-value not specified)Significantly reduced (p-value not specified)

Source: Double-blind, randomized outpatient trial.[4]

Table 3: Long-Term Patient-Reported Efficacy (6-Month Study)

TreatmentChange in Total Sleep Time (TST) from Baseline (at Months 4-6)
This compound 4.5 mg48.7-minute increase (p < .0001 vs placebo)
PlaceboNot specified

Source: Phase 3, randomized, double-blind, placebo-controlled study (NCT00631657).[7][8]

Experimental Protocols

Objective Measurement: Polysomnography (PSG)

Polysomnography is the gold-standard for objective sleep assessment, providing detailed information on sleep architecture.

Protocol for In-Lab Polysomnography:

  • Patient Preparation:

    • Patients arrive at the sleep laboratory in the evening.

    • A technician will explain the procedure and obtain informed consent.

    • Patients should change into comfortable sleepwear.

  • Electrode and Sensor Placement:

    • Electroencephalogram (EEG): Electrodes are attached to the scalp to measure brain wave activity (e.g., at F4, C4, O2, and M1 locations).[9]

    • Electrooculogram (EOG): Electrodes are placed near the eyes to detect eye movements, crucial for identifying REM sleep.[9]

    • Electromyogram (EMG): Electrodes are placed on the chin to monitor muscle tone.[9]

    • Electrocardiogram (ECG): Electrodes are placed on the chest to monitor heart rate and rhythm.[9]

    • Respiratory Sensors: Nasal/oral airflow sensors and thoracic/abdominal effort belts are used to monitor breathing.[10]

    • Pulse Oximeter: A sensor is placed on a finger to measure blood oxygen saturation.[9]

    • Leg EMG: Electrodes are placed on the legs to detect limb movements.[9]

    • Snore Microphone: A microphone is taped to the neck to record snoring.[9]

  • Data Acquisition:

    • The patient is instructed to lie in bed.

    • Bio-calibrations are performed before "lights out" to ensure signal quality.

    • Continuous recording of all physiological parameters occurs throughout the night (typically for 8 hours).[11]

    • A technician monitors the recording in real-time from a separate room.

  • Data Analysis:

    • Sleep stages (N1, N2, N3, and REM) are scored in 30-second epochs according to the American Academy of Sleep Medicine (AASM) manual.[11]

    • Key parameters to be extracted include:

      • Total Sleep Time (TST): The total duration of all sleep stages.

      • Sleep Latency (SL): The time from "lights out" to the first epoch of any sleep stage.

      • Latency to Persistent Sleep (LPS): The time from "lights out" to the first 10 consecutive minutes of sleep.

      • Wake After Sleep Onset (WASO): The total time spent awake after the initial sleep onset.

      • Sleep Efficiency (SE): The percentage of time in bed that is spent asleep (TST / time in bed * 100).

      • Number of Awakenings.

Polysomnography_Workflow cluster_prep Patient Preparation cluster_setup Sensor Placement cluster_acq Data Acquisition cluster_analysis Data Analysis Patient_Arrival Patient Arrives Informed_Consent Informed Consent Patient_Arrival->Informed_Consent Change_Attire Change into Sleepwear Informed_Consent->Change_Attire EEG EEG EOG EOG EEG->EOG EMG EMG EOG->EMG ECG ECG EMG->ECG Respiratory Respiratory Sensors ECG->Respiratory Oximetry Pulse Oximetry Respiratory->Oximetry Bio_Cal Bio-Calibrations Lights_Out Lights Out Bio_Cal->Lights_Out Recording Continuous Recording Lights_Out->Recording Scoring Sleep Scoring (AASM) Recording->Scoring Parameter_Extraction Parameter Extraction Scoring->Parameter_Extraction Report Generate Report Parameter_Extraction->Report

Polysomnography (PSG) Experimental Workflow.

Ambulatory Monitoring: Actigraphy

Actigraphy provides a less invasive method for assessing sleep-wake patterns over extended periods in a patient's natural environment.

Protocol for Actigraphy Data Collection and Analysis:

  • Device Setup and Patient Instruction:

    • An actigraphy device (e.g., Actiwatch) is placed on the non-dominant wrist of the participant.[12]

    • The device should be worn continuously for the entire monitoring period (e.g., 7 days).[12]

    • Participants are instructed to press an event marker button on the device to indicate "lights out" and "get up" times.

    • Participants should also complete a daily sleep diary to supplement the actigraphy data.[12]

  • Data Collection:

    • The device records activity data in pre-defined epochs (e.g., 30 or 60 seconds).[12]

  • Data Analysis:

    • Data is downloaded to a computer using specialized software.

    • The software's algorithm, often in conjunction with sleep diary entries, is used to score each epoch as sleep or wake.[13]

    • Key parameters derived from actigraphy include:

      • Total Sleep Time (TST)

      • Sleep Latency (SL)

      • Wake After Sleep Onset (WASO)

      • Sleep Efficiency (SE)

      • Number of Awakenings

Actigraphy_Workflow cluster_setup Setup & Instruction cluster_data Data Collection cluster_analysis Data Analysis Device_Placement Place Device on Wrist Patient_Instruction Instruct Patient on Use Device_Placement->Patient_Instruction Continuous_Monitoring Continuous Monitoring Patient_Instruction->Continuous_Monitoring Sleep_Diary Daily Sleep Diary Patient_Instruction->Sleep_Diary Data_Download Download Data Continuous_Monitoring->Data_Download Scoring Algorithmic Scoring Sleep_Diary->Scoring Data_Download->Scoring Parameter_Derivation Derive Sleep Parameters Scoring->Parameter_Derivation

Actigraphy Data Collection and Analysis Workflow.

Subjective Assessment: Sleep Questionnaires and Diaries

Patient-reported outcomes are crucial for understanding the subjective experience of sleep and the clinical relevance of treatment effects.

3.3.1. Consensus Sleep Diary (CSD)

The CSD is a standardized tool for prospective self-monitoring of sleep.[14]

Protocol for Administration:

  • Patients should complete the diary each morning, within one hour of waking.[15]

  • They should provide their best estimates and not watch the clock during the night.[15]

  • Key questions include:

    • What time did you get into bed?[16]

    • What time did you try to go to sleep?[16]

    • How long did it take you to fall asleep?[16]

    • How many times did you wake up?[16]

    • In total, how long did these awakenings last?[16]

    • What time was your final awakening?[16]

    • What time did you get out of bed for the day?[15]

    • How would you rate your sleep quality?[14]

3.3.2. Pittsburgh Sleep Quality Index (PSQI)

The PSQI is a self-rated questionnaire that assesses sleep quality over the past month.[17][18]

Protocol for Administration and Scoring:

  • The questionnaire consists of 19 self-rated items.[19]

  • These items are grouped into seven component scores:

    • Subjective sleep quality

    • Sleep latency

    • Sleep duration

    • Habitual sleep efficiency

    • Sleep disturbances

    • Use of sleeping medication

    • Daytime dysfunction

  • Each component is scored from 0 to 3.[17]

  • The seven component scores are summed to produce a global PSQI score, ranging from 0 to 21.[19]

  • A global score greater than 5 is considered indicative of poor sleep quality.[17]

3.3.3. Insomnia Severity Index (ISI)

The ISI is a brief, 7-item self-report questionnaire that assesses the severity of insomnia symptoms over the past two weeks.[20][21][22]

Protocol for Administration and Scoring:

  • Patients rate the severity of their insomnia symptoms on a 5-point Likert scale (0 = no problem, 4 = very severe problem).[21]

  • The total score ranges from 0 to 28.[21]

  • Scoring interpretation:

    • 0-7: No clinically significant insomnia[20][23]

    • 8-14: Subthreshold insomnia[20][23]

    • 15-21: Moderate clinical insomnia[20][23]

    • 22-28: Severe clinical insomnia[20][23]

Signaling Pathway

Esmirtazapine_Mechanism cluster_receptors Receptor Antagonism cluster_effects Primary Effects on Sleep cluster_outcomes Clinical Outcomes This compound This compound H1 Histamine H1 Receptor This compound->H1 Blocks _5HT2A Serotonin 5-HT2A Receptor This compound->_5HT2A Blocks Alpha2 α2-Adrenergic Receptor This compound->Alpha2 Blocks Sedation Increased Sedation H1->Sedation SWS Increased Slow-Wave Sleep _5HT2A->SWS SleepLatency Decreased Sleep Latency Sedation->SleepLatency SleepDuration Increased Sleep Duration SWS->SleepDuration

This compound's Proposed Mechanism of Action on Sleep.

Conclusion

The assessment of this compound's impact on sleep latency and duration requires a multi-faceted approach, combining objective polysomnography and actigraphy with subjective patient-reported outcomes. The protocols outlined in this document provide a framework for conducting rigorous and comprehensive clinical investigations. Adherence to these standardized methods will ensure data quality and comparability across studies, ultimately leading to a clearer understanding of this compound's therapeutic potential in the management of insomnia.

References

Application Notes and Protocols: Esmirtazapine in Anxiety Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmirtazapine (also known as ORG 50081) is the (S)-(+)-enantiomer of the tetracyclic antidepressant mirtazapine.[1] While its clinical development, primarily for insomnia and vasomotor symptoms, was officially discontinued by Merck in March 2010 for strategic reasons, its pharmacological profile remains of significant interest for neuropsychiatric research.[1][2][3] this compound shares a similar mechanism of action with its parent compound, mirtazapine, which is known to possess anxiolytic properties and is used off-label for various anxiety disorders.[4][5][6]

These notes provide a summary of the theoretical application of this compound in anxiety disorder research, drawing upon the known pharmacology of this compound and clinical data from studies of its racemate, mirtazapine, in anxiety.

Pharmacology and Mechanism of Action

This compound's primary mechanism of action involves the antagonism of multiple key receptors in the central nervous system.[1][3] This multi-receptor profile is believed to underpin its potential anxiolytic and sedative effects.

  • α2-Adrenergic Receptor Antagonism: this compound blocks presynaptic α2-adrenergic autoreceptors (on noradrenergic neurons) and heteroreceptors (on serotonergic neurons).[3][] This action inhibits the negative feedback loop, leading to an increased release of both norepinephrine (NE) and serotonin (5-HT) into the synaptic cleft.[]

  • Serotonin 5-HT2 and 5-HT3 Receptor Antagonism: The compound is a potent antagonist of 5-HT2A and 5-HT2C receptors.[8][9] Blockade of 5-HT2A receptors is associated with anxiolytic effects and improved sleep architecture.[8] Antagonism of 5-HT2C receptors can lead to increased dopamine and norepinephrine release in the prefrontal cortex.[10] By blocking 5-HT2 and 5-HT3 receptors, serotonergic activity is preferentially directed towards the 5-HT1A receptor subtype, which is strongly associated with mediating anxiolytic and antidepressant effects.[][11]

  • Histamine H1 Receptor Antagonism: this compound is a potent H1 receptor antagonist (or inverse agonist), which accounts for its significant sedative and hypnotic properties.[1][9][12] This can be beneficial in anxiety disorders where insomnia is a common comorbidity.

This combination of enhanced noradrenergic and specific serotonergic activity (via 5-HT1A) is what defines this class of drugs as NaSSAs (Noradrenergic and Specific Serotonergic Antidepressants).[5]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_neuron Noradrenergic Neuron NE_neuron->p1 NE Release S_neuron Serotonergic Neuron S_neuron->p2 5-HT Release R_5HT1A 5-HT1A p2->R_5HT1A Stimulation Anxiolysis Anxiolysis Antidepression R_5HT1A->Anxiolysis R_5HT2 5-HT2A/2C R_5HT2->Anxiolysis R_H1 H1 Sedation Sedation Appetite ↑ R_H1->Sedation Esmir This compound Esmir->NE_neuron α2 Block Esmir->S_neuron α2 Block Esmir->R_5HT2 Esmir->R_H1

Figure 1: Simplified signaling pathway of this compound.

Data Presentation

As no clinical trials have been conducted on this compound for anxiety disorders, the following efficacy data is from an open-label study of its parent compound, mirtazapine , in Generalized Anxiety Disorder (GAD).[13][14] Safety and tolerability data are derived from Phase III trials of This compound in primary insomnia.[9][15]

Table 1: Mirtazapine Efficacy in Generalized Anxiety Disorder (GAD) (Data from Gambi et al., 2005)[13][14]

ParameterValueNotes
Study Design Open-label, fixed-doseN=44 adult outpatients with GAD
Treatment Mirtazapine 30 mg/day12-week duration
Primary Outcome Hamilton Rating Scale for Anxiety (HAM-A)
Response Rate 79.5% (n=35)Defined as ≥50% reduction in HAM-A total score + CGI-I of 1 or 2
Remission Rate 36.4% (n=16)Defined as a HAM-A total score of ≤7

Table 2: this compound Safety & Tolerability Profile (from Insomnia Studies) (Data from Ivgy-May et al., 2015 and a 6-month study, NCT00631657)[9][15]

ParameterThis compound (3.0 - 4.5 mg)PlaceboNotes
Study Population Adults with Primary InsomniaAdults with Primary InsomniaData pooled from 6-week and 6-month trials
Total Participants (approx.) >700>500Approximate numbers from cited studies
Adverse Event Rate 35-42%29%Percentage of patients reporting at least one AE
Most Common AEs Somnolence, Weight Gain-Specific percentages not consistently reported across studies
Clinically Significant Weight Gain (≥7%) 4.9% (at 4.5 mg)0.7%Data from a 6-week study[8]
Discontinuation due to AEs < 8%-In the 6-week study[9]

Experimental Protocols

The following is a hypothetical protocol for a Phase II, randomized, placebo-controlled trial of this compound for GAD, based on the methodologies used in the mirtazapine GAD study[13][14] and this compound insomnia trials.[15][16][17]

1. Study Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of this compound in the Treatment of Adults with Generalized Anxiety Disorder.

2. Objectives:

  • Primary: To assess the efficacy of this compound compared to placebo in reducing the symptoms of GAD, as measured by the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score over 12 weeks.

  • Secondary: To evaluate the response and remission rates, changes in the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales, and to assess the safety and tolerability of this compound.

3. Study Population:

  • Inclusion Criteria:

    • Male or female outpatients, 18-65 years of age.

    • Primary diagnosis of GAD according to DSM-5 criteria.

    • HAM-A total score ≥ 18 at screening and baseline visits.

    • CGI-S score ≥ 4 (moderately ill) at screening and baseline.

  • Exclusion Criteria:

    • Primary diagnosis of another major psychiatric disorder (e.g., major depressive disorder, bipolar disorder, panic disorder, PTSD).

    • Current use of other psychotropic medications.

    • History of substance use disorder within the last 6 months.

    • Significant unstable medical illness.

4. Study Design & Methodology:

  • Screening Phase (1-2 weeks): Participants undergo eligibility screening, including medical history, physical examination, and baseline psychiatric assessments. All prohibited medications are washed out.

  • Placebo Run-in (1 week): Eligible participants receive single-blind placebo to exclude placebo-responders and ensure compliance.

  • Randomization: Participants are randomized in a 1:1 ratio to receive either this compound or a matching placebo.

  • Treatment Phase (12 weeks):

    • Dosage: Treatment is initiated at 4.5 mg of this compound (or placebo) taken orally once daily, 30 minutes before bedtime.

    • Titration: The dose may be flexibly titrated based on efficacy and tolerability at scheduled visits, up to a maximum of 15 mg/day.

    • Assessments: Efficacy and safety assessments are conducted at baseline and at weeks 1, 2, 4, 6, 8, and 12.

  • Tapering Phase (1 week): A 1-week taper period follows the 12-week treatment phase where the dose is halved before discontinuation.

G cluster_0 Phase 1: Screening & Washout cluster_1 Phase 2: Baseline & Randomization cluster_2 Phase 3: Double-Blind Treatment (12 Weeks) cluster_3 Phase 4: End of Study Screen Patient Screening (Inclusion/Exclusion Criteria) Washout Medication Washout (1-2 Weeks) Screen->Washout Eligible Baseline Baseline Assessments (HAM-A, CGI-S) Washout->Baseline Random Randomization (1:1) Baseline->Random ArmA Arm A: this compound (4.5 - 15 mg/day) Random->ArmA ArmB Arm B: Placebo Random->ArmB FollowUp Follow-up Visits (Weeks 1, 2, 4, 6, 8, 12) Assess HAM-A, CGI, AEs ArmA->FollowUp ArmB->FollowUp Taper Dose Taper (1 Week) FollowUp->Taper Completes 12 Weeks Final Final Analysis (Primary & Secondary Endpoints) Taper->Final G Receptor Receptor Antagonism H1 H1 Blockade Receptor->H1 A2 α2 Blockade Receptor->A2 S2 5-HT2A/2C Blockade Receptor->S2 Sedation Sedation / Improved Sleep H1->Sedation WeightGain Weight Gain / Appetite ↑ H1->WeightGain Somnolence Somnolence H1->Somnolence Anxiolysis Anxiolysis A2->Anxiolysis Antidepression Antidepressant Effect A2->Antidepression S2->Anxiolysis S2->Sedation S2->WeightGain

References

Application Note: Utilizing the SH-SY5Y Cell Line to Model Esmirtazapine's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esmirtazapine, the (S)-(+)-enantiomer of mirtazapine, is a tetracyclic antidepressant that acts as an antagonist at histamine H1, serotonin 5-HT2, and α2-adrenergic receptors.[1][2] While primarily investigated for insomnia and vasomotor symptoms, its unique pharmacological profile suggests potential neuroprotective properties.[1] The human neuroblastoma cell line, SH-SY5Y, is a well-established in vitro model for neurodegenerative disease research and neuroprotective studies.[3][4] These cells, upon differentiation, exhibit a more mature neuronal phenotype, making them suitable for investigating the effects of compounds on neuronal viability and signaling pathways.[4][5]

This application note provides a detailed framework for utilizing the SH-SY5Y cell line to investigate the potential neuroprotective effects of this compound against a neurotoxic insult. The protocols outlined herein describe methods to assess cell viability, cytotoxicity, apoptosis, and the involvement of key signaling pathways, namely PI3K/Akt and MAPK/ERK.

Experimental Workflow

The overall experimental workflow for assessing the neuroprotective effects of this compound is depicted below. This process involves culturing SH-SY5Y cells, inducing a neurotoxic state, treatment with this compound, and subsequent analysis of cellular and molecular endpoints.

G cluster_phase1 Phase 1: Cell Culture & Treatment cluster_phase2 Phase 2: Endpoint Analysis A SH-SY5Y Cell Culture (Passaging & Seeding) B Pre-treatment with This compound A->B 24h C Induce Neurotoxicity (e.g., with H2O2 or MPP+) B->C 2h D Cell Viability (MTT Assay) C->D 24h E Cytotoxicity (LDH Assay) C->E 24h F Apoptosis (Caspase-3 Assay) C->F 24h G Protein Expression (Western Blot) C->G 24h G cluster_pathways Potential Neuroprotective Signaling Pathways of this compound This compound This compound Receptor 5-HT2A / α2-Adrenergic Receptors This compound->Receptor Antagonism PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Neurotoxin Neurotoxic Insult (e.g., Oxidative Stress) Apoptosis Apoptosis Neurotoxin->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis Bcl2 ↑ Bcl-2 Akt->Bcl2 Bax ↓ Bax Akt->Bax Caspase3 ↓ Caspase-3 Akt->Caspase3 ERK->Apoptosis Survival Cell Survival & Neuroprotection ERK->Survival

References

Application Notes and Protocols for Assessing the Metabolic Stability of Esmirtazapine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmirtazapine, the (S)-(+)-enantiomer of mirtazapine, is a tetracyclic antidepressant that has been investigated for the treatment of insomnia and vasomotor symptoms associated with menopause.[1] Understanding the metabolic stability of a drug candidate is a critical step in early drug development, as it provides insights into its pharmacokinetic profile, particularly its clearance rate in the body.[2][3] The liver is the primary site of drug metabolism, which is largely carried out by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[4][5]

In vitro metabolic stability assays using human liver microsomes (HLMs) are a reliable and cost-effective method to predict the in vivo hepatic clearance of a compound.[4][6] HLMs are subcellular fractions that contain a rich complement of Phase I drug-metabolizing enzymes, most notably the CYP isoenzymes.[4][5][6] This application note provides a detailed protocol for assessing the metabolic stability of this compound in HLMs.

The metabolism of the racemic mixture, mirtazapine, is well-documented and primarily involves three main pathways: 8-hydroxylation, N-demethylation, and N-oxidation.[7][8][9] The key cytochrome P450 enzymes responsible for mirtazapine's metabolism are CYP2D6, CYP3A4, and CYP1A2.[7][8][10] this compound is specifically noted to be metabolized by CYP2D6.[1] This protocol is designed to quantify the disappearance of the parent compound, this compound, over time when incubated with HLMs in the presence of the necessary cofactor, NADPH.[4][11]

Experimental Design and Workflow

The experimental workflow for assessing the metabolic stability of this compound in human liver microsomes is depicted below. The process begins with the preparation of reagents and the test compound, followed by incubation with HLMs and a cofactor. The reaction is then terminated at various time points, and the samples are analyzed by LC-MS/MS to determine the remaining concentration of this compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Termination cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Buffers, Cofactors, and Internal Standard pre_incubate Pre-incubate HLM and This compound at 37°C prep_reagents->pre_incubate prep_hlm Thaw and Dilute Human Liver Microsomes prep_hlm->pre_incubate prep_this compound Prepare this compound Working Solution prep_this compound->pre_incubate start_reaction Initiate Reaction with NADPH Solution pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate time_points Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) incubate->time_points terminate Terminate Reaction with Cold Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calculate Calculate Half-Life (t½) and Intrinsic Clearance (Clint) plot_data->calculate G cluster_cyp CYP450 Enzymes (Liver Microsomes) cluster_metabolites Primary Metabolites This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 8-Hydroxylation CYP3A4 CYP3A4 This compound->CYP3A4 N-Demethylation N-Oxidation CYP1A2 CYP1A2 This compound->CYP1A2 8-Hydroxylation This compound->CYP1A2 N-Oxidation Hydroxylation 8-Hydroxythis compound CYP2D6->Hydroxylation Demethylation N-Desmethylthis compound CYP3A4->Demethylation Oxidation This compound-N-oxide CYP3A4->Oxidation CYP1A2->Hydroxylation CYP1A2->Oxidation

References

Troubleshooting & Optimization

Technical Support Center: Esmirtazapine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of Esmirtazapine in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. Why is this happening and how can I prevent it?

This is a common issue for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is an excellent organic solvent for dissolving this compound to create a concentrated stock solution. However, when this stock is diluted into an aqueous buffer (e.g., cell culture media, phosphate-buffered saline), the solvent environment changes polarity. This compound's low aqueous solubility causes it to crash out of the solution, leading to precipitation.

To prevent this, consider the following troubleshooting steps:

  • Decrease the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤0.5%) to minimize its effect on the experiment and reduce the likelihood of precipitation.

  • Use a pre-warmed buffer: Warming your aqueous buffer before adding the this compound stock can sometimes help maintain solubility.

  • Employ solubility enhancement techniques: Several methods can be used to increase the aqueous solubility of this compound, as detailed in the troubleshooting guides below.

Q3: What are the general approaches to improve the aqueous solubility of a compound like this compound for laboratory experiments?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs for in vitro assays.[7][8][9][10] These can be broadly categorized as:

  • Co-solvency: The addition of a water-miscible organic solvent to the aqueous buffer.

  • pH Adjustment: Modifying the pH of the buffer to ionize the compound, which is often more soluble than the neutral form.

  • Use of Surfactants (Micellization): Incorporating detergents that form micelles to encapsulate the hydrophobic drug molecules.

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.

The choice of method depends on the specific requirements of the in vitro assay, including potential interactions with the experimental system (e.g., cells, proteins).

Troubleshooting Guides & Experimental Protocols

Guide 1: Using Co-solvents to Improve this compound Solubility

Co-solvents can increase the solubility of this compound by reducing the polarity of the aqueous medium. Studies on the parent compound, mirtazapine, have shown that co-solvents can significantly enhance its aqueous solubility.[4][5]

Quantitative Data: Mirtazapine Solubility in Co-solvent Systems

Co-solventConcentration (% w/v)Mirtazapine Solubility (mg/mL)
Propylene Glycol50%0.0512
Polyethylene Glycol 40050%0.0619
Data from a study on mirtazapine, which is expected to have similar properties to this compound.[4]

Experimental Protocol: Preparing this compound Solutions with a Co-solvent

  • Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 10 mM.

  • Determine the maximum allowable concentration of the co-solvent in your assay. This will depend on the sensitivity of your cells or proteins to the solvent. Common co-solvents for in vitro work include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Prepare an intermediate dilution of your this compound stock in the chosen co-solvent.

  • Slowly add the this compound/co-solvent mixture to your pre-warmed aqueous buffer while vortexing or stirring. This gradual addition can help prevent immediate precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the solubility limit has been exceeded.

Guide 2: pH Adjustment for Enhanced Solubility

The solubility of ionizable compounds is often pH-dependent. Mirtazapine's solubility has been shown to increase with a higher pH.[11] As a basic compound, this compound is expected to be more soluble at a lower pH where it can be protonated. However, experimental data for mirtazapine suggests improved solubility in more basic conditions, which may be due to the specific properties of the molecule.[11] It is recommended to test a range of pH values.

Experimental Protocol: pH-Dependent Solubility Testing

  • Prepare a series of buffers with different pH values (e.g., pH 4.5, 6.8, and 7.5).[12]

  • Add an excess amount of this compound powder to a small volume of each buffer.

  • Equilibrate the samples by shaking or rotating them for 24-48 hours at a constant temperature.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Select the buffer with the optimal pH for your experiments , ensuring it is compatible with your assay system.

Guide 3: Using Surfactants for Micellar Solubilization

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate them. For cell-free assays, non-ionic surfactants are often used. Caution is advised for cell-based assays as surfactants can be cytotoxic.[13]

Quantitative Data: Mirtazapine Solubility with Surfactants

SurfactantTypeSolubilization Power (k)
Sodium Lauryl SulfateAnionicHighest
Polysorbate 80Non-ionicModerate
Polysorbate 20Non-ionicLower
Data from a study on mirtazapine, which is expected to have similar properties to this compound. A higher 'k' value indicates greater solubilization power.[4][5]

Experimental Protocol: Solubilization with Surfactants (for cell-free assays)

  • Prepare your assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100).[13]

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Slowly add the this compound stock solution to the surfactant-containing buffer while vortexing.

  • Observe the solution for any signs of precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Method cluster_assay Assay Preparation start Start stock Prepare High-Conc. This compound Stock (e.g., in DMSO) start->stock method_choice Choose Method stock->method_choice cosolvent Co-solvency method_choice->cosolvent ph_adjust pH Adjustment method_choice->ph_adjust surfactant Surfactant method_choice->surfactant dilute Dilute into Aqueous Buffer cosolvent->dilute ph_adjust->dilute surfactant->dilute check Check for Precipitation dilute->check assay Perform In Vitro Assay check->assay No Precipitation

Caption: Experimental workflow for improving this compound solubility.

signaling_pathway_placeholder cluster_receptor This compound Targets cluster_action Pharmacological Action cluster_effect Potential Downstream Effects H1 H1 Receptor inverse_agonist Inverse Agonist H1->inverse_agonist HT2A 5-HT2A Receptor antagonist Antagonist HT2A->antagonist HT2C 5-HT2C Receptor HT2C->inverse_agonist alpha2 α2-Adrenergic Receptor alpha2->antagonist effect2 Alteration of Cellular Signaling inverse_agonist->effect2 effect1 Modulation of Neurotransmitter Release antagonist->effect1 antagonist->effect2

Caption: Simplified signaling relationships of this compound.

References

Technical Support Center: Overcoming Esmirtazapine Degradation in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Esmirtazapine degradation during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the (S)-(+)-enantiomer of Mirtazapine, a tetracyclic antidepressant.[1] Like many complex organic molecules, this compound can be susceptible to degradation over time, especially when exposed to environmental factors such as light, heat, humidity, and reactive chemical species. This degradation can lead to a loss of potency and the formation of potentially undesirable impurities, impacting the safety and efficacy of the drug product.

Q2: What are the primary degradation pathways for this compound?

A2: Based on forced degradation studies of the closely related compound Mirtazapine, this compound is likely susceptible to the following degradation pathways:

  • Oxidation: The tertiary amine and other electron-rich moieties in the this compound molecule are prone to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in excipients, or exposure to oxidizing agents. A likely degradation product is the corresponding N-oxide.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of this compound.

  • Hydrolysis: Degradation can occur in the presence of water, particularly under acidic or alkaline conditions.

  • Thermal Degradation: While Mirtazapine has shown some resistance to dry heat, elevated temperatures can accelerate other degradation pathways.

Q3: What are the initial signs of this compound degradation in my samples?

A3: Initial signs of degradation can include:

  • Appearance of new peaks or disappearance of the main this compound peak in your chromatograms (e.g., HPLC, LC-MS).

  • A change in the physical appearance of the sample, such as discoloration or a change in texture.

  • A decrease in the measured potency or concentration of this compound over time.

Q4: How can I prevent the degradation of this compound in my laboratory experiments?

A4: To minimize degradation during routine laboratory use, consider the following:

  • Storage Conditions: Store this compound powder and solutions in a cool, dark, and dry place. Refrigeration or freezing may be appropriate for long-term storage, but always consult the supplier's recommendations.

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect samples from light.

  • Inert Atmosphere: For highly sensitive experiments or long-term storage of solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.

  • Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis of Stored this compound Samples

Possible Cause & Solution Workflow

Caption: Troubleshooting workflow for identifying unknown peaks in chromatograms.

Issue 2: Loss of this compound Potency in a Solid-State Formulation Over Time

Possible Cause & Solution Workflow

Caption: Troubleshooting workflow for addressing potency loss in solid formulations.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating capability of an analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 N NaOH to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light. Withdraw samples at various time points.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in methanol/water) and a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3][4][5][6] A control sample should be kept in the dark.

  • Thermal Degradation: Expose solid this compound to dry heat at 60°C for 24 hours.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to that of an unstressed control.

Quantitative Data Summary from a Representative Mirtazapine Forced Degradation Study:

Stress ConditionDurationTemperature% Degradation (Approx.)
0.1 N HCl8 hours60°C~15-20%
0.1 N NaOH8 hours60°C~25-30%
3% H₂O₂24 hoursRoom Temp~10-15%
Photolytic (solution)ICH Q1BAmbient~5-10%
Thermal (solid)24 hours60°C< 5%

Note: This data is illustrative and based on studies of Mirtazapine. Actual degradation rates for this compound may vary.

Protocol 2: Evaluation of Antioxidants for this compound Stabilization in a Solid Formulation

Materials:

  • This compound

  • Selected excipients (e.g., lactose, microcrystalline cellulose)

  • Antioxidants: Butylated hydroxyanisole (BHA), Butylated hydroxytoluene (BHT), Sodium metabisulfite

  • Blender, tablet press

  • Stability chambers (e.g., 40°C/75% RH)

  • HPLC system

Procedure:

  • Formulation Preparation: Prepare several blends of this compound with the chosen excipients.

    • Control: No antioxidant.

    • Formulation A: Add BHA at a concentration of 0.01-0.1% w/w.

    • Formulation B: Add BHT at a concentration of 0.01-0.1% w/w.

    • Formulation C: Add sodium metabisulfite at a concentration of 0.1-0.5% w/w.

  • Dosage Form Preparation: Compress the blends into tablets or fill them into capsules.

  • Stability Study: Place the prepared dosage forms in a stability chamber under accelerated conditions (e.g., 40°C/75% RH).

  • Analysis: At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for this compound content and the presence of degradation products using a validated HPLC method.

  • Evaluation: Compare the stability of the formulations containing antioxidants to the control.

Protocol 3: Preparation and Evaluation of an this compound-Cyclodextrin Inclusion Complex

Materials:

  • This compound

  • β-cyclodextrin or a derivative (e.g., hydroxypropyl-β-cyclodextrin)

  • Water, purified

  • Stirrer/hotplate, freeze-dryer

  • Analytical instrumentation (e.g., DSC, FTIR, NMR, HPLC)

Procedure:

  • Complex Formation:

    • Dissolve the cyclodextrin in water with gentle heating and stirring.

    • Separately, dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol) and add it dropwise to the cyclodextrin solution.

    • Stir the mixture for 24-48 hours at room temperature.

  • Isolation: Freeze-dry the resulting solution to obtain the solid inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Stability Assessment: Subject the inclusion complex to the forced degradation protocol (Protocol 1) and compare its stability to that of uncomplexed this compound.

Signaling Pathways and Experimental Workflows

G cluster_degradation This compound Degradation Pathways cluster_stabilization Stabilization Strategies This compound This compound Oxidation Oxidation This compound->Oxidation O2, Peroxides Photodegradation Photodegradation This compound->Photodegradation Light/UV Hydrolysis Hydrolysis This compound->Hydrolysis H2O (Acid/Base) N_Oxide N_Oxide Oxidation->N_Oxide Other_Photo_Products Other_Photo_Products Photodegradation->Other_Photo_Products Hydrolytic_Products Hydrolytic_Products Hydrolysis->Hydrolytic_Products Antioxidants Antioxidants Antioxidants->Oxidation Inhibit Light_Protection Light_Protection Light_Protection->Photodegradation Block pH_Control pH_Control pH_Control->Hydrolysis Mitigate Cyclodextrin Cyclodextrin Cyclodextrin->this compound Encapsulate

Caption: Key degradation pathways of this compound and corresponding stabilization strategies.

References

Technical Support Center: Optimizing HPLC for Mirtazapine Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the chiral separation of mirtazapine enantiomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation and robust analytical results.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges you may encounter during the HPLC separation of mirtazapine enantiomers.

Issue 1: Poor or No Enantiomeric Resolution

  • Q: My chromatogram shows a single peak or two poorly resolved peaks for the mirtazapine enantiomers. What should I do?

    A: Achieving baseline separation of enantiomers is critically dependent on the chiral stationary phase (CSP) and the mobile phase composition. Here’s a systematic approach to troubleshoot poor resolution:

    • Verify CSP Selection: Mirtazapine enantiomers have been successfully separated on polysaccharide-based CSPs, such as those derived from cellulose and amylose.[1] Specifically, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated good enantioseparation.[1] Vancomycin-based CSPs have also been used effectively.[2] Ensure you are using an appropriate chiral column. A standard C18 or other achiral column will not separate enantiomers.[3]

    • Optimize Mobile Phase Composition: The mobile phase plays a crucial role in chiral recognition.

      • Normal-Phase Mode: A common mobile phase for polysaccharide CSPs is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol).[4][5] Systematically vary the percentage of the alcohol modifier. Decreasing the alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.[5]

      • Polar Organic Mode: Good baseline separation has been achieved using methanol as the mobile phase without any basic additives on a cellulose tris(3,5-dimethylphenylcarbamate) CSP.

      • Reversed-Phase Mode: While less common for this specific separation on polysaccharide columns, if using a reversed-phase chiral column (like a vancomycin-based one), you can optimize the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.[2][6] Adjusting the pH of the buffer can also significantly impact selectivity.[7]

    • Incorporate a Basic Additive (for Normal-Phase): Mirtazapine is a basic compound. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase can significantly improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[4][8][9]

    • Adjust Flow Rate: Chiral separations can be sensitive to flow rate.[7] If you have partial separation, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) to see if resolution improves.

    • Control Column Temperature: Temperature can affect chiral recognition.[7] Using a column oven to maintain a stable temperature is crucial for reproducibility. You can experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition for your separation.

Issue 2: Peak Tailing

  • Q: The peaks for my mirtazapine enantiomers are showing significant tailing. How can I improve the peak shape?

    A: Peak tailing for basic compounds like mirtazapine is a common issue in HPLC. It is often caused by secondary interactions with the stationary phase.

    • Use a Basic Additive: As mentioned for improving resolution, adding a basic modifier like DEA (typically 0.1%) to your normal-phase mobile phase is highly effective in reducing peak tailing.[5][8] The amine additive competes with the basic analyte for active sites on the stationary phase, leading to more symmetrical peaks.[9]

    • Optimize Additive Concentration: If you are already using a basic additive, you can try slightly increasing its concentration (e.g., from 0.1% to 0.2%). However, be aware that excessive amounts can sometimes negatively impact the column or the separation.

    • Check Mobile Phase pH (Reversed-Phase): If you are working in a reversed-phase mode, ensure the mobile phase pH is appropriate. For a basic compound, a mobile phase pH that is too close to the analyte's pKa can lead to tailing.[7]

    • Consider Column Condition: A contaminated or old column can also contribute to poor peak shape. If the problem persists, consider flushing the column according to the manufacturer's instructions or trying a new column.

Issue 3: Long Analysis Time

  • Q: My separation is good, but the retention times are very long. How can I reduce the analysis time without compromising resolution?

    A: Long analysis times can be a drawback. Here are some strategies to shorten your run time:

    • Increase the Strength of the Mobile Phase:

      • Normal-Phase: Gradually increase the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in your mobile phase.[5] This will decrease retention times. Be mindful that this can also reduce resolution, so a careful balance is needed.

      • Reversed-Phase: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

    • Increase the Flow Rate: A higher flow rate will lead to shorter retention times. However, this can also decrease resolution. Evaluate the trade-off between speed and separation quality.

    • Optimize Temperature: Increasing the column temperature can sometimes decrease viscosity and lead to shorter retention times.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a standard reversed-phase C18 column to separate mirtazapine enantiomers?

    A1: No. Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a standard, achiral stationary phase like C18 cannot distinguish between them. You must use a chiral stationary phase (CSP) for this separation.[10]

  • Q2: Why is a basic additive like diethylamine (DEA) often recommended for the mobile phase?

    A2: Mirtazapine is a basic compound. In normal-phase chromatography on some CSPs, basic analytes can interact strongly with residual acidic sites on the silica-based stationary phase, leading to poor peak shape (tailing) and potentially poor resolution.[9] A basic additive like DEA is added to the mobile phase to mask these active sites, resulting in improved peak symmetry and better separation.[8][9]

  • Q3: What is the typical starting mobile phase for separating mirtazapine enantiomers on a polysaccharide-based column (e.g., Chiralpak AD, Chiralcel OD)?

    A3: A good starting point for a normal-phase separation on a polysaccharide-based column would be a mixture of hexane and an alcohol modifier, such as ethanol or isopropanol, with a small amount of a basic additive.[4][5] For example, you could start with Hexane/Ethanol (90:10 v/v) + 0.1% DEA.[5] From there, you can optimize the ratio of hexane to ethanol to fine-tune the separation.

  • Q4: How do I choose between ethanol and isopropanol as the alcohol modifier?

    A4: Both ethanol and isopropanol are commonly used. Ethanol is a stronger eluting solvent than isopropanol, meaning it will generally result in shorter retention times at the same concentration.[5] The choice can also affect the selectivity of the separation. It is often beneficial to screen both alcohols during method development to see which one provides a better separation for your specific conditions.

  • Q5: My resolution is good, but my results are not reproducible. What could be the cause?

    A5: Poor reproducibility in chiral HPLC can stem from several factors:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run, with precise measurements of all components.

    • Column Temperature: Small fluctuations in temperature can significantly impact chiral separations.[7] Always use a reliable column oven to maintain a constant temperature.

    • Column Equilibration: Chiral columns may require longer equilibration times than standard columns, especially when the mobile phase composition has been changed. Ensure the column is fully equilibrated before starting your analysis.

    • Additive "Memory Effect": Some additives can strongly adsorb to the stationary phase and affect subsequent analyses, even after the additive has been removed from the mobile phase.[11][12] If you are switching between methods with different additives, it is crucial to have a robust column flushing procedure.

Data Presentation

Table 1: Example HPLC Conditions for Mirtazapine Enantiomer Separation

ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD)Vancomycin-based (Chirobiotic V)
Mobile Phase MethanolHexane:Ethanol (98:2, v/v) + 0.1% DEAMethanol:Glacial Acetic Acid:Anhydrous Triethylamine (100:0.2:0.1, v/v/v)
Flow Rate 1.0 mL/min1.2 mL/minNot Specified
Detection Wavelength Not Specified292 nmFluorescence (Ex: 290nm, Em: 370nm)
Resolution (Rs) 3.56Baseline SeparationBaseline Separation
Reference [4][2]

Experimental Protocols

Protocol 1: Normal-Phase Separation on a Polysaccharide CSP

This protocol is based on a published method for the separation of mirtazapine enantiomers.[4]

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of hexane and ethanol in a 98:2 (v/v) ratio. Add diethylamine (DEA) to a final concentration of 0.1%. Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min

    • Column Temperature: Ambient

    • Detection: UV at 292 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the mirtazapine sample in the mobile phase to an appropriate concentration.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample. c. Record the chromatogram for a sufficient time to allow both enantiomers to elute (approximately 12 minutes).

Visualizations

Troubleshooting_Workflow start Start: Poor or No Enantiomeric Resolution check_csp Is the correct Chiral Stationary Phase (CSP) being used? (e.g., Polysaccharide-based) start->check_csp optimize_mp Optimize Mobile Phase (Normal-Phase Example) check_csp->optimize_mp Yes no_csp No: Use a Chiral Column. Standard C18 will not work. check_csp->no_csp No adjust_alcohol Vary % of Alcohol Modifier (e.g., Ethanol, IPA) optimize_mp->adjust_alcohol add_additive Incorporate Basic Additive? (e.g., 0.1% DEA) adjust_alcohol->add_additive adjust_flow Adjust Flow Rate (e.g., Decrease from 1.0 to 0.8 mL/min) add_additive->adjust_flow control_temp Control Column Temperature (e.g., 25°C, 30°C) adjust_flow->control_temp end Achieved Baseline Separation control_temp->end

References

Troubleshooting variability in Esmirtazapine animal model results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Esmirtazapine in animal models. Our goal is to help you navigate potential challenges and minimize variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Mirtazapine?

This compound is the (S)-(+)-enantiomer of the tetracyclic antidepressant Mirtazapine.[1] Both compounds share a similar pharmacological profile, acting as antagonists at histamine H1, serotonin 5-HT2, and α2-adrenergic receptors.[1][2] A key difference is that this compound generally has a shorter elimination half-life than racemic Mirtazapine.[1]

Q2: What is the primary mechanism of action of this compound?

This compound's therapeutic effects are believed to stem from its antagonist activity at several key receptors:

  • α2-Adrenergic Receptors: By blocking these presynaptic autoreceptors, this compound increases the release of norepinephrine and serotonin.

  • 5-HT2 and 5-HT3 Receptors: Antagonism of these serotonin receptors is thought to contribute to its antidepressant and anxiolytic effects, while also mitigating some of the side effects associated with less specific serotonergic agents.[3]

  • Histamine H1 Receptors: Strong antagonism at H1 receptors is responsible for its sedative properties.

Q3: I am seeing high variability in my behavioral assay results. What are the common causes?

Variability in behavioral assays is a common challenge in preclinical research. Several factors can contribute to this, including:

  • Animal-related factors:

    • Strain: Different rodent strains have varying baseline levels of anxiety and depression-like behaviors and can respond differently to pharmacological agents.[4]

    • Sex: Hormonal fluctuations in female rodents can influence behavior. It is often recommended to test males and females separately.

    • Age and weight: These factors can influence drug metabolism and behavioral performance.

    • Housing conditions: Social isolation or enriched environments can impact stress levels and behavior.[5]

    • Circadian rhythm: Time of day of testing can significantly affect activity levels and drug response.

  • Procedural factors:

    • Handling: Consistent and gentle handling of animals is crucial to minimize stress.[5]

    • Habituation: Allowing animals to acclimate to the testing room and equipment is essential.[6]

    • Experimenter bias: Blinding the experimenter to the treatment groups can reduce unintentional bias in scoring.

    • Environmental conditions: Light intensity, noise levels, and temperature in the testing room should be kept constant.[7]

  • Pharmacological factors:

    • Dose selection: Inappropriate dose selection can lead to floor or ceiling effects, or off-target effects like sedation that can mask anxiolytic or antidepressant activity.

    • Route and timing of administration: The route of administration affects the pharmacokinetic profile of the drug. The timing of administration relative to testing should be consistent and based on the drug's peak plasma concentration.

    • Vehicle effects: The vehicle used to dissolve the drug can have its own behavioral effects.

Q4: How do I choose an appropriate dose of this compound for my rodent studies?

As specific preclinical data for this compound is limited, initial dose selection can be guided by studies using Mirtazapine in rodents. It is crucial to perform a dose-response study in your specific animal model and behavioral assay to determine the optimal dose.

Based on available literature for Mirtazapine, here are some suggested starting dose ranges for common behavioral tests:

Behavioral AssaySpeciesRoute of AdministrationSuggested Dose Range (Mirtazapine)
Forced Swim TestRatIntraperitoneal (i.p.)10 - 60 mg/kg[8][9]
Elevated Plus MazeRatIntraperitoneal (i.p.)5 - 30 mg/kg[4][8]
Cue-induced ReinstatementRatIntraperitoneal (i.p.)0.5 - 5.0 mg/kg[10]

Important Note: These are starting points based on Mirtazapine data. The optimal dose of this compound may differ. Always conduct a pilot study to determine the appropriate dose range for your specific experimental conditions.

Q5: What are the key pharmacokinetic parameters to consider for Mirtazapine in rodents?

A study in rats showed that Mirtazapine has a very low oral bioavailability of approximately 7%.[6][11][12][13] This suggests that intraperitoneal (i.p.) or subcutaneous (s.c.) administration may lead to more consistent and reliable plasma concentrations.

SpeciesRouteDoseKey Findings
RatOral2 mg/kg & 10 mg/kgVery low bioavailability (~7%)[6][11][12][13]
RatIntravenous2 mg/kg-

Given the low oral bioavailability, consider alternative routes of administration for your studies to minimize variability related to absorption.

Troubleshooting Guides

Variability in the Forced Swim Test (FST)
Problem Potential Causes Troubleshooting Solutions
High inter-animal variability in immobility time - Inconsistent water temperature.- Differences in animal handling prior to the test.- Environmental stressors (noise, light).- Genetic drift within an outbred strain.- Maintain water temperature between 23-25°C.[14]- Handle all animals consistently and gently.[5]- Conduct tests in a quiet, dimly lit room.- Consider using an inbred strain for lower genetic variability.
No effect of this compound on immobility time - Inappropriate dose (too low or too high, causing sedation).- Incorrect timing of drug administration.- Insufficient statistical power.- Conduct a dose-response study.- Administer the drug at a time corresponding to its peak plasma concentration.- Increase the number of animals per group.
"Floor effect" (very low immobility in control group) - Strain of animal is naturally very active in the FST.- Stressful pre-test procedures.- Use a different, less active strain.- Ensure a calm and consistent pre-test environment.
"Ceiling effect" (very high immobility in all groups) - Prolonged test duration.- Water temperature is too cold.- Adhere to standard test durations (e.g., 6 minutes for mice).[14]- Ensure water temperature is within the recommended range.
Variability in the Elevated Plus Maze (EPM)
Problem Potential Causes Troubleshooting Solutions
High variability in open arm exploration - Inconsistent lighting conditions.- Olfactory cues from previous animals.- Differences in handling and placement on the maze.- Maintain consistent and diffuse lighting.[7]- Thoroughly clean the maze between each animal with an appropriate solution (e.g., 70% ethanol).[6]- Handle animals gently and place them in the center of the maze facing a closed arm consistently.[4]
No anxiolytic effect of this compound - Dose is too low.- Sedative effects at higher doses masking anxiolysis.- Animal strain is not sensitive to the anxiolytic effects of the drug.- Perform a dose-response study.- Observe animals for signs of sedation (e.g., reduced total arm entries).- Consider using a more anxious strain (e.g., BALB/c mice).[4]
Animals fall off the open arms - Maze dimensions are not appropriate for the size of the animal.- High levels of motor impulsivity induced by the drug.- Ensure the maze arms are of an appropriate width.- Observe for other signs of hyperactivity.
Low overall activity (few arm entries) - Animals are overly anxious or sedated.- Testing during the light phase for nocturnal animals.- Habituate animals to the testing room.- Consider testing during the dark phase of the light/dark cycle.[7]

Experimental Protocols

Forced Swim Test (Mouse)
  • Apparatus: A transparent cylinder (20 cm in diameter, 40 cm high) filled with water (23-25°C) to a depth of 15-20 cm.

  • Procedure: a. Gently place the mouse into the water. b. The test duration is typically 6 minutes.[14] c. A video camera is used to record the session for later scoring. d. After the test, remove the mouse, dry it with a towel, and place it in a warm cage to recover before returning it to its home cage.

  • Scoring: The last 4 minutes of the 6-minute session are typically scored for immobility time.[14] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Elevated Plus Maze (Rat)
  • Apparatus: A plus-shaped maze with two open arms and two closed arms (e.g., 50 cm long x 10 cm wide), elevated 50-70 cm from the floor. The closed arms have walls (e.g., 40 cm high).[4]

  • Procedure: a. Habituate the rat to the testing room for at least 30-60 minutes prior to the test.[6] b. Gently place the rat in the center of the maze, facing a closed arm.[4] c. Allow the rat to explore the maze for 5 minutes.[8] d. A video camera mounted above the maze records the session.

  • Scoring: The primary measures are the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.

Visualizations

Esmirtazapine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine NE_Vesicle->NE Release 5HT_Vesicle Serotonin Vesicles 5HT Serotonin 5HT_Vesicle->5HT Release alpha1_receptor α1-Adrenergic Receptor NE->alpha1_receptor Activates 5HT1A_receptor 5-HT1A Receptor 5HT->5HT1A_receptor Activates 5HT2_receptor 5-HT2 Receptor 5HT->5HT2_receptor 5HT3_receptor 5-HT3 Receptor 5HT->5HT3_receptor H1_receptor H1 Receptor This compound This compound This compound->5HT2_receptor Blocks This compound->5HT3_receptor Blocks This compound->H1_receptor Blocks alpha2_autoreceptor α2 Autoreceptor This compound->alpha2_autoreceptor Blocks alpha2_heteroreceptor α2 Heteroreceptor This compound->alpha2_heteroreceptor Blocks alpha2_autoreceptor->NE_Vesicle Inhibits Release alpha2_heteroreceptor->5HT_Vesicle Inhibits Release

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation (1-2 weeks) Handling Habituation & Handling (3-5 days) Animal_Acclimation->Handling Drug_Admin Drug Administration (i.p. or s.c.) Handling->Drug_Admin Drug_Prep This compound Preparation (Dose-response pilot) Drug_Prep->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., FST or EPM) Drug_Admin->Behavioral_Assay Data_Collection Data Collection (Automated tracking) Behavioral_Assay->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Troubleshooting Troubleshooting (If high variability) Interpretation->Troubleshooting

Caption: A typical experimental workflow for this compound studies.

References

Minimizing placebo effect in Esmirtazapine clinical trials for insomnia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Esmirtazapine clinical trials for insomnia. The focus is on minimizing the placebo effect to ensure robust and reliable trial outcomes.

Troubleshooting Guides

Issue: High Placebo Response Obscuring Efficacy Signal

Q1: We are observing a higher-than-expected placebo response in our insomnia trial, making it difficult to demonstrate a statistically significant difference between this compound and placebo. What strategies can we implement to mitigate this?

A1: A high placebo response is a common challenge in CNS trials, particularly for subjective endpoints like sleep quality.[1][2][3] Several strategies can be employed to minimize this effect:

  • Refine Trial Design: Consider implementing a Sequential Parallel Comparison Design (SPCD). In this design, an initial phase randomizes subjects to either the drug or a placebo. Placebo non-responders are then re-randomized to receive either the drug or a placebo in a second phase. This design enriches the study population with subjects less prone to placebo effects.[1]

  • Patient and Rater Training: Implement comprehensive training for both participants and clinical raters.

    • Patient Education: Educate participants on the nature of placebo-controlled trials and the importance of accurate symptom reporting. This can help manage expectations and reduce response bias.[2][4]

    • Rater Training: Train raters to administer questionnaires and assessments consistently and neutrally, avoiding leading questions or displaying expectations that could influence patient responses.[4][5]

  • Blinding Integrity: Employ a triple-blinding approach where the site's primary efficacy rater is blinded not only to the treatment allocation but also to the overall trial design and the subject's complete chart. This minimizes rater bias.[5]

  • Standardized Procedures: Ensure all trial procedures, from informed consent to data collection, are highly standardized across all sites to minimize variability in participant experiences that could contribute to the placebo effect.[6]

Q2: How can we identify and potentially exclude subjects who are likely to be high placebo responders before they are randomized?

A2: Identifying potential placebo responders early is a key strategy. A placebo lead-in period is a common method.[1][4]

  • Single-Blind Placebo Lead-in: In this approach, all eligible participants receive a placebo for a short period before randomization. Those who show a significant improvement in insomnia symptoms during this phase can be excluded from the main trial. While this method can help identify non-compliant subjects, its effectiveness in reducing later placebo response is debated.[1]

  • Double-Blind, Variable Placebo Lead-in: This has shown better sensitivity in detecting and reducing placebo response in some antidepressant trials.[1]

  • Predictive Modeling: Emerging techniques using artificial intelligence and machine learning are being explored to predict placebo response based on baseline patient characteristics. These models analyze data from previous trials to identify predictive biomarkers or psychological profiles.[3]

Frequently Asked Questions (FAQs)

This compound and its Mechanism

Q3: What is the mechanism of action of this compound, and how does it relate to its effects on sleep?

A3: this compound is the (S)-(+)-enantiomer of mirtazapine.[7] Its primary mechanism of action involves antagonism of several key receptors in the central nervous system:[8][9]

  • Histamine H1 Receptor Antagonism: this compound is a potent antagonist of H1 receptors, which is the primary mechanism responsible for its sedative and hypnotic effects.[9]

  • Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is also believed to contribute to improved sleep architecture.[8]

  • α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-adrenergic autoreceptors, this compound enhances the release of norepinephrine and serotonin. This is more related to its antidepressant effects but contributes to its overall neuropharmacological profile.[9]

Clinical Trial Data and Protocols

Q4: What are the key efficacy and safety findings from placebo-controlled clinical trials of this compound for insomnia?

A4: Several randomized, double-blind, placebo-controlled trials have demonstrated the efficacy and safety of this compound for chronic primary insomnia.[1][2][8][10]

Table 1: Summary of Efficacy Data from this compound Insomnia Trials

EndpointThis compound DosePlaceboTreatment Difference/OutcomeCitation
Change in Total Sleep Time (TST) 4.5 mgPlacebo48.7-minute increase vs. placebo at months 4-6[1][8]
Change in Polysomnography (PSG) Wake Time After Sleep Onset (WASO) 3.0 mgPlaceboMedian decrease of 52.0 min vs. 20.5 min for placebo[2]
Change in Polysomnography (PSG) Wake Time After Sleep Onset (WASO) 4.5 mgPlaceboMedian decrease of 53.6 min vs. 20.5 min for placebo[2]

Table 2: Discontinuation Rates Due to Adverse Events

Study PopulationThis compound GroupPlacebo GroupCitation
Long-term (6-month) study in adults with chronic primary insomnia13.7%6.1%[1]
6-week study in non-elderly adults with primary insomnia<8%Not specified[2]

Q5: Can you provide a detailed methodology for a typical Phase 3 clinical trial of this compound for insomnia?

A5: Based on published studies (e.g., NCT00631657), a typical Phase 3 trial protocol would include the following key elements:[1][3][5][8][10]

Experimental Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of this compound for Chronic Primary Insomnia

  • Participant Screening and Enrollment:

    • Recruit adult outpatients (e.g., ages 18-65) with a diagnosis of chronic primary insomnia according to DSM-IV criteria.

    • Inclusion criteria often include a history of difficulty with sleep onset, maintenance, or non-restorative sleep for a specified duration (e.g., at least 3 nights per week for at least 3 months).

    • Exclude participants with other primary sleep disorders, major psychiatric disorders, or those taking medications that could interfere with sleep.

  • Placebo Run-in Period (Optional but Recommended):

    • A 1- to 2-week single-blind placebo run-in period can be used to acclimate participants to study procedures and exclude those who show a marked improvement on placebo.

  • Randomization:

    • Eligible participants are randomized in a double-blind manner to receive either a fixed dose of this compound (e.g., 4.5 mg) or a matching placebo.

    • Randomization is typically stratified by study center.

  • Treatment Period:

    • A treatment duration of up to 6 months is common for long-term efficacy and safety assessment.[1][8]

    • Study medication is administered orally once daily, typically 30 minutes before bedtime.

  • Assessments:

    • Efficacy:

      • Primary endpoint: Self-reported Total Sleep Time (TST) collected via daily sleep diaries.

      • Secondary endpoints: Wake After Sleep Onset (WASO), Latency to Persistent Sleep (LPS), and patient-reported outcomes on sleep quality and daytime functioning. Polysomnography (PSG) may be used in some studies to obtain objective sleep measures.[2]

    • Safety:

      • Monitor and record all adverse events (AEs).

      • Conduct regular physical examinations, vital sign measurements, electrocardiograms (ECGs), and clinical laboratory tests.

  • Discontinuation/Withdrawal Period:

    • To assess for rebound insomnia or withdrawal effects, participants who received this compound may be re-randomized to either continue this compound or switch to a placebo for a short period (e.g., 7 days) at the end of the main treatment phase.[1][8][10]

  • Data Analysis:

    • The primary efficacy analysis is typically a comparison of the change from baseline in the primary endpoint between the this compound and placebo groups.

    • Statistical models such as mixed models for repeated measures (MMRM) are often used to analyze the data.

Visualizations

Esmirtazapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Alpha2 α2-Adrenergic Receptor This compound->Alpha2 Blocks H1 H1 Receptor This compound->H1 Blocks FiveHT2A 5-HT2A Receptor This compound->FiveHT2A Blocks NE_Vesicle Norepinephrine (NE) Vesicle Alpha2->NE_Vesicle Inhibits Release Serotonin_Vesicle Serotonin (5-HT) Vesicle Alpha2->Serotonin_Vesicle Inhibits Release NE NE_Vesicle->NE Release Serotonin Serotonin_Vesicle->Serotonin Release NE_Receptor NE Receptor FiveHT1A 5-HT1A Receptor Synaptic_Cleft Synaptic Cleft NE->NE_Receptor Binds Serotonin->FiveHT2A Binds Serotonin->FiveHT1A Binds SPCD_Workflow cluster_stage1 Stage 1 cluster_stage2 Stage 2 Screening Patient Screening (Insomnia Diagnosis) Randomization1 Randomization Screening->Randomization1 Placebo_S1 Placebo Group Randomization1->Placebo_S1 e.g., 2/3 of patients Drug_S1 This compound Group Randomization1->Drug_S1 e.g., 1/3 of patients Response_Assessment Assess Response at end of Stage 1 Placebo_S1->Response_Assessment Final_Analysis Final Efficacy Analysis (Data from Drug_S1, Placebo_S1, Drug_S2, Placebo_S2) Placebo_S1->Final_Analysis Drug_S1->Final_Analysis Placebo_Responders Placebo Responders (Excluded from primary analysis) Response_Assessment->Placebo_Responders Responded Placebo_NonResponders Placebo Non-Responders Response_Assessment->Placebo_NonResponders Did Not Respond Randomization2 Re-randomization Placebo_NonResponders->Randomization2 Placebo_S2 Placebo Group Randomization2->Placebo_S2 Drug_S2 This compound Group Randomization2->Drug_S2 Placebo_S2->Final_Analysis Drug_S2->Final_Analysis

References

Addressing adverse effects like somnolence and weight gain in Esmirtazapine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esmirtazapine. The following information is intended to help address common adverse effects, specifically somnolence and weight gain, encountered during pre-clinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind this compound-induced somnolence?

A1: this compound-induced somnolence is primarily attributed to its potent antagonism of the histamine H1 receptor.[1][2][3] Histamine is a neurotransmitter that promotes wakefulness in the tuberomammillary nucleus of the hypothalamus. By blocking H1 receptors, this compound inhibits this wakefulness signal, leading to sedation. Additionally, its antagonist activity at the serotonin 5-HT2A receptor may also contribute to its sedative effects.[1]

Q2: How does the dosage of this compound influence the severity of somnolence?

A2: The sedative effects of this compound, similar to its parent compound mirtazapine, are most pronounced at lower doses (e.g., 1.5-4.5 mg).[2][3] This is because at lower concentrations, this compound acts as a selective H1 receptor antagonist.[4] At higher doses, increased noradrenergic activity can partially offset the H1 antagonism, potentially leading to less sedation.[2][4]

Q3: What is the proposed mechanism for weight gain associated with this compound?

A3: Weight gain with this compound is thought to be mediated by its effects on both histamine H1 and serotonin 5-HT2C receptors.[5][6][7] Blockade of H1 receptors can lead to increased appetite and cravings, particularly for carbohydrates.[8][9] Inverse agonism of the 5-HT2C receptor is also strongly implicated, as activation of this receptor normally suppresses appetite; its blockade can therefore lead to increased food intake.[7][9][10] Some evidence also suggests that mirtazapine may alter metabolic processes and interfere with leptin signaling, which regulates satiety, potentially contributing to weight gain.[8][11][12][13][14]

Q4: Is there a dose-dependent relationship for this compound-induced weight gain?

A4: Yes, clinical data suggests a dose-dependent increase in body weight with this compound treatment.[5] Higher doses are generally associated with a greater increase from baseline body weight.[5]

Troubleshooting Guides

Issue 1: Managing Somnolence in Clinical Trial Participants

Potential Cause: High inter-individual variability in drug metabolism, particularly related to CYP2D6 polymorphism, can affect this compound's half-life and lead to prolonged sedation.[15][16] this compound has a half-life of approximately 10 hours, but this can be significantly longer in poor CYP2D6 metabolizers.[15][16]

Troubleshooting Steps:

  • Pharmacogenetic Screening: Consider prospective or retrospective genotyping for CYP2D6 variants to identify participants at higher risk for prolonged sedation.

  • Dose Adjustment: For participants experiencing significant daytime somnolence, a reduction in dose may be warranted.

  • Timing of Administration: Ensure consistent evening administration to minimize the impact of peak plasma concentrations on daytime functioning.

  • Objective Measures of Somnolence: Utilize standardized scales and performance tests (e.g., Psychomotor Vigilance Task, Karolinska Sleepiness Scale) to quantify the level of sedation and assess the impact of any interventions.

Issue 2: Mitigating Weight Gain in Long-Term Studies

Potential Cause: The combined effects of H1 and 5-HT2C receptor blockade leading to increased appetite and potential metabolic changes.[7][8][9]

Troubleshooting Steps:

  • Dietary and Lifestyle Counseling: Implement a standardized protocol for dietary and lifestyle counseling for all participants at the start of the trial.[8][12][13][17] This should include advice on maintaining a healthy diet, regular physical activity, and adequate sleep.[12][17]

  • Regular Weight Monitoring: Institute a frequent and consistent weight monitoring schedule (e.g., weekly or bi-weekly) to detect significant changes early.[17]

  • Appetite and Craving Questionnaires: Administer validated questionnaires to track changes in appetite, food cravings, and eating behaviors throughout the study.

  • Explore Adjunctive Therapies: In translational or preclinical models, investigate the potential of co-administering agents that may counteract the weight gain mechanisms, such as 5-HT2C agonists or agents that improve insulin sensitivity.[17]

Data Presentation

Table 1: Incidence of Somnolence in this compound Clinical Trials

Study/DoseThis compound GroupPlacebo GroupReference
Phase 3 (Elderly)~10%2%[18]
Phase 3 (Adults)14.9%3.5%[15]

Table 2: Weight Gain Observed in this compound Clinical Trials

Study/DoseKey FindingReference
6-week study4.9% of participants on 4.5 mg had ≥7% weight gain, compared to 0.7% on 3.0 mg and placebo.[5]
Long-term studyWeight gain was one of the most common adverse events.[19][20][21]

Experimental Protocols

Protocol 1: Polysomnography (PSG) for Assessing this compound's Effects on Sleep Architecture

Objective: To objectively measure the effects of this compound on sleep parameters.

Methodology:

  • Participant Screening: Recruit participants with a diagnosis of primary insomnia, confirmed by clinical interview and sleep diaries.

  • Adaptation Night: Participants spend one night in the sleep laboratory to acclimate to the environment and polysomnography equipment.

  • Baseline Recording: A baseline PSG recording is conducted to establish pre-treatment sleep patterns.

  • Randomization and Blinding: Participants are randomized to receive either this compound (at specified doses) or a placebo in a double-blind manner.

  • Treatment Period: The investigational product is administered for a pre-defined period (e.g., 2 nights, 6 weeks).[22][23]

  • PSG Recordings: PSG is recorded on specified nights during the treatment period (e.g., nights 1 and 2, or at the end of the treatment period).

  • Data Analysis: Key PSG parameters are scored and analyzed, including:

    • Total Sleep Time (TST)

    • Wake After Sleep Onset (WASO)

    • Latency to Persistent Sleep (LPS)

    • Sleep Efficiency

    • Sleep Stages (N1, N2, N3, REM)

  • Washout Period: For crossover studies, a washout period is implemented between treatments.[23]

Protocol 2: Prospective Follow-up Study on Weight Gain and Eating Behavior

Objective: To investigate the association between this compound treatment, weight gain, and changes in eating behavior.

Methodology:

  • Participant Recruitment: Enroll a cohort of patients initiating treatment with this compound.

  • Baseline Assessment: At baseline, collect the following data:

    • Body Weight and Body Mass Index (BMI)

    • Waist and Hip Circumference

    • Validated eating behavior questionnaires (e.g., Three-Factor Eating Questionnaire, Food Craving Questionnaire).

    • Fasting blood samples for metabolic markers (e.g., glucose, insulin, lipids, leptin).

  • Follow-up Assessments: Repeat the baseline assessments at regular intervals (e.g., 1, 3, 6, and 12 months) throughout the treatment period.

  • Genetic Analysis (Optional): Collect DNA samples to explore potential associations between genetic polymorphisms (e.g., in the 5-HT2C receptor gene) and susceptibility to weight gain.[24]

  • Statistical Analysis: Analyze the longitudinal data to determine the change in weight and eating behaviors over time. Correlate these changes with baseline characteristics and any genetic markers.

Visualizations

Esmirtazapine_Somnolence_Pathway cluster_Neuron Postsynaptic Neuron (Tuberomammillary Nucleus) This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonism Wakefulness Wakefulness Signal H1_Receptor->Wakefulness Promotes Histamine Histamine Histamine->H1_Receptor Activation

Caption: this compound's mechanism of inducing somnolence.

Esmirtazapine_Weight_Gain_Pathway cluster_receptors Receptor Blockade cluster_effects Physiological Effects This compound This compound H1_Blockade H1 Receptor Antagonism This compound->H1_Blockade HT2C_Blockade 5-HT2C Receptor Inverse Agonism This compound->HT2C_Blockade Appetite Increased Appetite (Especially for Carbohydrates) H1_Blockade->Appetite Satiety Decreased Satiety HT2C_Blockade->Satiety Weight_Gain Weight Gain Appetite->Weight_Gain Satiety->Weight_Gain

Caption: Proposed pathways for this compound-induced weight gain.

Experimental_Workflow_PSG Start Participant Screening Adaptation Adaptation Night in Sleep Lab Start->Adaptation Baseline Baseline PSG Recording Adaptation->Baseline Randomization Randomization (this compound vs. Placebo) Baseline->Randomization Treatment Treatment Period Randomization->Treatment PSG_Recording PSG Recordings During Treatment Treatment->PSG_Recording Analysis Data Analysis of Sleep Parameters PSG_Recording->Analysis End Study Conclusion Analysis->End

Caption: Workflow for a Polysomnography (PSG) study.

References

Esmirtazapine Dosage Refinement: A Technical Support Center for Minimizing Next-Day Residual Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the refinement of esmirtazapine dosage to mitigate next-day residual effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for refining this compound dosage to reduce next-day residual effects?

This compound, the (S)-(+)-enantiomer of mirtazapine, is a tetracyclic antidepressant that has been investigated for the treatment of insomnia.[1][2] Its primary mechanism of action involves antagonism at histamine H1 and serotonin 5-HT2A receptors, which contributes to its sleep-promoting properties.[1][3] While effective in improving sleep parameters, a key challenge in its clinical development is the potential for next-day residual effects, such as somnolence, which can impact a patient's daily functioning and safety.[4][5]

This compound has a shorter elimination half-life of approximately 10 hours compared to the 20-40 hours of racemic mirtazapine.[1][6] This pharmacokinetic profile suggests a lower likelihood of carry-over sedation. However, clinical trial data indicates that next-day somnolence can still occur, particularly at higher doses.[5][7] Therefore, refining the dosage is critical to balance the therapeutic benefits of improved sleep with the minimization of next-day impairment.

Q2: What are the key pharmacological targets of this compound related to sedation?

This compound's sedative effects are primarily attributed to its high-affinity antagonism of two key receptors:

  • Histamine H1 Receptor: Blockade of H1 receptors in the central nervous system is a well-established mechanism for inducing sedation.[8]

  • Serotonin 5-HT2A Receptor: Antagonism of 5-HT2A receptors is also known to contribute to sedation and can enhance slow-wave sleep.[9][10]

The interplay between the affinity for these receptors and the administered dose is a critical factor in the emergence of next-day residual effects.

Q3: What is known about the metabolism of this compound and its potential contribution to next-day residual effects?

This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[2][6] Genetic variations (polymorphisms) in the CYP2D6 gene can lead to differences in how individuals metabolize the drug, potentially affecting its plasma concentration and duration of action.[5]

The primary oxidative metabolites of the parent compound, mirtazapine, are 8-hydroxymirtazapine and N-desmethylmirtazapine. The N-desmethyl metabolite is pharmacologically active, but is considered to be 5 to 10 times less potent than the parent compound.[11] The contribution of this metabolite to the overall pharmacodynamic profile and next-day residual effects of this compound requires further investigation.

Troubleshooting Guides

Issue 1: High incidence of next-day somnolence observed in a clinical trial.

Troubleshooting Steps:

  • Dosage Review: The most direct approach is to investigate lower doses of this compound. Clinical trials have explored doses of 1.5 mg, 3.0 mg, and 4.5 mg.[7][12] As evidenced by the data below, there is a dose-dependent increase in somnolence.

  • Pharmacokinetic Analysis: Assess plasma concentrations of this compound and its metabolites in relation to the timing of next-day residual effect assessments. Consider genotyping subjects for CYP2D6 to identify poor metabolizers who may be at higher risk for prolonged drug effects.[5]

  • Timing of Administration: Investigate the impact of administering this compound earlier in the evening to allow for more complete clearance by the following morning.

  • Objective Measures of Sedation: Utilize a battery of objective tests to quantify the level of sedation and cognitive impairment, as subjective reports can be variable.

Issue 2: Difficulty in objectively quantifying next-day residual effects.

Troubleshooting Steps:

  • Standardized Assessment Tools: Employ validated and standardized tools for assessing next-day residual effects. This should include a combination of:

    • Driving Performance Tests: An on-road driving test is considered the gold standard for assessing the impact of sedative-hypnotics on a critical daily activity.[13][14]

    • Cognitive Function Batteries: Computerized cognitive tests can provide sensitive measures of attention, reaction time, and memory.[4][15]

    • Polysomnography (PSG): While primarily a measure of sleep architecture, PSG can provide context by detailing the quality and duration of the preceding night's sleep.[16][17]

  • Establish a Clear Protocol: Implement a rigorous and consistent protocol for all assessments, controlling for factors such as time of day, food intake, and practice effects on cognitive tests.

Data Presentation

Table 1: Incidence of Somnolence in this compound Clinical Trials

StudyDosagePlacebo (n/N, %)This compound (n/N, %)
6-Week Sleep Laboratory Trial[7]3.0 mg33/115 (28.7%)42/100 (42.0%)
4.5 mg33/115 (28.7%)37/104 (35.6%)
Long-Term Safety Study[18][19]4.5 mg4/115 (3.5%)51/342 (14.9%)

Note: The higher incidence of somnolence in the 6-week trial for the placebo group may be attributable to different study populations or methodologies.

Experimental Protocols

Protocol 1: Assessment of Next-Day Residual Effects on Driving Performance

Objective: To evaluate the impact of this compound on on-road driving performance the morning after nighttime administration.

Methodology:

  • Vehicle and Course: A standardized dual-control vehicle is used on a predefined 100-km primary highway circuit in normal traffic.[13]

  • Primary Endpoint: The primary outcome measure is the Standard Deviation of Lateral Position (SDLP), which quantifies the weaving of the car.[20]

  • Procedure:

    • Subjects are trained on the driving task to a stable level of performance before the study begins.

    • On test days, subjects perform the driving test approximately 10-11 hours after the administration of this compound or placebo.[13]

    • A licensed driving instructor is present in the vehicle at all times for safety.

  • Data Analysis: The change in SDLP from a baseline (placebo) condition is calculated for each this compound dose.

Protocol 2: Evaluation of Cognitive Function

Objective: To assess the effects of this compound on key cognitive domains relevant to daily functioning.

Methodology:

  • Test Battery: A computerized battery of cognitive tests is administered. This should include tasks assessing:

    • Choice Reaction Time: Measures attention and processing speed.[21]

    • Vigilance: Assesses sustained attention.

    • Working Memory: Evaluates the ability to hold and manipulate information.

    • Episodic Memory: Tests the ability to recall events.

  • Procedure:

    • Subjects are familiarized with the cognitive tests prior to the study.

    • Testing is conducted at fixed time points post-dose (e.g., 1, 2, 4, and 8 hours) to capture the time course of any cognitive effects.[4]

  • Data Analysis: Performance on each cognitive task (e.g., reaction time, accuracy) is compared between this compound and placebo conditions.

Protocol 3: Polysomnography (PSG) for Insomnia Assessment

Objective: To objectively measure sleep parameters in subjects treated with this compound.

Methodology:

  • Recording: An 8-hour, 16-channel PSG is conducted in a sleep laboratory. This includes monitoring of electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG).[22]

  • Scoring: Sleep recordings are scored by trained technicians according to standardized criteria (e.g., American Academy of Sleep Medicine guidelines).[17]

  • Key Parameters:

    • Sleep Efficiency (SE): Total sleep time as a percentage of time in bed.

    • Latency to Persistent Sleep (LPS): Time from "lights out" to the first 20 consecutive epochs of sleep.

    • Wake After Sleep Onset (WASO): Total time spent awake after sleep onset.

    • Sleep Stages: Percentage of time spent in N1, N2, N3 (slow-wave), and REM sleep.[17]

  • Data Analysis: Changes in these sleep parameters from baseline are compared between this compound and placebo groups.

Mandatory Visualizations

G cluster_0 Histamine H1 Receptor Signaling Pathway This compound This compound H1R Histamine H1 Receptor (Inactive State) This compound->H1R Antagonism Gq Gq Protein PLC Phospholipase C Gq->PLC Activation (Blocked) PIP2 PIP2 PLC->PIP2 Hydrolysis (Blocked) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C DAG->PKC Sedation Sedation Ca_release->Sedation PKC->Sedation

Caption: this compound's antagonism of the H1 receptor blocks downstream signaling, leading to sedation.

G cluster_1 Serotonin 5-HT2A Receptor Signaling Pathway This compound This compound HT2AR 5-HT2A Receptor (Inactive State) This compound->HT2AR Antagonism Gq_11 Gq/G11 Protein PLC_beta Phospholipase C-β Gq_11->PLC_beta Activation (Blocked) PIP2_2 PIP2 PLC_beta->PIP2_2 Hydrolysis (Blocked) IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_release_2 Increased Intracellular Ca2+ IP3_2->Ca_release_2 PKC_2 Protein Kinase C DAG_2->PKC_2 Sleep_Regulation Sleep Regulation Ca_release_2->Sleep_Regulation PKC_2->Sleep_Regulation

Caption: this compound's antagonism of the 5-HT2A receptor modulates sleep-related pathways.

G cluster_2 Experimental Workflow for Assessing Next-Day Residual Effects Screening Subject Screening (e.g., Insomnia Diagnosis, Health Screen) Baseline Baseline Assessments (PSG, Driving Performance, Cognitive Tests) Screening->Baseline Randomization Randomization (Placebo, this compound Doses) Baseline->Randomization Dosing Nightly Dosing Randomization->Dosing Post_Dose_Assessments Next-Day Assessments (Driving, Cognitive Tests, Subjective Ratings) Dosing->Post_Dose_Assessments Data_Analysis Data Analysis (Comparison to Placebo and Baseline) Post_Dose_Assessments->Data_Analysis

Caption: A typical workflow for clinical trials evaluating next-day residual effects of hypnotics.

References

Strategies to manage Esmirtazapine's potential for weight gain in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals investigating strategies to manage the potential for weight gain associated with Esmirtazapine in preclinical models.

Disclaimer: While this compound is the S-enantiomer of mirtazapine, a significant portion of the available preclinical research on weight gain has been conducted with the racemic mixture, mirtazapine. This guide leverages that data to provide insights and protocols relevant to this compound, given their shared mechanisms of action. Researchers should consider this when designing their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is thought to induce weight gain?

A1: this compound-induced weight gain is primarily attributed to its potent antagonist activity at two key receptors: the histamine H1 receptor and the serotonin 5-HT2C receptor.[1] Blockade of H1 receptors is strongly correlated with increased appetite and subsequent weight gain.[2] Antagonism of 5-HT2C receptors is also known to disrupt the brain's satiety signals, leading to increased food intake.[3]

Q2: Are there any known strategies to mitigate this compound-induced weight gain in preclinical models?

A2: Preclinical studies using mirtazapine have explored co-administration with other compounds to counteract weight gain. One promising strategy is the co-administration of alpha-lipoic acid (ALA). A study in a corticosterone-induced depression mouse model demonstrated that ALA co-administration prevented mirtazapine-induced weight gain without compromising its antidepressant-like effects.[4]

Q3: What are the most common preclinical models used to study drug-induced weight gain?

A3: Two widely used preclinical models are the Diet-Induced Obesity (DIO) model and pharmacological challenge models.

  • Diet-Induced Obesity (DIO) Model: In this model, rodents are fed a high-fat diet to induce an obese phenotype, which can then be used to assess the metabolic effects of a drug.[5]

  • Corticosterone-Induced Depression Model: This model, which involves chronic administration of corticosterone, can be used to study both antidepressant effects and associated side effects like weight gain.[6][7]

Q4: What metabolic parameters should be monitored in preclinical studies of this compound-induced weight gain?

A4: Key metabolic parameters to monitor include:

  • Body weight (daily or weekly)

  • Food and water intake

  • Fasting blood glucose and insulin levels

  • Glucose and insulin tolerance tests (GTT and ITT)

  • Serum lipid profiles (triglycerides, total cholesterol, HDL, LDL)

  • Adipose tissue depot weights (e.g., epididymal, retroperitoneal) at study termination.[5]

  • Leptin concentrations[8]

Troubleshooting Guides

Issue 1: High variability in weight gain among animals in the this compound-treated group.

Potential Cause Troubleshooting Step
Inconsistent Drug Administration Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper technique to minimize stress and ensure complete dose delivery. Consider alternative, less stressful administration methods like voluntary oral consumption in a palatable substance.
Dominance Hierarchies in Group Housed Animals House animals individually during the study to prevent dominant animals from restricting access to food for subordinate animals.
Underlying Health Issues Monitor animals closely for any signs of illness. Remove any animal that shows signs of sickness from the study and consult with veterinary staff.
Genetic Variability Use a well-characterized, inbred strain of mice (e.g., C57BL/6J) to minimize genetic variability.

Issue 2: No significant weight gain observed in the this compound group compared to the control group.

Potential Cause Troubleshooting Step
Insufficient Dose The dose of this compound may be too low to induce a significant effect on weight. Conduct a dose-response study to determine the optimal dose for inducing weight gain in your specific model.
Short Study Duration The duration of the study may not be long enough for significant weight gain to manifest. Consider extending the study duration, particularly for diet-induced obesity models.
Diet Composition In DIO models, ensure the high-fat diet has a sufficient percentage of calories from fat (typically 45-60%) to promote obesity.
Animal Strain Some rodent strains are more resistant to diet-induced obesity. The C57BL/6J mouse strain is known to be susceptible to developing obesity on a high-fat diet.

Data Presentation

Table 1: Summary of a Preclinical Study on Mirtazapine-Induced Weight Gain and Mitigation with Alpha-Lipoic Acid (ALA)

Data extrapolated from a study by Oliveira et al. (2022) in a corticosterone-induced depression model in mice.[4]

Treatment GroupMean Body Weight Change (g)Key Findings
Control (Vehicle)+1.5Baseline weight gain.
Mirtazapine (3 mg/kg)+3.2Significant increase in body weight compared to control.
Mirtazapine (3 mg/kg) + ALA (100 mg/kg)+2.1Attenuation of mirtazapine-induced weight gain.
Mirtazapine (3 mg/kg) + ALA (200 mg/kg)+1.6Prevention of mirtazapine-induced weight gain.
ALA (200 mg/kg)-0.5ALA alone induced a slight weight loss.

Experimental Protocols

Protocol 1: Corticosterone-Induced Depression and Weight Gain Model in Mice

This protocol is adapted from studies investigating the effects of mirtazapine and potential mitigating agents on depression-like behaviors and weight gain.[6][7]

1. Animals:

  • Male Swiss mice (or other appropriate strain), 8-10 weeks old.

  • House individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to standard chow and water, unless otherwise specified.

2. Materials:

  • Corticosterone (CORT)

  • Vehicle for CORT (e.g., 0.9% saline with 1% Tween 80)

  • This compound

  • Vehicle for this compound (e.g., distilled water)

  • Mitigating agent (e.g., Alpha-Lipoic Acid)

  • Vehicle for mitigating agent

  • Syringes and needles for subcutaneous injections

3. Procedure:

  • Acclimation: Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.

  • Induction of Depression-like State:

    • Administer corticosterone (e.g., 20 mg/kg, subcutaneously) or vehicle daily for 21 consecutive days.[8]

  • Drug Treatment:

    • From day 15 to day 21, co-administer this compound (dose to be determined) and the mitigating agent (e.g., ALA at 100 or 200 mg/kg) or their respective vehicles. Administration can be via oral gavage or other appropriate route.

  • Monitoring:

    • Record body weight daily.

    • Monitor food and water intake daily.

    • Conduct behavioral tests for depression-like phenotypes (e.g., forced swim test, tail suspension test, sucrose preference test) on specified days.

  • Terminal Procedures:

    • At the end of the study, collect blood for analysis of metabolic parameters (glucose, insulin, lipids).

    • Dissect and weigh adipose tissue depots.

Protocol 2: Diet-Induced Obesity (DIO) Model for Assessing Metabolic Effects

This protocol is a general guideline for establishing a DIO model to test the effects of this compound.[5]

1. Animals:

  • Male C57BL/6J mice, 6-8 weeks old.

  • House individually.

2. Materials:

  • High-fat diet (HFD; 45-60% kcal from fat)

  • Control low-fat diet (LFD; ~10% kcal from fat)

  • This compound and vehicle

  • Equipment for metabolic assessments (glucometer, etc.)

3. Procedure:

  • Dietary Intervention:

    • Divide mice into two groups: one receiving the HFD and the other the LFD.

    • Feed the respective diets for 8-12 weeks to induce an obese phenotype in the HFD group.

  • Drug Treatment:

    • After the diet-induction period, divide the HFD mice into treatment groups: HFD + Vehicle and HFD + this compound.

    • Administer this compound or vehicle daily for a specified duration (e.g., 4-8 weeks).

  • Monitoring:

    • Record body weight and food intake weekly.

    • Perform glucose and insulin tolerance tests at baseline and at the end of the treatment period.

    • Collect blood samples for metabolic analysis.

  • Terminal Procedures:

    • At the end of the study, euthanize the animals and collect tissues for further analysis.

Mandatory Visualizations

Signaling Pathways

Esmirtazapine_Weight_Gain_Pathway cluster_drug This compound Action cluster_receptors Receptor Blockade cluster_downstream Downstream Effects This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism HT2CR Serotonin 5-HT2C Receptor This compound->HT2CR Antagonism Appetite Increased Appetite H1R->Appetite Satiety Decreased Satiety HT2CR->Satiety WeightGain Weight Gain Appetite->WeightGain Satiety->WeightGain

Caption: this compound's primary mechanism of weight gain.

Mitigation_Strategy_Workflow cluster_model Preclinical Model cluster_treatment Treatment Groups cluster_assessment Assessment Model Induce Weight Gain Model (e.g., DIO or Pharmacological) Control Vehicle Control Model->Control This compound This compound Alone Model->this compound Combo This compound + Mitigating Agent (e.g., ALA) Model->Combo Monitor Monitor Body Weight, Food Intake, and Metabolic Parameters Control->Monitor This compound->Monitor Combo->Monitor Analysis Statistical Analysis Monitor->Analysis

Caption: Experimental workflow for testing mitigation strategies.

References

Esmirtazapine Administration Timing Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Esmirtazapine administration timing to enhance sleep outcomes in clinical and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action of this compound in promoting sleep?

A1: this compound is the (S)-(+)-enantiomer of mirtazapine and functions as a tetracyclic antidepressant.[1] Its hypnotic effects are primarily attributed to its antagonist activity at the histamine H1 and serotonin 5-HT2A receptors.[2][3] Blockade of H1 receptors is a well-established mechanism for inducing sedation, while antagonism of 5-HT2A receptors can lead to an increase in slow-wave sleep.[4]

Q2: What is the recommended administration timing for this compound in clinical trials for insomnia?

A2: In most clinical trials, this compound was administered orally once daily, approximately 30 minutes before bedtime.[5] This timing is intended to align the peak sedative effects of the drug with the desired sleep onset period. For its parent compound, mirtazapine, administration 30-60 minutes before the desired sleep time is also recommended.[6]

Q3: How does the pharmacokinetic profile of this compound influence its administration timing?

A3: this compound has a relatively short elimination half-life of approximately 10 hours, which is shorter than that of racemic mirtazapine (20-40 hours).[1][7] Peak plasma concentrations are typically reached within 2 hours of oral administration.[7] This pharmacokinetic profile suggests that administration shortly before bedtime is optimal to maximize hypnotic effects during the night and minimize potential next-day residual sedation.

Q4: What are the typical doses of this compound used in sleep studies?

A4: Clinical trials have demonstrated the efficacy of this compound for insomnia at doses of 1.5 mg, 3.0 mg, and 4.5 mg.[8][9] These low doses are effective for improving sleep parameters while generally being well-tolerated.[8]

Troubleshooting Guide

Scenario 1: Delayed Sleep Onset Following this compound Administration

  • Problem: The subject reports difficulty falling asleep, with sleep onset occurring significantly later than desired, despite administration 30 minutes before bedtime.

  • Possible Causes & Solutions:

    • Individual Variation in Absorption: The rate of drug absorption can vary between individuals.

      • Troubleshooting Step: Consider extending the interval between administration and bedtime. An administration time of 60-90 minutes before bedtime could be investigated to better align peak plasma concentration with the desired sleep period.

    • Food Effects: While the presence of food has a minor effect on the extent of mirtazapine absorption, it can slightly delay the rate of absorption.[7]

      • Troubleshooting Step: Standardize administration in relation to meals. Administering this compound on an empty stomach may lead to a faster onset of action.

    • Insufficient Dose: The current dose may be sub-therapeutic for the individual.

      • Troubleshooting Step: If delayed sleep onset persists across adjusted timings, a dose escalation within the clinically effective range (1.5 mg to 4.5 mg) may be warranted, as per the experimental protocol.[8]

Scenario 2: Excessive Next-Day Sedation or "Hangover" Effect

  • Problem: The subject reports significant drowsiness, fatigue, or impaired cognitive function the morning after administration.

  • Possible Causes & Solutions:

    • Individual Sensitivity or Slower Metabolism: Genetic polymorphisms, particularly in the CYP2D6 enzyme, can lead to slower metabolism and a longer effective half-life of this compound.[7][10]

      • Troubleshooting Step 1: Consider an earlier administration time. Administering the dose 2-3 hours before bedtime may allow for more of the drug to be metabolized by morning.

      • Troubleshooting Step 2: A dose reduction should be considered. Lower doses may still provide sufficient hypnotic effects with a reduced burden of next-day sedation.

    • Drug Accumulation: With a half-life of around 10 hours, there is a potential for drug accumulation with daily dosing, especially in slow metabolizers.[1]

Scenario 3: Suboptimal Improvement in Sleep Maintenance (Frequent Awakenings)

  • Problem: While sleep onset is improved, the subject continues to experience frequent or prolonged awakenings during the night (poor sleep maintenance).

  • Possible Causes & Solutions:

    • Dose-Response Relationship: Higher doses of this compound may be more effective for sleep maintenance. One study found that the 4.5 mg dose significantly reduced Wake Time After Sleep Onset (WASO) and the number of awakenings, an effect not as consistently observed at lower doses.[9]

      • Troubleshooting Step: If the subject is on a lower dose (e.g., 1.5 mg or 3.0 mg), a dose escalation to 4.5 mg could be considered to target sleep maintenance more effectively.

    • Timing of Peak Effect: The peak hypnotic effect may be occurring too early in the night.

      • Troubleshooting Step: A slight delay in administration time (e.g., administering at bedtime instead of 30 minutes prior) could be explored to shift the therapeutic window later into the sleep period.

Data Presentation

Table 1: Summary of this compound Efficacy on Key Sleep Parameters from a 2-Week Outpatient Trial

ParameterPlaceboThis compound 1.5 mgThis compound 3.0 mgThis compound 4.5 mg
Change in Total Sleep Time (TST) from Baseline (minutes) ~+10~+30-40~+30-40~+30-40
Change in Sleep Latency (SL) from Baseline (minutes) ~-5~-12~-12~-12
Change in Wake Time After Sleep Onset (WASO) from Baseline Not Statistically SignificantNot Statistically SignificantNot Statistically SignificantStatistically Significant Reduction
Change in Number of Awakenings from Baseline Not Statistically SignificantNot Statistically SignificantNot Statistically SignificantStatistically Significant Reduction

Data synthesized from a 2-week, double-blind, randomized outpatient trial in non-elderly patients with primary insomnia.[9]

Table 2: Long-Term Efficacy of this compound (4.5 mg) in Chronic Primary Insomnia (Months 4-6)

ParameterPlaceboThis compound 4.5 mg
Increase in Average Nightly Total Sleep Time (minutes) Baseline48.7

Data from a 6-month, randomized, double-blind, placebo-controlled study.[11][12]

Experimental Protocols

Protocol: Polysomnography (PSG) Assessment in this compound Clinical Trials

  • Subject Acclimation: Subjects undergo at least one adaptation night in the sleep laboratory to acclimate to the environment and polysomnography equipment.

  • Instrumentation: Standard polysomnography is performed, including electroencephalography (EEG), electrooculography (EOG), electromyography (EMG) of the submental and anterior tibialis muscles, and electrocardiography (ECG). Respiratory effort and airflow, as well as arterial oxygen saturation, are also monitored.

  • Drug Administration: this compound or placebo is administered at a prespecified time (e.g., 30 minutes before "lights out").

  • Recording: Continuous polysomnographic recordings are obtained for at least 8 hours.

  • Data Analysis: Sleep stages are scored in 30-second epochs according to standardized criteria (e.g., Rechtschaffen and Kales). Key outcome variables include Total Sleep Time (TST), Wake After Sleep Onset (WASO), Latency to Persistent Sleep (LPS), and the number of awakenings.[8]

Mandatory Visualizations

Esmirtazapine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor This compound->5HT2A_Receptor Antagonism Sedation Sedation H1_Receptor->Sedation Leads to Increased_SWS Increased Slow-Wave Sleep 5HT2A_Receptor->Increased_SWS Leads to

Caption: this compound's primary mechanism of action for promoting sleep.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization & Treatment cluster_assessment Phase 3: Outcome Assessment cluster_analysis Phase 4: Data Analysis Screening Screening of Subjects (Primary Insomnia Diagnosis) Baseline_PSG Baseline Polysomnography (2 nights) Screening->Baseline_PSG Randomization Randomization Baseline_PSG->Randomization Group_A Group A (Administer 30 min before bedtime) Randomization->Group_A Group_B Group B (Administer 90 min before bedtime) Randomization->Group_B Treatment_Period Treatment Period (e.g., 2 weeks) Group_A->Treatment_Period Group_B->Treatment_Period PSG_Assessment Follow-up Polysomnography (2 nights) Treatment_Period->PSG_Assessment Sleep_Diaries Daily Sleep Diaries Treatment_Period->Sleep_Diaries Daytime_Sedation_Scales Daytime Sedation Scales (e.g., KSS, VAS) Treatment_Period->Daytime_Sedation_Scales Data_Analysis Comparative Analysis of Sleep Parameters & Daytime Alertness PSG_Assessment->Data_Analysis Sleep_Diaries->Data_Analysis Daytime_Sedation_Scales->Data_Analysis

Caption: Workflow for a trial optimizing this compound administration timing.

References

Technical Support Center: Enhancing the Oral Bioavailability of Esmirtazapine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Esmirtazapine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your formulation development experiments.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the oral bioavailability of this compound a focus of formulation development?

This compound is the (S)-enantiomer of Mirtazapine. Mirtazapine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] Its oral bioavailability is approximately 50%, primarily due to significant first-pass metabolism in the gut wall and liver.[1][3][4] Enhancing the solubility and dissolution rate of this compound is a critical first step to improving its absorption and overall bioavailability, potentially leading to more consistent therapeutic effects and a lower required dose.

Q2: What are the most promising formulation strategies for improving this compound's oral bioavailability?

Based on studies with the racemic mixture Mirtazapine, several strategies are highly effective for BCS Class II compounds and can be applied to this compound:

  • Solid Dispersions (SDs): This technique involves dispersing the drug in an inert carrier matrix at the molecular level. For Mirtazapine, solid dispersions using polymers like PVP K-30 have significantly increased aqueous solubility and dissolution rates, leading to a 1.34-fold increase in oral bioavailability in rabbits.[1]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced solubility and dissolution velocity.[5] Nanosuspensions of Mirtazapine have been successfully prepared using techniques like anti-solvent precipitation with stabilizers such as Poloxamers or PVP.[6][7][8]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in lipidic excipients. LBDDS can improve drug solubilization in the gastrointestinal tract and may promote lymphatic uptake, bypassing first-pass metabolism.[9][10][11] This is a promising avenue for lipophilic drugs like this compound.

Q3: What common excipients are used for these advanced formulations?

  • For Solid Dispersions: Common carriers include polyvinylpyrrolidone (PVP K-30), polyethylene glycols (PEG 4000), and various grades of Eudragit polymers (e.g., RL-100, RS-100, E-100).[1][12]

  • For Nanoparticles: Stabilizing agents are crucial to prevent particle aggregation. Frequently used stabilizers include Poloxamer 188, Poloxamer 407, polyvinyl alcohol (PVA), and PVP K-90.[6][7]

  • For Lipid-Based Systems: A wide range of lipids and surfactants can be used, including natural oils, semi-synthetic glycerides, and non-ionic surfactants like Cremophor®, Tween®, and Span® series.[13]

Q4: How should I characterize my this compound formulation to predict its in vivo performance?

A multi-faceted characterization approach is essential:

  • Physicochemical Characterization:

    • Particle Size and Polydispersity Index (PDI): Crucial for nanoparticle formulations. Techniques include Dynamic Light Scattering (DLS).[7][14]

    • Zeta Potential: Indicates the stability of nanosuspensions.

    • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the amorphous state of the drug in solid dispersions and check for drug-excipient interactions.[1][8][15]

    • Entrapment Efficiency/Drug Loading: Important for nanoparticles and lipid-based systems to quantify the amount of drug successfully incorporated.[6][8]

  • In Vitro Performance:

    • Solubility Studies: Determine the saturation solubility in various media (e.g., water, buffers).

    • In Vitro Dissolution Testing: This is a critical test to demonstrate enhanced drug release. USP Apparatus II (paddle) is commonly used with media such as 0.1 N HCl and phosphate buffers (pH 4.5, 6.8).[16][17][18]

Q5: What animal models are appropriate for the in vivo evaluation of this compound formulations?

Rats and rabbits are commonly used for pharmacokinetic studies of oral drug formulations.[1][19] Rats are a cost-effective model for initial screening, while rabbits can also provide relevant data. The choice depends on the specific study objectives and available resources. Standardized protocols for oral administration via gavage should be followed to ensure accurate and reproducible dosing.[20][21][22]

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate

Q: My this compound solid dispersion/nanoparticle formulation is not showing the expected improvement in dissolution compared to the pure drug. What could be the cause?

A: This is a common challenge. The issue often lies in the formulation composition or the manufacturing process. Follow this troubleshooting workflow to identify the potential cause.

G Start Low Dissolution Rate Observed CheckSolidState Verify Amorphous State (DSC/XRPD) Start->CheckSolidState CheckExcipient Assess Drug-Polymer Interaction/Miscibility (FTIR) CheckSolidState->CheckExcipient Amorphous Confirmed Recrystallization Issue: Drug Recrystallization During Process or Storage CheckSolidState->Recrystallization Crystalline Peaks Detected CheckParticleSize Analyze Particle Size & PDI (for Nanoparticles) CheckExcipient->CheckParticleSize Good Miscibility PoorMiscibility Issue: Poor Drug-Polymer Miscibility/Phase Separation CheckExcipient->PoorMiscibility No Interaction/ Phase Separation CheckWettability Evaluate Formulation Wettability CheckParticleSize->CheckWettability Optimal Size / Low PDI ParticleAggregation Issue: Nanoparticle Aggregation CheckParticleSize->ParticleAggregation Large Size / High PDI PoorWetting Issue: Poor Wettability of Formulation CheckWettability->PoorWetting Poor Wetting OptimizeProcess Solution: Optimize Process (e.g., faster solvent removal, adjust drying temperature) Recrystallization->OptimizeProcess ChangePolymer Solution: Screen Different Polymers or Change Drug:Polymer Ratio PoorMiscibility->ChangePolymer OptimizeStabilizer Solution: Optimize Stabilizer Type or Concentration ParticleAggregation->OptimizeStabilizer AddWettingAgent Solution: Incorporate a Surfactant/Wetting Agent into the Formulation PoorWetting->AddWettingAgent

Caption: Troubleshooting workflow for low in vitro dissolution.

Issue 2: High Variability in Experimental Results

Q: I am observing significant variability in my dissolution profiles or in vivo pharmacokinetic data between samples or animals. What are the common sources of this variability?

A: High variability can obscure the true performance of your formulation. Key areas to investigate include:

  • Formulation Inhomogeneity: Ensure your manufacturing process (e.g., solvent evaporation, high-pressure homogenization) produces a homogenous dispersion of the drug. Inadequate mixing can lead to "hot spots" of high or low drug concentration.

  • Dissolution Method Errors:

    • Inadequate Degassing: Dissolved gases in the dissolution medium can form bubbles on the tablet surface, reducing the available area for dissolution.

    • Coning: In USP Apparatus II, poorly formulated powders can form a cone at the bottom of the vessel, which is not effectively agitated. Consider increasing the paddle speed (e.g., from 50 to 75 rpm) if this is observed.[23]

    • Buffer Preparation: Incorrect preparation of buffers (e.g., from concentrates without proper validation) can lead to pH shifts and altered dissolution.[24]

  • In Vivo Study Conduct:

    • Dosing Accuracy: Oral gavage requires skill to ensure the full dose is delivered to the stomach without causing stress or injury, which can affect GI motility and absorption.[22]

    • Animal-to-Animal Variability: Biological factors such as differences in gastric pH, GI transit time, and metabolic enzyme activity can contribute to variability. Using a sufficient number of animals per group is essential.

Issue 3: Good In Vitro Dissolution but Poor In Vivo Bioavailability

Q: My this compound formulation shows rapid and complete dissolution in vitro, but the in vivo studies still show low oral bioavailability. What could explain this discrepancy?

A: This indicates that post-dissolution factors are limiting absorption. While improved dissolution is necessary, it may not be sufficient. Consider the following possibilities:

  • Drug Precipitation in the GI Tract: A supersaturated solution of the drug may be formed upon release from the formulation, but it can then precipitate into a less soluble or non-absorbable form in the intestinal lumen. Including a precipitation inhibitor in your formulation (e.g., HPMC) may help maintain a supersaturated state.

  • First-Pass Metabolism: this compound, like Mirtazapine, is likely subject to extensive metabolism by cytochrome P450 enzymes (CYP2D6, CYP3A4) in the gut wall and liver.[3] Even if the drug dissolves, it may be metabolized before reaching systemic circulation. Lipid-based formulations that promote lymphatic transport can sometimes help bypass hepatic first-pass metabolism.

  • Efflux by Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the lumen, limiting its net absorption.

G OralDose Oral Administration of Formulation Disintegration Disintegration & Deaggregation OralDose->Disintegration Dissolution Dissolution in GI Fluids Disintegration->Dissolution DrugInSolution This compound in Solution Dissolution->DrugInSolution Precipitation Precipitation (Poorly soluble form) DrugInSolution->Precipitation Absorption Absorption across Intestinal Epithelium DrugInSolution->Absorption Metabolism Gut Wall Metabolism (CYP450) Absorption->Metabolism Efflux P-gp Efflux Absorption->Efflux PortalVein Portal Vein Absorption->PortalVein Excretion Excretion Metabolism->Excretion Liver Hepatic First-Pass Metabolism (CYP450) PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation Liver->Excretion SystemicCirculation->Excretion

Caption: Potential gastrointestinal fate of this compound.

Quantitative Data Summary

Table 1: Summary of Formulation Strategies and Outcomes for Mirtazapine (Note: Data is for Mirtazapine and serves as a reference for this compound development)

Formulation TypeCarrier/StabilizerDrug:Carrier RatioKey FindingBioavailability Increase (vs. Pure Drug)Reference
Solid Dispersion PVP K-301:2 (33.33% Drug)Aqueous solubility increased to 0.145 mg/mL. 98.12% drug release in 30 min.1.34-fold (in rabbits)[1]
Solid Dispersion Eudragit L-100–551:2 (33.33% Drug)Showed significant improvement in solubility, second only to PVP K-30.Not Reported[1]
Nanosuspension Poloxamer 188 & 4071:2High entrapment efficiency (95.9%) and rapid drug release (99.9% in 20 min).Not Reported (in vivo)[6][18]
Liquisolid Compact Propylene GlycolNot ApplicableShowed higher dissolution rates compared to conventional tablets.Not Reported (in vivo)[16]

Table 2: Key Pharmacokinetic Parameters of Oral Mirtazapine

ParameterValueSpeciesNotesReference
Bioavailability (F) ~50%HumanDue to extensive first-pass metabolism.[1][4]
Time to Peak (Tmax) ~2 hoursHumanRapidly absorbed after oral administration.[3][4]
Elimination Half-life (t½) 20 - 40 hoursHumanVaries with age and gender; allows for once-daily dosing.[3][4]
Plasma Protein Binding ~85%HumanReversible and non-specific.[3][25]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is adapted from a method used for Mirtazapine solid dispersions.[1]

  • Preparation: Accurately weigh this compound and the chosen polymer (e.g., PVP K-30) to achieve the desired drug-to-polymer ratio (e.g., 1:2 w/w).

  • Dissolution: Dissolve the polymer completely in a suitable solvent (e.g., ethanol) in a beaker using a magnetic stirrer at room temperature.

  • Drug Addition: Once the polymer is dissolved, add the this compound powder to the polymer solution and continue stirring until a clear solution is obtained.

  • Solvent Evaporation: Place the beaker in a water bath set to a controlled temperature (e.g., 60°C) and continue stirring to facilitate the evaporation of the solvent.

  • Drying: Once a solid mass is formed, transfer it to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Processing: Grind the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., 100-mesh) to obtain a uniform powder.

  • Storage: Store the final product in a desiccator to protect it from moisture.

Protocol 2: In Vitro Dissolution Testing for this compound Formulations

This protocol is based on standard FDA guidelines and published methods.[16][17]

  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or pH 6.8 phosphate buffer (to simulate intestinal fluid). The medium should be de-aerated before use.

  • Temperature: Maintain the medium temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the rotation speed to 50 or 75 rpm.

  • Procedure:

    • Place a single dose of the this compound formulation (e.g., powder equivalent to 15 mg this compound) into each dissolution vessel.

    • Start the apparatus immediately.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the filtrate for this compound concentration using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Oral Gavage Administration in Rats for Pharmacokinetic Studies

This protocol outlines best practices for oral dosing in rats.[19][20][21]

  • Animal Preparation: Fast the rats overnight (8-12 hours) before dosing but allow free access to water. Weigh each rat immediately before dosing.

  • Formulation Preparation: Suspend the this compound formulation in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose) to achieve the desired concentration for the target dose (e.g., 10 mg/kg). Ensure the suspension is uniform.

  • Dose Calculation: Calculate the exact volume to be administered to each rat based on its body weight. The typical maximum oral gavage volume for rats is 10 mL/kg.

  • Administration:

    • Gently restrain the rat to immobilize its head and body.

    • Use a proper-sized, ball-tipped gavage needle. Measure the insertion depth by holding the needle alongside the rat (from the tip of the nose to the last rib).

    • Gently insert the needle into the mouth, over the tongue, and advance it smoothly into the esophagus. Do not force the needle. If resistance is met or the animal shows distress, withdraw immediately.

    • Slowly depress the syringe plunger to administer the formulation.

  • Post-Administration: Gently remove the needle, return the rat to its cage, and monitor for any immediate adverse effects. Provide access to food a few hours after dosing.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Process the blood to collect plasma and store at -80°C until analysis.

References

Validation & Comparative

Esmirtazapine Shows Efficacy in Improving Sleep Parameters Over Placebo in Patients with Chronic Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

Multiple double-blind, randomized controlled trials have demonstrated that esmirtazapine, an antagonist of serotonin 5-HT2A and histamine H1 receptors, is effective in improving key sleep metrics compared to placebo in adults with chronic primary insomnia. Clinical studies have shown that this compound significantly increases total sleep time and reduces wake time after sleep onset, with a generally well-tolerated safety profile.[1][2]

This compound is the (S)-(+)-enantiomer of mirtazapine and is noted for its shorter half-life of approximately 10 hours, which may be associated with a reduced risk of next-day residual sedative effects compared to racemic mirtazapine.[3][4] The primary mechanism of action for its hypnotic effects is attributed to its potent antagonism of histamine H1 and serotonin 5-HT2A/2C receptors.[5][6][7]

Efficacy Outcomes: this compound vs. Placebo

Clinical trial data consistently indicate that this compound produces statistically significant improvements in both objective and patient-reported sleep parameters.

Long-Term Efficacy (6 Months)

A long-term, phase 3 study demonstrated sustained efficacy over a 6-month period.[1]

Outcome MeasureThis compound (4.5 mg)PlaceboTreatment Effectp-value
Change in Total Sleep Time (TST) at Months 4-6 48.7-minute increase from baseline-48.7 minutes< .0001[1][8]
Short-Term Efficacy (6 Weeks)

A 6-week polysomnography (PSG) study provided objective measures of sleep improvements.[2]

Outcome Measure (PSG, Double-Blind Average)This compound (3.0 mg)This compound (4.5 mg)Placebop-value (vs. Placebo)
Median Decrease in Wake Time After Sleep Onset (WASO) 52.0 min53.6 min20.5 min< 0.0001 for both doses[2]
Short-Term Efficacy (2 Weeks)

A 2-week outpatient trial relying on patient-reported outcomes also showed significant benefits.[9]

Outcome Measure (Patient-Reported)This compound (1.5, 3.0, 4.5 mg)PlaceboFinding
Increase in Total Sleep Time (TST) 30-40 min increase-Significant for all doses[9]
Decrease in Sleep Latency (SL) ~12 min decrease-Significant for all doses[9]
Reduction in Wake Time After Sleep Onset (WASO) --Significant for 4.5 mg dose[9]
Reduction in Number of Awakenings --Significant for 4.5 mg dose[9]

Safety and Tolerability Profile

This compound has been shown to be generally well-tolerated in clinical trials.[1][2] There was no evidence of rebound insomnia or withdrawal symptoms upon abrupt discontinuation of the treatment.[1][8]

Adverse Event (AE)This compoundPlaceboNotes
Any AE (6-week study) 35-42%29%Most AEs were mild or moderate.[2]
Somnolence (6-month study) 14.9%3.5%The most common adverse event.[1][3]
Weight Gain (6-month study) Reported as a common AE-[1]
AEs Leading to Discontinuation (6-week study) <8%-[2]

Experimental Protocols

The data presented are derived from phase 3, randomized, double-blind, placebo-controlled studies with similar core methodologies.

Study Design: The trials typically consisted of a screening period, followed by randomization to receive either this compound (at varying doses such as 1.5 mg, 3.0 mg, or 4.5 mg) or a matching placebo.[1][2] Participants were instructed to take the oral tablet once daily in the evening, approximately 30 minutes before bedtime.[1] The treatment duration varied from 2 weeks to 6 months.[1][9] Some long-term studies also included a subsequent open-label extension phase or a 7-day placebo run-out period to assess discontinuation effects.[1][8][10]

Participant Population: The studies enrolled adult outpatients (aged 18-65 years) with a diagnosis of chronic primary insomnia.[1][2][11] Key inclusion criteria required participants to have difficulties initiating or maintaining sleep.[12]

Outcome Measures:

  • Primary Efficacy Endpoints: These varied across studies and included patient-reported Total Sleep Time (TST) and polysomnography-measured Wake Time After Sleep Onset (WASO).[1][2]

  • Secondary Efficacy Endpoints: Other measures included Sleep Latency (SL), number of awakenings, sleep quality, and satisfaction with sleep duration.[2][9]

  • Safety and Tolerability: Assessments were based on the incidence of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms.[13] Next-day residual effects and rebound insomnia were also evaluated.[1][2]

Visualized Experimental Workflow and Signaling Pathway

G cluster_screening Screening Phase cluster_treatment Double-Blind Treatment Phase cluster_followup Follow-up & Assessment Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization This compound This compound Group (e.g., 4.5 mg/day) Randomization->this compound 1:1 or 3:1 ratio Placebo Placebo Group Randomization->Placebo DataCollection Data Collection (PSG, Sleep Diaries, AEs) This compound->DataCollection 6 Months Placebo->DataCollection Discontinuation Discontinuation Assessment (7-day Placebo Washout) DataCollection->Discontinuation Extension Open-Label Extension DataCollection->Extension This compound This compound H1 Histamine H1 Receptor This compound->H1 Antagonism SHT2A Serotonin 5-HT2A Receptor This compound->SHT2A Antagonism SHT2C Serotonin 5-HT2C Receptor This compound->SHT2C Antagonism Sedation Increased Sedation Sleep Improved Sleep Maintenance

References

Comparative Efficacy of Esmirtazapine and Racemic Mirtazapine for Sleep Disorders: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the available clinical and preclinical data on esmirtazapine and its parent compound, racemic mirtazapine, for the treatment of sleep disorders.

This guide provides a comprehensive comparison of this compound and racemic mirtazapine for researchers, scientists, and drug development professionals. While both compounds share a similar mechanism of action, their clinical profiles in the context of sleep disorders, particularly primary insomnia, exhibit nuances that warrant a detailed examination. This document summarizes key experimental data, outlines methodologies from pivotal studies, and visualizes relevant biological pathways and workflows.

Introduction

Mirtazapine, a tetracyclic antidepressant, is a racemic mixture of (S)-(+)-mirtazapine (this compound) and (R)-(−)-mirtazapine.[1] Its sleep-promoting properties are well-documented and are primarily attributed to its antagonist activity at histamine H1 and serotonin 5-HT2A receptors.[2][3] this compound, the (S)-(+)-enantiomer, has been specifically investigated as a hypnotic agent.[2][4] This guide will dissect the available evidence for each compound's efficacy in treating sleep disorders.

Mechanism of Action: A Shared Pathway

Both this compound and racemic mirtazapine exert their effects on sleep through a multi-receptor blockade. The primary mechanism involves antagonism of the histamine H1 and serotonin 5-HT2A receptors, which is believe to contribute to sedation and improved sleep continuity.[2][3] Additionally, their antagonist action at α2-adrenergic autoreceptors enhances norepinephrine and serotonin release, which is more associated with their antidepressant effects at higher doses.[5]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Alpha2_Auto α2 Autoreceptor NE_Vesicle Norepinephrine Vesicle Alpha2_Auto->NE_Vesicle Inhibition Synaptic_Cleft_NE Norepinephrine NE_Vesicle->Synaptic_Cleft_NE Release 5HT_Vesicle Serotonin Vesicle Synaptic_Cleft_5HT Serotonin 5HT_Vesicle->Synaptic_Cleft_5HT Release H1_Receptor H1 Receptor Wakefulness Wakefulness H1_Receptor->Wakefulness Promotes 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Receptor->Wakefulness Promotes Mirtazapine_this compound Mirtazapine / This compound Mirtazapine_this compound->Alpha2_Auto Antagonism Mirtazapine_this compound->H1_Receptor Antagonism Mirtazapine_this compound->5HT2A_Receptor Antagonism Sleep_Promotion Sleep_Promotion Mirtazapine_this compound->Sleep_Promotion Leads to

Diagram 1: Simplified signaling pathway of mirtazapine and this compound.

Clinical Efficacy in Primary Insomnia

To date, no head-to-head clinical trials have directly compared the efficacy of this compound and racemic mirtazapine for primary insomnia. Therefore, this guide presents data from separate, placebo-controlled studies.

This compound: Clinical Trial Data

Multiple clinical trials have evaluated the efficacy of this compound in adults with primary insomnia. The data consistently demonstrate improvements in both objective and subjective sleep parameters.

Table 1: Summary of Key this compound Clinical Trial Results in Primary Insomnia

StudyDose(s)Treatment DurationPrimary EndpointKey Findings vs. Placebo
Phase 2 Crossover Study[4]1.5, 3.0, 4.5 mg2 daysTotal Sleep Time (TST) by Polysomnography (PSG)- TST increased by at least 25 minutes with all doses (P ≤ 0.001).- Wake After Sleep Onset (WASO) by PSG improved (P ≤ 0.0001).- Latency to Persistent Sleep (LPS) by PSG improved with 3.0 and 4.5 mg (P ≤ 0.01).
6-Week PSG Study[2]3.0, 4.5 mg6 weeksWake After Sleep Onset (WASO) by PSG- Median decrease in WASO: 52.0 min (3.0 mg) and 53.6 min (4.5 mg) vs. 20.5 min for placebo (P < 0.0001).- Statistically significant improvements in other PSG and patient-reported sleep parameters.
6-Month Self-Reported Study[6]4.5 mg6 monthsTotal Sleep Time (TST) by self-report- 48.7-minute increase in average nightly TST vs. placebo at months 4-6 (P < 0.0001).
Racemic Mirtazapine: Clinical Trial Data

The use of racemic mirtazapine for primary insomnia is often off-label. However, recent studies have started to formally evaluate its efficacy in this patient population.

Table 2: Summary of Key Racemic Mirtazapine Clinical Trial Results in Primary Insomnia

StudyDose(s)Treatment DurationPrimary EndpointKey Findings vs. Placebo
MIRAGE Study (Older Adults)[5]7.5 mg28 daysInsomnia Severity Index (ISI) score- Mean change in ISI score: -6.5 in the mirtazapine group vs. -2.9 in the placebo group (P = 0.003).- Superiority over placebo in subjective WASO, TST, and sleep efficiency.
Study in Healthy Volunteers[3]30 mgSingle doseSleep Polysomnogram- Improved sleep efficiency index.- Decreased number and duration of awakenings.- Increased slow-wave sleep time.

Preclinical Comparative Data

While clinical head-to-head data is lacking, preclinical studies in animal models can provide insights into the comparative pharmacology of these compounds. A study in a mouse model of neuropathic pain investigated the effects of racemic mirtazapine on sleep parameters.[7][8]

Table 3: Preclinical Effects of Racemic Mirtazapine on Sleep Architecture in a Mouse Model of Neuropathic Pain[8]

ParameterObservation
Sleep TimeNormalized the reduction in sleep time.
Sleep FragmentationImproved fragmented sleep.
REM SleepIncreased the percentage of REM sleep.

It is important to note that this study did not include an this compound arm for direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of the presented data.

This compound Phase 2 Crossover Study Protocol[4]

Patient_Population Adults (18-65 years) with Primary Insomnia Study_Design Randomized, Balanced 4-way Crossover Patient_Population->Study_Design Treatment_Arms Placebo This compound 1.5 mg This compound 3.0 mg This compound 4.5 mg Study_Design->Treatment_Arms Treatment_Period 2 Sleep Laboratory Nights with Polysomnography Treatment_Arms->Treatment_Period Washout 5-day Single-blind Placebo Washout Treatment_Period->Washout Separated by Endpoint_Assessment Primary Endpoint: Polysomnography-determined Total Sleep Time Treatment_Period->Endpoint_Assessment Washout->Treatment_Period Followed by next treatment period

Diagram 2: Experimental workflow for the this compound Phase 2 crossover study.
Racemic Mirtazapine MIRAGE Study Protocol[5]

Patient_Population Adults (≥65 years) with Chronic Insomnia Study_Design Double-blind, Randomized, Placebo-controlled Trial Patient_Population->Study_Design Randomization 1:1 Ratio Study_Design->Randomization Treatment_Arms Mirtazapine 7.5 mg Matching Placebo Randomization->Treatment_Arms Treatment_Duration 28 Days Treatment_Arms->Treatment_Duration Endpoint_Assessment Primary Endpoint: Mean change in Insomnia Severity Index (ISI) score Treatment_Duration->Endpoint_Assessment

Diagram 3: Experimental workflow for the racemic mirtazapine MIRAGE study.

Safety and Tolerability

This compound: In clinical trials, this compound was generally well tolerated.[2][6] The most common adverse events were somnolence and weight gain.[6] There was no evidence of next-day residual effects, rebound insomnia, or withdrawal symptoms upon discontinuation in a long-term study.[6]

Racemic Mirtazapine: The MIRAGE study in older adults noted that while no severe adverse events occurred, treatment was discontinued due to adverse events in 6 participants in the mirtazapine group compared to 1 in the placebo group, suggesting that its use may be limited by mild but clinically relevant adverse events.[5]

Conclusion

Both this compound and racemic mirtazapine demonstrate efficacy in improving sleep parameters in individuals with insomnia. This compound has been more rigorously studied in a broader adult population with primary insomnia using objective polysomnography measures, showing consistent improvements in sleep onset, maintenance, and duration.[2][4] Racemic mirtazapine also shows promise, particularly in older adults, based on subjective measures.[5]

The key differentiator appears to be the focused development of this compound for insomnia, leading to a more extensive dedicated clinical trial program. The shorter half-life of this compound compared to racemic mirtazapine has been suggested as a potential advantage for reducing next-day sedation, although a direct comparative study is needed to confirm this.[1][9]

For researchers and drug development professionals, the existing data suggest that this compound is a more specifically characterized agent for hypnotic effects. However, the widespread availability and clinical experience with racemic mirtazapine make it a relevant comparator. Future head-to-head trials are warranted to definitively establish the comparative efficacy and safety profiles of these two related compounds for the treatment of sleep disorders.

References

A Comparative Analysis of the Anxiolytic Profiles of Esmirtazapine and Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic effects of Esmirtazapine and the widely prescribed class of Selective Serotonin Reuptake Inhibitors (SSRIs). The analysis is supported by preclinical and clinical data, detailing pharmacological mechanisms, efficacy, and experimental protocols.

Note on this compound: this compound is the (S)-(+)-enantiomer of mirtazapine. As direct comparative clinical trials on this compound for anxiety disorders are limited due to its development focus on insomnia and vasomotor symptoms, this guide utilizes data from its racemic parent compound, mirtazapine.[1][2] This approach is adopted to provide a robust, data-driven comparison based on the extensive clinical evaluation of mirtazapine against SSRIs.

Mechanism of Action: A Tale of Two Pathways

The anxiolytic effects of this compound and SSRIs stem from fundamentally different pharmacological mechanisms. This compound acts as an antagonist at multiple key receptors, while SSRIs function by blocking the reuptake of serotonin.

This compound's Multi-Receptor Antagonism: this compound's mechanism involves the blockade of several receptors.[3] Its antagonism of α2-adrenergic autoreceptors enhances the release of both norepinephrine (NE) and serotonin (5-HT).[4][5] Concurrently, its potent blockade of postsynaptic 5-HT2A and 5-HT2C receptors is thought to directly mediate its anxiolytic and sleep-improving effects, mitigating the anxiety and insomnia that can be associated with initial increases in serotonin.[6][7] Furthermore, its strong affinity for histamine H1 receptors contributes to its sedative properties.[8]

SSRIs' Selective Serotonin Reuptake Inhibition: SSRIs, such as fluoxetine, sertraline, and citalopram, selectively bind to the serotonin transporter (SERT), preventing the reabsorption of serotonin from the synaptic cleft.[9][10] This action leads to an acute increase in synaptic serotonin levels. The therapeutic anxiolytic effects are believed to emerge over several weeks, following neuroadaptive changes, including the desensitization of postsynaptic 5-HT2C receptors, which are implicated in anxiety and fear responses.[11][12]

Signaling Pathway Diagrams

Esmirtazapine_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron This compound This compound Alpha2_Auto α2 Autoreceptor This compound->Alpha2_Auto Blocks Alpha2_Hetero α2 Heteroreceptor (on 5-HT neuron) This compound->Alpha2_Hetero Blocks 5HT2A 5-HT2A Receptor This compound->5HT2A Blocks 5HT2C 5-HT2C Receptor This compound->5HT2C Blocks H1 H1 Receptor This compound->H1 Blocks NE_Release Norepinephrine (NE) Release Alpha2_Auto->NE_Release Inhibits HT_Release Serotonin (5-HT) Release Alpha2_Hetero->HT_Release Inhibits Anxiolysis Anxiolysis & Sedation

Caption: this compound's multi-receptor antagonist mechanism of action.

SSRI_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Blocks 5HT_Synapse Synaptic Serotonin (5-HT) SERT->5HT_Synapse Reuptake 5HT2C 5-HT2C Receptor 5HT_Synapse->5HT2C Activates Anxiolysis Anxiolysis (Delayed Onset) 5HT2C->Anxiolysis Downregulation (Chronic Effect) EPM_Workflow cluster_setup Setup & Dosing cluster_test Behavioral Test cluster_analysis Data Analysis Acclimation Animal Acclimation (60 min) Dosing Drug/Vehicle Administration (i.p.) Acclimation->Dosing Wait Uptake Period (30 min) Dosing->Wait Placement Place Rat in Center of Maze Wait->Placement Exploration Free Exploration (5 min) Placement->Exploration Recording Video Recording Exploration->Recording Tracking Automated Tracking (ANY-maze) Recording->Tracking Metrics Calculate Metrics: % Time Open, % Entries Open Tracking->Metrics Stats Statistical Comparison Metrics->Stats

References

A Comparative Analysis of the Side Effect Profiles of Esmirtazapine and Doxepin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the adverse event profiles of the tetracyclic antidepressant esmirtazapine and the tricyclic antidepressant doxepin reveals distinct differences in their tolerability, primarily influenced by their receptor binding affinities. While both medications demonstrate efficacy in treating conditions such as insomnia and depression, their associated side effects, particularly anticholinergic and metabolic, diverge significantly, informing their potential clinical applications and patient suitability.

This compound, the (S)-(+)-enantiomer of mirtazapine, and doxepin, a well-established tricyclic antidepressant, exert their therapeutic effects through complex interactions with various neurotransmitter systems. Their side effect profiles are intrinsically linked to these mechanisms of action. This guide provides a comprehensive comparison of their adverse effects, supported by data from clinical trials, and outlines the methodologies for assessing these effects.

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of common adverse events reported in clinical trials for this compound and doxepin, providing a quantitative basis for comparison. As direct comparative trials between this compound and doxepin are limited, data from studies involving mirtazapine, the racemic mixture containing this compound, are included as a proxy, alongside placebo-controlled data for both this compound and doxepin.

Adverse EventThis compound (3.0-4.5 mg)MirtazapineDoxepin (low dose for insomnia)Doxepin (higher dose for depression)Placebo
Somnolence/Sedation 14.9% - 42%[1][2]More likely than SSRIs[3]Comparable to placebo[4][5]Most common side effect[6]3.5% - 29%[1][2]
Weight Gain/Increased Appetite 17.0% (weight gain)[2]More likely than SSRIs[3]Not reported as significant[7][8]Can occur[9]3.5%[2]
Dry Mouth Less frequentLess frequent than TCAs[10]Comparable to placebo[5]More frequent than mirtazapine[9][10]Reported
Dizziness ReportedReportedComparable to placeboReportedReported
Anticholinergic Effects (Constipation, Blurred Vision, Urinary Retention) MinimalLess than TCAs[3]Not significant at low doses[5][7]Common[9]Minimal
Nausea/Vomiting Less likely than SSRIs[3]Less likely than SSRIs[3]ReportedReportedReported
Discontinuation due to Adverse Events <8%[1]2 patients (vs. 6 for doxepin in one study)[10]Low rates[7]6 patients (vs. 2 for mirtazapine in one study)[10]Low rates

Mechanisms of Action and Their Relation to Side Effects

The differing side effect profiles of this compound and doxepin can be attributed to their distinct receptor binding affinities.

This compound is a potent antagonist of histamine H1 and serotonin 5-HT2A and 5-HT2C receptors. Its strong H1 antagonism is the primary contributor to its sedative effects and can also lead to increased appetite and weight gain.[11] The antagonism of 5-HT2C receptors is also associated with weight gain. However, it has a lower affinity for muscarinic cholinergic receptors, resulting in a more favorable profile regarding anticholinergic side effects compared to tricyclic antidepressants like doxepin.

Doxepin 's mechanism of action involves the inhibition of norepinephrine and serotonin reuptake.[9] However, it is also a potent antagonist at several other receptors, including histamine H1, muscarinic M1-M5, and alpha-1 adrenergic receptors. Its strong anticholinergic activity is responsible for common side effects such as dry mouth, constipation, blurred vision, and urinary retention.[9] The potent H1 antagonism contributes to its sedative effects, similar to this compound. Blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension and dizziness.

cluster_this compound This compound cluster_doxepin Doxepin This compound This compound E_H1 H1 Receptor Antagonism This compound->E_H1 E_5HT2A 5-HT2A Receptor Antagonism This compound->E_5HT2A E_5HT2C 5-HT2C Receptor Antagonism This compound->E_5HT2C E_Sedation Sedation E_H1->E_Sedation E_WeightGain Weight Gain / Increased Appetite E_H1->E_WeightGain E_5HT2C->E_WeightGain Doxepin Doxepin D_NET Norepinephrine Reuptake Inhibition Doxepin->D_NET D_SERT Serotonin Reuptake Inhibition Doxepin->D_SERT D_H1 H1 Receptor Antagonism Doxepin->D_H1 D_Muscarinic Muscarinic Receptor Antagonism Doxepin->D_Muscarinic D_Alpha1 Alpha-1 Adrenergic Receptor Antagonism Doxepin->D_Alpha1 D_Sedation Sedation D_H1->D_Sedation D_Anticholinergic Anticholinergic Effects (Dry Mouth, Constipation, etc.) D_Muscarinic->D_Anticholinergic D_Hypotension Orthostatic Hypotension / Dizziness D_Alpha1->D_Hypotension

Figure 1: Signaling Pathways and Associated Side Effects. This diagram illustrates the primary receptor targets of this compound and Doxepin and their downstream side effect profiles.

Experimental Protocols for Assessing Adverse Events

The evaluation of adverse events (AEs) in clinical trials follows a standardized methodology guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA). The primary goal is to systematically collect, assess, and report any untoward medical occurrences in trial participants.

Key Methodological Components:

  • AE Detection and Collection: AEs are typically elicited through a combination of spontaneous reporting by participants and systematic inquiry by investigators at each study visit. Standardized questionnaires and checklists are often employed to ensure comprehensive and consistent data collection.[12]

  • AE Documentation: For each AE, detailed information is recorded, including a description of the event, its onset and resolution dates, severity (mild, moderate, severe), seriousness (as per regulatory definitions), and the investigator's assessment of its relationship to the study drug.

  • Severity and Seriousness Assessment:

    • Severity: Graded based on the intensity of the event.

    • Seriousness: An AE is classified as serious if it results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly/birth defect.[13]

  • Causality Assessment: The investigator assesses the likelihood that the AE is related to the investigational drug. This is often categorized as not related, unlikely, possibly, probably, or definitely related.

  • Reporting: All AEs are recorded in the case report forms. Serious and unexpected AEs must be reported to the study sponsor and regulatory authorities (e.g., FDA) within a specified timeframe.[14]

cluster_workflow Adverse Event Assessment Workflow in Clinical Trials start Participant Enrolled in Clinical Trial assessment Systematic AE Assessment at Each Study Visit (Spontaneous Reports & Standardized Questionnaires) start->assessment detection Adverse Event Detected assessment->detection detection->assessment No documentation Detailed Documentation of AE: - Description - Onset/Resolution - Severity - Seriousness - Causality detection->documentation Yes serious_check Is the AE Serious? documentation->serious_check expedited_reporting Expedited Reporting to Sponsor and Regulatory Authorities (e.g., FDA) serious_check->expedited_reporting Yes routine_reporting Routine Reporting in Case Report Form serious_check->routine_reporting No expedited_reporting->routine_reporting end Data Analysis and Safety Profile Evaluation routine_reporting->end

Figure 2: Experimental Workflow for Adverse Event Assessment. This flowchart outlines the standardized process for detecting, documenting, and reporting adverse events in a clinical trial setting.

Conclusion

References

Unraveling the Stereospecific Receptor Interactions of Mirtazapine Enantiomers: A Comparative Analysis of Esmirtazapine and R-mirtazapine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the receptor binding profiles of Esmirtazapine ((S)-(+)-mirtazapine) and R-mirtazapine ((R)-(–)-mirtazapine) reveals a classic example of stereoselectivity in pharmacology. While both enantiomers contribute to the overall therapeutic effects of racemic mirtazapine, they exhibit distinct and complementary affinities for various serotonin (5-HT), adrenergic, and histamine receptors. This guide provides a comparative analysis of their receptor binding profiles, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a clear understanding of their differential pharmacology.

Quantitative Comparison of Receptor Binding Affinities

The binding affinities of this compound and R-mirtazapine at key neurological receptors are summarized below. The data, presented as inhibitor constant (Ki) values, highlight the stereospecificity of their interactions. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (S-mirtazapine) Ki (nM)R-mirtazapine Ki (nM)Predominant Enantiomer Activity
Serotonin Receptors
5-HT2A~13Higher than this compoundThis compound
5-HT2C~32Higher than this compoundThis compound
5-HT3Higher than R-mirtazapine~39R-mirtazapine
Adrenergic Receptors
α2A-Adrenergic~46Higher than this compoundThis compound
α2C-Adrenergic~29Higher than this compoundThis compound
Histamine Receptors
H1~1.6Higher than this compoundThis compound

Note: The Ki values are approximate and can vary between different studies and experimental conditions. The qualitative descriptions of higher or lower affinity are based on established pharmacological profiles.

Deciphering the Differential Binding Profiles

The data clearly illustrates that This compound is the more potent enantiomer at several key receptors. It demonstrates significantly higher affinity for the 5-HT2A and 5-HT2C receptors , which is believed to contribute to its antidepressant and anxiolytic effects.[1] Furthermore, this compound is a very potent H1 histamine receptor antagonist , which underlies the sedative effects of mirtazapine.[2] Its high affinity for α2A and α2C-adrenergic receptors is also a key component of its mechanism of action, leading to an increase in the release of norepinephrine and serotonin.[3]

Conversely, R-mirtazapine is the primary enantiomer responsible for the antagonism of the 5-HT3 receptor .[1] Blockade of this receptor is associated with anti-emetic effects and may also contribute to the anxiolytic properties of mirtazapine. While both enantiomers exhibit activity at α2-adrenergic receptors, this compound is generally considered the more potent antagonist at the autoreceptors that regulate norepinephrine and serotonin release.

Experimental Protocols: Unveiling Receptor Affinity

The determination of receptor binding affinities for this compound and R-mirtazapine is typically achieved through in vitro radioligand binding assays. The following is a generalized protocol for a competitive binding assay, a standard method to determine the Ki of a compound for a specific receptor.[4][5]

General Protocol for Competitive Radioligand Binding Assay

1. Preparation of Receptor Membranes:

  • Tissues or cells expressing the target receptor (e.g., human cloned receptors expressed in cell lines like HEK293 or CHO) are homogenized in a cold buffer solution.

  • The homogenate is then centrifuged at a low speed to remove nuclei and large debris.

  • The resulting supernatant is centrifuged at a high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Competitive Binding Incubation:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a specific radioligand (a radioactively labeled drug known to bind with high affinity to the target receptor) is added to each well.

  • A range of concentrations of the unlabeled test compound (this compound or R-mirtazapine) is then added to the wells.

  • The receptor membrane preparation is added to initiate the binding reaction.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Following incubation, the reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

4. Quantification of Bound Radioactivity:

  • The filter discs are placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Acquisition & Analysis prep1 Homogenize tissue/cells prep2 Low-speed centrifugation prep1->prep2 prep3 High-speed centrifugation prep2->prep3 prep4 Resuspend membrane pellet prep3->prep4 assay3 Add membrane preparation prep4->assay3 Membranes assay1 Add radioligand assay1->assay3 assay2 Add test compound (this compound/R-mirtazapine) assay2->assay3 assay4 Incubate to equilibrium assay3->assay4 analysis1 Filtration to separate bound/free radioligand assay4->analysis1 Incubated samples analysis2 Quantify radioactivity analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff equation analysis3->analysis4

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Key Signaling Pathways

The differential receptor binding of this compound and R-mirtazapine translates to distinct effects on downstream signaling pathways.

5-HT2A Receptor Signaling: this compound's potent antagonism of the 5-HT2A receptor primarily impacts the Gq/11 signaling cascade. Activation of this receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can modulate neuronal excitability and plasticity.

Gq_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates serotonin Serotonin serotonin->receptor Activates This compound This compound This compound->receptor Antagonizes

Fig. 2: Simplified 5-HT2A receptor signaling pathway antagonized by this compound.

α2-Adrenergic Receptor Signaling: this compound's antagonism of presynaptic α2-adrenergic autoreceptors is crucial to its antidepressant effect. These receptors are coupled to Gi/o proteins, and their activation by norepinephrine normally inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced neuronal firing and neurotransmitter release. By blocking these autoreceptors, this compound disinhibits the neuron, resulting in increased norepinephrine release.

Gi_signaling cluster_receptor Presynaptic Terminal cluster_downstream Intracellular Signaling receptor α2-Adrenergic Autoreceptor g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates ne_release ↓ Norepinephrine Release pka->ne_release norepinephrine Norepinephrine norepinephrine->receptor Activates (Negative Feedback) This compound This compound This compound->receptor Antagonizes

Fig. 3: Simplified α2-adrenergic autoreceptor signaling pathway antagonized by this compound.

5-HT3 Receptor Signaling: R-mirtazapine's primary action is the antagonism of the 5-HT3 receptor, which is a ligand-gated ion channel. Activation of this receptor by serotonin allows for the rapid influx of cations (primarily Na+ and Ca2+), leading to neuronal depolarization. By blocking this channel, R-mirtazapine prevents this rapid excitatory neurotransmission.

ligand_gated_channel cluster_receptor Postsynaptic Membrane cluster_ions Ion Flux receptor 5-HT3 Receptor (Ligand-gated ion channel) na_ca_in Na⁺, Ca²⁺ Influx receptor->na_ca_in depolarization Neuronal Depolarization na_ca_in->depolarization serotonin Serotonin serotonin->receptor Opens channel r_mirtazapine R-mirtazapine r_mirtazapine->receptor Blocks channel

Fig. 4: Simplified 5-HT3 ligand-gated ion channel antagonized by R-mirtazapine.

Conclusion

The differential receptor binding profiles of this compound and R-mirtazapine underscore the importance of stereochemistry in drug action. This compound is the primary driver of the potent antihistaminic and 5-HT2 receptor antagonist effects of racemic mirtazapine, as well as a significant contributor to its α2-adrenergic antagonism. R-mirtazapine's main contribution lies in its antagonism of the 5-HT3 receptor. This detailed understanding of their individual pharmacological properties is crucial for the rational design of new therapeutic agents with improved efficacy and side-effect profiles. By targeting specific receptor subtypes with the more active enantiomer, it may be possible to develop medications that are more selective and better tolerated.

References

Comparative pharmacokinetic analysis of Esmirtazapine in elderly vs. adult populations

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Disclaimer: Direct comparative pharmacokinetic studies of Esmirtazapine in elderly versus adult populations are not publicly available at the time of this publication. This guide summarizes the known pharmacokinetic data of this compound in adults and provides an inferred comparison for the elderly population based on the pharmacokinetic properties of its parent compound, mirtazapine, and general principles of geriatric pharmacokinetics. The experimental protocol provided is a proposed methodology for conducting a definitive comparative study.

Executive Summary

This compound, the (S)-(+)-enantiomer of mirtazapine, is a tetracyclic antidepressant. While its pharmacokinetic profile has been characterized in adult populations, specific data in the elderly is lacking. Understanding age-related physiological changes is crucial for safe and effective pharmacotherapy in the geriatric population. This guide provides a comparative overview of this compound pharmacokinetics, highlighting known parameters in adults and extrapolating potential differences in the elderly based on available data for mirtazapine. Furthermore, a detailed experimental protocol is proposed to facilitate future research in this area.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the known pharmacokinetic parameters of this compound in adults and the inferred parameters in the elderly. The data for the elderly population are extrapolated from studies on mirtazapine, which indicate that elderly individuals, particularly males, exhibit decreased clearance of the drug.

Pharmacokinetic ParameterAdult PopulationElderly Population (Inferred)Reference
Tmax (Time to Peak Plasma Concentration) ~2 hoursLikely similar to adults, but may be slightly delayed.[1][2]
Cmax (Peak Plasma Concentration) Dose-dependentPotentially higher than in adults for a given dose due to decreased clearance.[3]
AUC (Area Under the Curve) Dose-dependentExpected to be higher than in adults, indicating greater drug exposure.[1][2]
t1/2 (Elimination Half-life) ~10 hoursPotentially prolonged beyond 10 hours due to reduced metabolic and renal function.[4]
Clearance Not explicitly stated for this compound, but mirtazapine clearance is ~31 L/h in young males.Decreased compared to adults. Mirtazapine clearance is reduced by up to 40% in elderly males compared to younger males.[1][3]
Metabolism Primarily via hepatic cytochrome P450 enzymes (CYP2D6).Reduced hepatic metabolism due to age-related decline in liver function and blood flow.[4][5]
Excretion Primarily renal.Reduced renal excretion due to age-related decline in glomerular filtration rate.[3]

Experimental Protocols

To definitively characterize the pharmacokinetics of this compound in the elderly, a dedicated comparative study is required. The following is a proposed experimental protocol based on established guidelines for pharmacokinetic studies in geriatric populations.

Study Title: A Phase I, Open-Label, Single-Dose, Parallel-Group Study to Evaluate the Pharmacokinetics of this compound in Healthy Elderly and Adult Volunteers.

1. Study Objectives:

  • Primary: To compare the single-dose pharmacokinetic profile (Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, and clearance) of this compound in healthy elderly subjects (≥65 years) with that in healthy adult subjects (18-45 years).

  • Secondary: To assess the safety and tolerability of a single oral dose of this compound in both populations.

2. Study Design:

  • A parallel-group design will be employed to minimize the potential for carry-over effects and to accommodate for potential age-related differences in drug elimination.

  • Participants will be assigned to one of two groups based on age:

    • Group A: Healthy adult volunteers (n=20, 18-45 years of age).

    • Group B: Healthy elderly volunteers (n=20, ≥65 years of age).

3. Investigational Product and Dosing:

  • A single oral dose of this compound (e.g., 4.5 mg) will be administered with 240 mL of water after an overnight fast of at least 10 hours.

4. Pharmacokinetic Sampling:

  • Serial blood samples (approximately 5 mL each) will be collected via an indwelling catheter or direct venipuncture at the following time points: pre-dose (0 hours), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

  • Plasma will be separated by centrifugation and stored at -70°C until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of this compound will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The method will be validated for specificity, linearity, accuracy, precision, and stability.

6. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters will be calculated using non-compartmental analysis.

  • Geometric means and 90% confidence intervals will be calculated for Cmax and AUC.

  • Statistical comparisons between the two age groups will be performed using an analysis of variance (ANOVA) or an equivalent non-parametric method.

7. Safety Assessments:

  • Safety will be monitored through the recording of adverse events, vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, biochemistry, and urinalysis) at screening and at the end of the study.

Mandatory Visualization

G cluster_screening Screening & Enrollment cluster_assignment Group Assignment cluster_dosing Dosing & Sampling cluster_analysis Analysis cluster_reporting Reporting s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Medical History & Physical Exam s2->s3 a1 Adult Cohort (18-45 years) s3->a1 a2 Elderly Cohort (≥65 years) s3->a2 d1 Single Oral Dose of this compound a1->d1 a2->d1 d2 Serial Blood Sampling (0-48h) d1->d2 an1 Bioanalysis (HPLC-MS/MS) d2->an1 r1 Safety & Tolerability Assessment an2 Pharmacokinetic Analysis an1->an2 an3 Statistical Comparison an2->an3 r2 Comparative PK Profile Report an3->r2

Caption: Workflow of a comparative pharmacokinetic study.

G cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral Oral Administration plasma Plasma (Protein Binding) oral->plasma tissues Tissues plasma->tissues liver Liver (CYP2D6) plasma->liver kidney Kidney plasma->kidney metabolites Metabolites liver->metabolites metabolites->kidney urine Urine kidney->urine

Caption: this compound pharmacokinetic pathway.

References

Evaluating the Long-Term Safety and Tolerability of Esmirtazapine Versus Other Hypnotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of insomnia therapeutics is continually evolving, with a growing emphasis on long-term safety and tolerability. This guide provides an objective comparison of Esmirtazapine, a tetracyclic antidepressant with hypnotic properties, against other commonly prescribed hypnotics. The following analysis is based on a comprehensive review of published clinical trial data and systematic reviews, offering insights into the long-term safety profiles of these agents to inform research and development in the field.

Comparative Safety and Tolerability Data

The long-term safety and tolerability of hypnotics are critical considerations for chronic insomnia management. The following tables summarize key safety parameters from long-term clinical studies of this compound and other selected hypnotics.

Drug Dosage(s) Treatment Duration Most Common Adverse Events (>10%) Discontinuation Rate due to AEs Evidence of Rebound Insomnia/Withdrawal
This compound 1.5 mg, 3.0 mg, 4.5 mgUp to 12 monthsNasopharyngitis, somnolence, dizziness, headache, dry mouth, weight increase, fatigue[1]16.4% (1.5 mg), 18.3% (3.0 mg) in a 52-week study[1]; 13.7% (4.5 mg) in a 6-month study[2]No evidence of rebound insomnia or withdrawal symptoms upon abrupt discontinuation[2][3][4][5]
Eszopiclone 2 mg, 3 mgUp to 12 monthsUnpleasant taste, headache, nasopharyngitis[6]12.8% (3 mg) in a 6-month study[7]No rebound insomnia or serious withdrawal effects reported in some studies[7]. However, one study showed rebound insomnia following 2 mg discontinuation in non-elderly subjects[8].
Lemborexant 5 mg, 10 mgUp to 12 monthsNasopharyngitis, somnolence, headache[9][10]Discontinuation rates due to adverse events did not significantly differ between lemborexant and placebo groups[11]No evidence of rebound insomnia or withdrawal in either lemborexant group following treatment discontinuation[9][10]
Zolpidem (ER) 12.5 mg24 weeksHeadache, anxiety, somnolence[12][13]Not explicitly stated, but 63.2% in the zolpidem ER group reported treatment-emergent AEs compared to 51.3% in the placebo group[12]No rebound effect was observed during the first 3 nights of discontinuation[12][13]
Suvorexant 15 mg, 20 mg, 30 mg, 40 mgUp to 1 yearSomnolence[14][15]11.7% in a 1-year study[14]No statistically significant differences in rebound insomnia and withdrawal between suvorexant and placebo groups[14]

Experimental Protocols

The data presented in this guide are derived from rigorous, controlled clinical trials. Below are representative methodologies for the long-term evaluation of hypnotic safety and tolerability.

General Clinical Trial Design for Long-Term Hypnotic Safety

Most long-term safety studies for hypnotic drugs follow a randomized, double-blind, placebo-controlled, parallel-group design.[4][10][15]

  • Participant Selection: Participants are typically adults (and in some studies, elderly patients[1][16]) meeting the diagnostic criteria for chronic primary insomnia as defined by the Diagnostic and Statistical Manual of Mental Disorders (DSM).

  • Treatment Phases:

    • Screening and Placebo Run-in: A single-blind placebo run-in period is often used to establish baseline sleep parameters and exclude placebo responders.[17]

    • Randomized Treatment: Participants are randomized to receive the investigational drug or a placebo for an extended period (e.g., 6 to 12 months).[4][10][15]

    • Discontinuation/Follow-up: A subsequent period of placebo administration or observation follows the active treatment phase to assess for withdrawal symptoms and rebound insomnia.[2][18]

  • Data Collection:

    • Adverse Events (AEs): Spontaneously reported AEs are recorded throughout the study.

    • Clinical Assessments: Regular monitoring of vital signs, body weight, and electrocardiograms (ECGs) is conducted.[1]

    • Laboratory Tests: Blood and urine samples are collected at specified intervals to monitor clinical chemistry and hematology.

    • Sleep Parameters: Subjective sleep data are often collected daily using electronic sleep diaries. Parameters include total sleep time (TST), wake time after sleep onset (WASO), and sleep latency (SL).[1][9]

    • Next-Day Functioning: Standardized scales and questionnaires are used to assess alertness, concentration, and daytime sleepiness.[18][19]

Mechanism of Action and Signaling Pathways

The long-term safety profile of a hypnotic is intrinsically linked to its mechanism of action.

This compound: this compound is the (S)-(+)-enantiomer of mirtazapine.[20] Its primary mechanism of action involves antagonism of histamine H1 and serotonin 5-HT2A receptors.[3][20] Blockade of these receptors is thought to promote sleep. It also has antagonist activity at α2-adrenergic receptors.[20][21]

Esmirtazapine_Mechanism This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonism FiveHT2A_Receptor Serotonin 5-HT2A Receptor This compound->FiveHT2A_Receptor Antagonism Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Antagonism Sleep_Promotion Sleep Promotion H1_Receptor->Sleep_Promotion Leads to FiveHT2A_Receptor->Sleep_Promotion Leads to

This compound's primary mechanism of action.

Other Hypnotics:

  • "Z-drugs" (Zolpidem, Eszopiclone): These are non-benzodiazepine hypnotics that act as positive allosteric modulators of the GABAA receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[22]

  • Orexin Receptor Antagonists (Suvorexant, Lemborexant): These drugs block the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, thereby suppressing wakefulness.

Hypnotic_Classes_Mechanism cluster_gaba GABAergic Hypnotics cluster_orexin Orexin Receptor Antagonists Z_drugs Z-drugs (Zolpidem, Eszopiclone) GABA_A_Receptor GABAA Receptor Z_drugs->GABA_A_Receptor Positive Allosteric Modulation Sleep_Promotion Sleep Promotion GABA_A_Receptor->Sleep_Promotion Enhances GABAergic Inhibition Orexin_Antagonists Orexin Antagonists (Suvorexant, Lemborexant) Orexin_Receptors Orexin Receptors (OX1R, OX2R) Orexin_Antagonists->Orexin_Receptors Antagonism Wakefulness Wakefulness Orexin_Receptors->Wakefulness Promotes

Mechanisms of action for other hypnotic classes.

Experimental Workflow for Long-Term Safety Assessment

The evaluation of long-term safety in clinical trials follows a structured workflow to ensure comprehensive data collection and analysis.

Safety_Assessment_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Sleep Diary, Vitals, Labs) Informed_Consent->Baseline Placebo_Run_In Single-Blind Placebo Run-in Baseline->Placebo_Run_In Randomization Randomization (Drug vs. Placebo) Placebo_Run_In->Randomization Long_Term_Treatment Long-Term Treatment (6-12 months) Randomization->Long_Term_Treatment Monitoring Continuous Monitoring (AEs, Vitals, Sleep Diaries) Long_Term_Treatment->Monitoring Discontinuation Treatment Discontinuation Monitoring->Discontinuation Follow_Up Follow-Up Period (Withdrawal/Rebound Assessment) Discontinuation->Follow_Up Final_Analysis Final Data Analysis and Reporting Follow_Up->Final_Analysis

Workflow for a typical long-term hypnotic safety trial.

References

Esmirtazapine's Efficacy in Insomnia: A Comparative Analysis of Primary vs. Secondary Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available clinical data suggests that while esmirtazapine has demonstrated efficacy in treating primary insomnia, its role in managing secondary insomnia remains less defined, with current evidence largely extrapolated from studies of its parent compound, mirtazapine. This guide provides a detailed comparison of the available evidence for this compound and mirtazapine in these distinct insomnia subtypes, offering researchers, scientists, and drug development professionals a clear overview of the current landscape.

Executive Summary

This compound, the (S)-enantiomer of mirtazapine, has been evaluated in several clinical trials for chronic primary insomnia, showing significant improvements in key sleep parameters. For secondary insomnia, which occurs comorbidly with other medical or psychiatric conditions, direct evidence for this compound is lacking. However, numerous studies on mirtazapine in patients with depression, anxiety, and chronic pain accompanied by insomnia provide valuable insights into its potential efficacy in these populations. This comparison guide synthesizes the available data to facilitate an objective assessment of this compound's therapeutic potential across different insomnia etiologies.

Data Presentation: Quantitative Efficacy Measures

The following tables summarize the quantitative data from key clinical trials of this compound in primary insomnia and mirtazapine in secondary insomnia.

Table 1: this compound Efficacy in Primary Insomnia

Study IdentifierNTreatment GroupDosageDurationPrimary Efficacy EndpointResult vs. Placebo
NCT00631657 & NCT00750919[1][2]457This compound4.5 mg6 monthsSelf-reported Total Sleep Time (TST)↑ 48.7 minutes (p < .0001)
Ivgy-May et al. (2-week study)[3]526This compound1.5, 3.0, 4.5 mg2 weeksPatient-reported TST↑ 30-40 minutes (p-value not specified)
Roth et al. (Phase 2)-This compound1.5, 3.0, 4.5 mg2 daysPolysomnography (PSG)-determined TST↑ by at least 25 minutes (p ≤ 0.001)

Table 2: Mirtazapine Efficacy in Secondary Insomnia (with underlying conditions)

Study IdentifierNPatient PopulationDosageDurationPrimary Efficacy EndpointResult
MIRAGE Study[4][5][6]60Older adults with chronic insomnia7.5 mg28 daysInsomnia Severity Index (ISI) ScoreMean change of -6.5 vs. -2.9 for placebo (p=0.003)
Hossain et al.[7]109Major Depressive Disorder with insomniaMean 18.7 mg/day42 daysISI Score62.4% achieved remission (ISI <8)
Gandotra et al.[8]28Depression with suicidal ideation and insomnia7.5-30 mg4-8 weeksClinically Useful Depression Outcome Scale (CUDOS)Significant improvement (p < .0001)
Free et al.[9]594Chronic pain with concomitant depressionMean 34.5 mg/day6 weeksPatient-assessed pain reductionSignificant reduction (p < 0.0001) and improved sleep

Experimental Protocols

This compound in Primary Insomnia (NCT00631657 & NCT00750919)[1][2]
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study with a 6-month open-label extension.

  • Participant Population: Adult outpatients with chronic primary insomnia.

  • Methodology: Participants were randomized to receive either 4.5 mg of this compound or a placebo for six months. The primary efficacy outcome was the change in self-reported total sleep time.

  • Key Assessments: Self-reported sleep diaries, clinical global impression scales, and safety monitoring.

Mirtazapine in Secondary Insomnia with Major Depressive Disorder (Hossain et al.)[7]
  • Study Design: A single-center, prospective, open-label, quasi-experimental pre-post-intervention trial.

  • Participant Population: Patients diagnosed with Major Depressive Disorder (MDD) and comorbid insomnia.

  • Methodology: 135 patients were recruited, with 109 completing the 6-week trial. Patients received a mean dose of 18.7 mg/day of mirtazapine.

  • Key Assessments: Insomnia Severity Index (ISI), Hamilton Depression Rating Scale (HDRS), Antidepressant Side-Effect Checklist (ASEC), and World Health Organization Quality of Life (WHOQOL-BREF) were used to assess outcomes.

Mandatory Visualizations

Signaling Pathway of this compound/Mirtazapine

cluster_0 This compound/Mirtazapine Action cluster_1 Receptor Blockade cluster_2 Downstream Effects This compound This compound H1_Receptor H1_Receptor This compound->H1_Receptor Antagonism 5-HT2A_Receptor 5-HT2A_Receptor This compound->5-HT2A_Receptor Antagonism Alpha2_Adrenergic_Receptor Alpha2_Adrenergic_Receptor This compound->Alpha2_Adrenergic_Receptor Antagonism Sedation Sedation H1_Receptor->Sedation Leads to Increased_NE_Release Increased Norepinephrine Release Alpha2_Adrenergic_Receptor->Increased_NE_Release Increased_5-HT_Release Increased Serotonin Release Alpha2_Adrenergic_Receptor->Increased_5-HT_Release

Caption: Mechanism of action of this compound/Mirtazapine.

Experimental Workflow for a Comparative Efficacy Study

cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Outcome Assessment Primary_Insomnia Primary Insomnia Patients Randomize_P Randomization Primary_Insomnia->Randomize_P Secondary_Insomnia Secondary Insomnia (e.g., with Depression) Randomize_S Randomization Secondary_Insomnia->Randomize_S Esmirtazapine_P This compound Randomize_P->Esmirtazapine_P Placebo_P Placebo Randomize_P->Placebo_P Esmirtazapine_S This compound Randomize_S->Esmirtazapine_S Placebo_S Placebo Randomize_S->Placebo_S Assess_P Efficacy & Safety Assessment Esmirtazapine_P->Assess_P Placebo_P->Assess_P Assess_S Efficacy & Safety Assessment Esmirtazapine_S->Assess_S Placebo_S->Assess_S

Caption: Proposed experimental workflow for a head-to-head comparison.

Discussion and Conclusion

The available evidence strongly supports the efficacy of this compound in treating primary insomnia, with consistent improvements observed in both objective and subjective sleep parameters across multiple studies.[2][3] The drug's mechanism of action, primarily through antagonism of histamine H1 and serotonin 5-HT2A receptors, contributes to its sedative and sleep-consolidating effects.

For secondary insomnia, the data is less direct. Studies on mirtazapine have shown its utility in improving sleep in patients with depression, anxiety, and chronic pain.[7][8][9] For instance, in patients with major depressive disorder, mirtazapine not only improved insomnia but also depressive symptoms.[7] Similarly, in patients with chronic pain, mirtazapine demonstrated a significant reduction in pain and an improvement in sleep disturbances.[9] Given that this compound is the active enantiomer of mirtazapine, it is plausible that it would exhibit similar efficacy in these patient populations.

However, it is crucial to acknowledge that this is an indirect comparison. The pathophysiology of secondary insomnia is often more complex, with the underlying condition contributing to sleep disturbances. Therefore, the treatment approach for secondary insomnia often requires addressing the primary disorder.

References

Safety Operating Guide

Proper Disposal of Esmirtazapine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of esmirtazapine, a pharmaceutical compound used in research and development, is critical to ensure laboratory safety, protect environmental health, and maintain regulatory compliance. Due to its potential health and environmental effects, this compound must not be disposed of as common trash or flushed down the drain. This document provides a comprehensive, step-by-step guide for its safe handling and disposal.

Waste Characterization and Hazard Assessment

This compound is the (S)-enantiomer of mirtazapine. Safety Data Sheets (SDS) for the parent compound, mirtazapine, show varied classifications. However, more recent and comprehensive SDSs indicate several hazards that necessitate its management as a hazardous pharmaceutical waste.[1][2][3] Key hazard classifications include:

  • Reproductive Toxicity (Category 2): H361fd - Suspected of damaging fertility or the unborn child.[1][3]

  • Specific Target Organ Toxicity (Repeated Exposure, Category 2): H373 - May cause damage to organs through prolonged or repeated exposure.[1][3]

  • Acute Oral Toxicity (Category 4): H302 - Harmful if swallowed.[1][4][5]

  • Aquatic Toxicity (Chronic 2 or 3): H411/H412 - Toxic or harmful to aquatic life with long-lasting effects.[1][3]

Given these potential hazards, particularly its reproductive and environmental toxicity, a conservative approach is mandatory. This compound-containing waste must be handled as hazardous pharmaceutical waste in accordance with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

Hazard Classification (GHS Code)DescriptionImplication for Disposal
H361fd Suspected of damaging fertility or the unborn child.[1][3]Requires management as hazardous waste to prevent exposure.
H373 May cause damage to organs through prolonged or repeated exposure.[1][3]Reinforces the need for controlled disposal.
H302 Harmful if swallowed.[1][4][5]Standard for many chemicals requiring professional disposal.
H411 / H412 Toxic/Harmful to aquatic life with long-lasting effects.[1][3]Strictly prohibits sewer (drain) disposal.

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of all forms of this compound waste generated in a laboratory.

Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, personnel must wear appropriate PPE as indicated in the substance's SDS.[8][9] This includes:

  • Nitrile gloves

  • Safety glasses or goggles

  • A properly fitted lab coat

Step 2: Waste Segregation Properly segregate waste at the point of generation. Do not mix this compound waste with non-hazardous trash. Three main types of this compound waste should be considered:

  • Unused or Expired Pure Compound: The original container with the pure chemical.

  • Grossly Contaminated Items: Items with visible powder or residue, such as weigh boats, spatulas, or contaminated gloves.

  • Trace Contaminated Items: Empty containers, disposable labware (e.g., pipette tips, tubes), and PPE with incidental contact.

Step 3: Container Selection and Labeling

  • Container: Use a designated, leak-proof hazardous waste container with a secure, tight-fitting lid. For RCRA hazardous pharmaceutical waste, a black waste container is the industry standard and required by many regulations.[6]

  • Labeling: The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste "

    • Full Chemical Name: "this compound" (avoid abbreviations or formulas).

    • Hazard Characteristics: Check all that apply (e.g., "Toxic," "Reproductive Hazard").

Step 4: Waste Accumulation and Storage

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times except when adding waste.

  • It is best practice to use secondary containment (e.g., a larger bin or tray) for liquid waste containers to prevent spills.

Step 5: Final Disposal

  • Once the waste container is full or you are finished generating this waste stream, arrange for pickup.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.

  • Do not attempt to dispose of the waste yourself. Final treatment for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility.

Prohibited Disposal Methods

Under no circumstances should this compound or its containers be disposed of via the following methods:

  • Sewer System: Flushing down the sink or toilet is strictly prohibited due to its aquatic toxicity.[3]

  • Regular Trash: Disposal in the municipal solid waste stream is illegal and poses risks to public health and the environment.

  • Sharps Containers: Do not place non-sharp this compound waste (e.g., gloves, vials) into a sharps container unless the items are also sharps (e.g., contaminated needles).

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

EsmirtazapineDisposalWorkflow start Generate this compound Waste (e.g., unused chemical, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize as Hazardous Waste (Reproductive & Aquatic Toxicity) ppe->characterize container Step 3: Select a Black Hazardous Waste Container characterize->container label Step 4: Affix a 'Hazardous Waste' Label (Include full chemical name & start date) container->label accumulate Step 5: Place Waste in Labeled Container (Keep container closed) label->accumulate storage Step 6: Store Container in a Designated Satellite Accumulation Area (SAA) accumulate->storage pickup Step 7: Request Pickup from EHS or Licensed Vendor for Incineration storage->pickup end Waste Properly Managed pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Esmirtazapine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Esmirtazapine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety practices.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of personal protective equipment and engineering controls is essential to minimize exposure. All personnel should be thoroughly trained in the proper handling of this compound.[1]

Engineering Controls:

  • Ventilation: Use this compound in a well-ventilated area.[1][2] A laboratory fume hood or other forms of local exhaust ventilation are recommended to control exposure.[3]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible in areas where the compound is used.[1][2]

Personal Protective Equipment:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Double gloving is recommended.[1] Gloves should be inspected before use and changed frequently.[3][4] For specific applications, it is advisable to confirm the chemical resistance and breakthrough time with the glove manufacturer.[4][5][6][7]

  • Body Protection: A lab coat or other impervious protective clothing should be worn to prevent skin contact.[3][5][6][7][8]

  • Respiratory Protection: In situations where dust may be generated, respiratory protection approved under appropriate government standards such as NIOSH (US) or CEN (EU) should be used.[9]

Quantitative Exposure Limits

The following table summarizes the established occupational exposure limits for Mirtazapine, the racemic mixture containing this compound. These limits should be strictly adhered to in all handling procedures.

ParameterLimitBasis
Time-Weighted Average (TWA)25 µg/m³Internal
Wipe Limit250 µ g/100 cm²Internal
[5]

Procedural Guidance for Handling this compound

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.

Preparation and Handling
  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned procedures involving this compound.

  • Area Designation: Designate a specific area for handling this compound. Ensure the area is clean and free of clutter.

  • Donning PPE: Before entering the designated handling area, correctly don all required personal protective equipment as specified above.

  • Handling the Compound:

    • Handle this compound within a fume hood or other ventilated enclosure to minimize inhalation exposure.[3]

    • Avoid the generation of dust.[1] If working with a powdered form, handle it carefully to prevent it from becoming airborne.

    • Keep containers of this compound tightly closed when not in use.[1][3]

    • After handling, thoroughly wash hands and forearms.[1]

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, bench paper, and empty containers, must be segregated as hazardous waste.[1]

  • Waste Containers: Place all contaminated waste into clearly labeled, sealed containers suitable for hazardous chemical waste.

  • Disposal Method: Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[1] Incineration at a permitted hazardous waste facility is often the recommended method of disposal.[1] Do not dispose of this compound down the drain or in the regular trash.[1]

Spill and Emergency Procedures
  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Spill Cleanup:

    • Wear appropriate PPE, including respiratory protection, during cleanup.

    • For powdered spills, gently cover with an absorbent material to avoid raising dust.

    • Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable detergent and water.[1]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[1][3] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with gently running water for at least 15-20 minutes, holding the eyelids open.[1][3]

    • Inhalation: Move the affected person to fresh air.[3]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water.[3]

    • In all cases of exposure, seek immediate medical attention.[3]

Experimental Protocols

Detailed experimental protocols for specific research applications of this compound are beyond the scope of this safety and handling guide. Researchers should develop and validate their own experimental methodologies in accordance with institutional guidelines and best laboratory practices.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal risk_assessment Risk Assessment area_prep Designate & Prepare Handling Area risk_assessment->area_prep ppe_don Don Personal Protective Equipment area_prep->ppe_don handle_compound Handle this compound in Ventilated Enclosure ppe_don->handle_compound container_management Keep Containers Tightly Closed handle_compound->container_management waste_segregation Segregate Contaminated Waste handle_compound->waste_segregation ppe_doff Doff Personal Protective Equipment container_management->ppe_doff decontaminate Decontaminate Work Area ppe_doff->decontaminate hand_wash Wash Hands Thoroughly decontaminate->hand_wash waste_disposal Dispose of Hazardous Waste per Regulations waste_segregation->waste_disposal

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esmirtazapine
Reactant of Route 2
Esmirtazapine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.